Product packaging for Mapp(Cat. No.:CAS No. 59355-75-8)

Mapp

Cat. No.: B1606088
CAS No.: 59355-75-8
M. Wt: 80.13 g/mol
InChI Key: VBUBYMVULIMEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mapp is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl acetylene-propadiene mixture is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8 B1606088 Mapp CAS No. 59355-75-8

Properties

CAS No.

59355-75-8

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

propa-1,2-diene;prop-1-yne

InChI

InChI=1S/2C3H4/c2*1-3-2/h1-2H2;1H,2H3

InChI Key

VBUBYMVULIMEHR-UHFFFAOYSA-N

SMILES

CC#C.C=C=C

Canonical SMILES

CC#C.C=C=C

boiling_point

-36 to -4°F

density

0.576 at 59°F
1.48(relative gas density)

flash_point

NA (Gas)

melting_point

-213°F

Other CAS No.

59355-75-8

physical_description

Colorless gas with a strong, characteristic, foul odor.
Colorless gas with a strong, characteristic, foul odor. [Note: A fuel that is shipped as a liquefied compressed gas.]

solubility

Insoluble

vapor_density

1.48

vapor_pressure

8530.5 mmHg
>1 atm

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mapp Compound (ZMapp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZMapp, an experimental biopharmaceutical compound, represents a significant advancement in the treatment of Ebola Virus Disease (EVD). It is a cocktail of three chimeric monoclonal antibodies—c13C6, c2G4, and c4G7—that collectively target the Ebola virus (EBOV) glycoprotein (GP) to neutralize the virus and engage the host immune system. This guide provides a comprehensive technical overview of the mechanism of action of Zthis compound, detailing the molecular interactions, functional consequences, and preclinical and clinical evidence supporting its therapeutic potential. The information is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of EVD and the development of novel antiviral therapeutics.

Introduction to Zthis compound

Zthis compound is an antibody-based therapeutic developed by this compound Biopharmaceutical Inc. in collaboration with the Public Health Agency of Canada and the U.S. Army Medical Research Institute of Infectious Diseases. The three constituent monoclonal antibodies (mAbs) were identified from two separate antibody cocktails, MB-003 and ZMab, and were selected for their synergistic ability to protect non-human primates from lethal EBOV challenge.[1] The antibodies are produced in the tobacco plant Nicotiana benthamiana using a transient expression system, a process known as "pharming."[2]

Molecular Composition and Targeting

Zthis compound is a combination of three distinct chimeric monoclonal antibodies, each with a specific epitope on the Ebola virus glycoprotein (GP).[2] The GP is a class I fusion protein that exists as a trimer on the viral surface and is essential for viral entry into host cells.

  • c13C6: This antibody, derived from the MB-003 cocktail, binds to the glycan cap at the apex of the GP trimer.[3][4]

  • c2G4 and c4G7: These two antibodies, originating from the ZMAb cocktail, recognize overlapping epitopes at the base of the GP trimer, in a region that becomes more exposed after proteolytic processing in the endosome.[3][4]

The chimeric nature of these antibodies, with murine variable regions and human constant regions (IgG1), is intended to reduce immunogenicity in human patients.

Mechanism of Action

The therapeutic effect of Zthis compound is multifactorial, involving direct neutralization of the virus and engagement of the host's immune effector functions.

Neutralization of Viral Entry

The primary mechanism of action for the c2G4 and c4G7 antibodies is the neutralization of viral entry into host cells. This process can be broken down into the following key steps:

  • Attachment and Internalization: EBOV initially attaches to various host cell surface factors and is internalized into endosomes via macropinocytosis.

  • Proteolytic Cleavage: Within the acidic environment of the endosome, host proteases, such as cathepsins, cleave the glycan cap and mucin-like domain from the GP, exposing the receptor-binding site.

  • Receptor Binding and Fusion: The cleaved GP then binds to the endosomal receptor, Niemann-Pick C1 (NPC1). This binding event triggers conformational changes in the GP, leading to the insertion of the fusion loop into the endosomal membrane and subsequent fusion of the viral and host membranes, releasing the viral genome into the cytoplasm.

The neutralizing antibodies c2G4 and c4G7 are thought to interfere with this process by binding to the base of the GP and sterically hindering the conformational changes necessary for membrane fusion, even after proteolytic cleavage and NPC1 binding.[4]

Fc-Mediated Effector Functions

The c13C6 antibody, which binds to the glycan cap, is considered non-neutralizing or weakly neutralizing in vitro.[4] However, it plays a crucial role in the overall efficacy of the Zthis compound cocktail, likely through Fc-mediated effector functions:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of c13C6, bound to GP on the surface of infected cells, can be recognized by Fcγ receptors (FcγR) on immune cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cells, leading to the lysis of the infected host cell.

  • Complement-Dependent Cytotoxicity (CDC): The Fc region of c13C6 can also activate the classical complement pathway. This leads to the formation of the membrane attack complex (MAC) on the surface of the virus or infected cells, resulting in their destruction.

The combination of direct neutralization and Fc-mediated effector functions provides a multi-pronged attack against the Ebola virus.

Quantitative Data

The following tables summarize key quantitative data related to the binding, neutralization, and clinical efficacy of the Zthis compound antibodies.

AntibodyTarget Epitope on GPApparent Binding Affinity (Kd,app) (nM)
c13C6 Glycan Cap3.1
c2G4 Base6.5
c4G7 Base1.3
Table 1: Binding Characteristics of Zthis compound Monoclonal Antibodies to Ebola Virus Glycoprotein.
AntibodyNeutralization IC50 (µg/mL)
c2G4 ~1-10 (cooperatively with non-neutralizing antibodies)[5]
c4G7 Not explicitly quantified in available literature
Table 2: In Vitro Neutralization Potency of Zthis compound Antibodies against Ebola Virus. (Note: Precise IC50 values for individual Zthis compound antibodies are not consistently reported in the public domain; the provided value for c2G4 is based on cooperative effects).
TrialTreatment GroupMortality Rate
PREVAIL II Zthis compound + Standard of Care22% (8/36)[6][7]
Standard of Care alone37% (13/35)[6][7]
PALM Zthis compound49.7% (84/169)[8]
mAb11435.1% (61/174)[8]
REGN-EB333.5% (52/155)[8]
Remdesivir53% (93/175)[8]
Table 3: Mortality Rates from Clinical Trials of Zthis compound for Ebola Virus Disease.
ParameterValue
Mean Half-life (for mAb114) ~24 days[9]
Table 4: Pharmacokinetic Parameters. (Note: Specific pharmacokinetic data for the individual Zthis compound antibodies are not readily available in the public domain. The half-life of another anti-Ebola monoclonal antibody, mAb114, is provided for context).

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
  • Plate Coating: 96-well microtiter plates are coated with recombinant Ebola virus glycoprotein (GP) or virus-like particles (VLPs) expressing GP and incubated overnight at 4°C.[3]

  • Blocking: Plates are washed and blocked with a solution of 3% bovine serum albumin (BSA) to prevent non-specific binding.[3]

  • Antibody Incubation: Serial dilutions of the Zthis compound monoclonal antibodies (c13C6, c2G4, c4G7) are added to the wells and incubated for 1 hour at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added and incubated.

  • Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped. The absorbance is read using a microplate reader.

  • Data Analysis: The apparent dissociation constant (Kd,app) is calculated by fitting the binding data to a saturation binding curve.

Pseudovirus Neutralization Assay
  • Pseudovirus Production: Pseudoviruses are generated by co-transfecting cells (e.g., HEK293T) with a plasmid encoding the Ebola virus GP and a viral backbone plasmid (e.g., lentiviral or VSV) that expresses a reporter gene (e.g., luciferase or GFP).[10][11]

  • Antibody-Virus Incubation: Serial dilutions of the neutralizing antibodies (c2G4, c4G7) are incubated with a fixed amount of the pseudovirus for 1 hour at 37°C.[10]

  • Infection: The antibody-virus mixture is then added to susceptible target cells (e.g., Vero E6) and incubated.[10]

  • Reporter Gene Measurement: After a set incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified (e.g., by measuring luciferase activity or GFP fluorescence).[10]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of neutralization against the antibody concentration and fitting the data to a dose-response curve.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
  • Target Cell Preparation: Target cells (e.g., HEK293T) are engineered to express the Ebola virus GP on their surface. These cells are often labeled with a fluorescent dye or contain a reporter gene (e.g., luciferase).[12]

  • Effector Cell Preparation: Effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs), are prepared.[13]

  • Co-culture: Target cells, effector cells, and serial dilutions of the c13C6 antibody are co-cultured at a specific effector-to-target cell ratio (e.g., 10:1).[13]

  • Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) to allow for ADCC to occur.

  • Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of a cytoplasmic enzyme (e.g., lactate dehydrogenase) or the decrease in the reporter signal from the target cells.

  • Data Analysis: The percentage of specific lysis is calculated, and the half-maximal effective concentration (EC50) can be determined.

Visualizations

Caption: Ebola Virus Entry and Zthis compound Neutralization Pathway.

ADCC_Workflow Start Start Prepare_Targets Prepare Target Cells (EBOV GP-expressing) Start->Prepare_Targets Prepare_Effectors Prepare Effector Cells (NK Cells) Start->Prepare_Effectors Co-culture Co-culture Target Cells, Effector Cells, and c13C6 Ab Prepare_Targets->Co-culture Prepare_Effectors->Co-culture Incubate Incubate (e.g., 4 hours) Co-culture->Incubate Measure_Lysis Measure Cell Lysis (e.g., LDH release) Incubate->Measure_Lysis Analyze_Data Analyze Data (Calculate % Lysis, EC50) Measure_Lysis->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for ADCC Assay.

ZMapp_Production_Workflow Start Start Gene_Synthesis Synthesize Genes for c13C6, c2G4, c4G7 Heavy & Light Chains Start->Gene_Synthesis Vector_Construction Clone Genes into Plant Expression Vectors Gene_Synthesis->Vector_Construction Agroinfiltration Transform Agrobacterium tumefaciens and Infiltrate Nicotiana benthamiana Vector_Construction->Agroinfiltration Incubation Incubate Plants for Transient Expression Agroinfiltration->Incubation Harvest Harvest Plant Biomass Incubation->Harvest Extraction Extract Total Soluble Proteins Harvest->Extraction Purification Purify Antibodies (e.g., Protein A Chromatography) Extraction->Purification Formulation Formulate Purified Antibodies Purification->Formulation End End Formulation->End

References

ZMapp: A Technical Guide to a Plant-Derived Antibody Cocktail for Ebola Virus Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of ZMapp, an experimental cocktail of three chimeric monoclonal antibodies developed for the treatment of Ebola virus disease (EVD). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and infectious disease research.

Discovery and Development Pathway

Zthis compound is the result of a collaboration between this compound Biopharmaceutical, the Public Health Agency of Canada's National Microbiology Laboratory (NML), and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID).[1] It is a combination of three chimeric monoclonal antibodies: c13C6, derived from the MB-003 antibody cocktail, and c2G4 and c4G7, from the ZMAb antibody cocktail.[1] The individual antibodies were initially generated in mice exposed to Ebola virus proteins and subsequently "chimerized" with human constant regions to reduce the potential for immunogenicity in human patients.[1]

The development of Zthis compound represents a significant advancement in the rapid development of therapeutic candidates for emerging infectious diseases, leveraging a plant-based production platform to accelerate manufacturing timelines.

Synthesis Pathway: Plant-Based Monoclonal Antibody Production

Zthis compound is produced in the tobacco plant Nicotiana benthamiana using a transient expression system. This "pharming" technology offers a scalable and relatively rapid method for producing complex proteins like monoclonal antibodies.

Experimental Protocol: Transient Antibody Expression in Nicotiana benthamiana

While the specific proprietary details of this compound Biopharmaceutical's manufacturing process are not fully public, the general methodology for transient antibody expression in N. benthamiana is well-established and involves the following key steps:

  • Gene Synthesis and Vector Construction: The DNA sequences encoding the heavy and light chains of the three chimeric monoclonal antibodies (c13C6, c2G4, and c4G7) are synthesized and cloned into plant expression vectors. These vectors are typically derived from plant viruses or use agrobacterium-mediated transformation.

  • Agroinfiltration: Agrobacterium tumefaciens is transformed with the expression vectors containing the antibody genes. The transformed agrobacterium is then cultured and infiltrated into the leaves of N. benthamiana plants. The bacteria transfer the antibody-encoding DNA into the plant cells.

  • Incubation and Protein Expression: The infiltrated plants are incubated in a controlled environment for a period of time, during which the plant cells express the recombinant antibodies.

  • Harvesting and Extraction: The leaves are harvested, and the expressed antibodies are extracted by homogenizing the plant material in a suitable buffer.

  • Purification: The antibody-containing extract is clarified to remove plant debris and other host cell proteins. The monoclonal antibodies are then purified using standard chromatography techniques, with Protein A affinity chromatography being a common and effective method for capturing antibodies.[2]

G cluster_synthesis Zthis compound Synthesis Pathway Gene_Synthesis Gene Synthesis & Vector Construction Agroinfiltration Agroinfiltration of N. benthamiana Gene_Synthesis->Agroinfiltration Incubation Incubation & Protein Expression Agroinfiltration->Incubation Harvesting Harvesting & Extraction Incubation->Harvesting Purification Purification (e.g., Protein A Chromatography) Harvesting->Purification ZMapp_Product Final Zthis compound Product Purification->ZMapp_Product

Caption: Zthis compound Synthesis Workflow

Mechanism of Action: Targeting the Ebola Virus Glycoprotein

The three monoclonal antibodies in Zthis compound target the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells.[3] GP is a trimer on the surface of the virus, and it mediates attachment to host cells and fusion of the viral and host cell membranes.

The Zthis compound antibodies bind to distinct epitopes on the GP, effectively neutralizing the virus through multiple mechanisms:

  • c2G4 and c4G7: These two antibodies bind to the base of the GP. Their binding sites overlap, and they are thought to inhibit the conformational changes in GP that are necessary for membrane fusion within the endosome.[4][5][6] By preventing fusion, they block the release of the viral genome into the host cell cytoplasm.[4]

  • c13C6: This antibody binds to the glycan cap of the GP.[4][7] While it is non-neutralizing in vitro, its protective effect in vivo is likely mediated by other immune mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC).[5]

G cluster_moa Zthis compound Mechanism of Action cluster_entry Viral Entry Pathway Ebola_Virus Ebola Virus Attachment Attachment to Host Cell Ebola_Virus->Attachment Viral Infection Host_Cell Host Cell ZMapp_mAbs Zthis compound Monoclonal Antibodies (c13C6, c2G4, c4G7) ZMapp_mAbs->Ebola_Virus Binds to GP ZMapp_mAbs->Ebola_Virus Mediates ADCC (c13C6) Fusion Membrane Fusion ZMapp_mAbs->Fusion Inhibits Fusion (c2G4, c4G7) Macropinocytosis Internalization via Macropinocytosis Attachment->Macropinocytosis Viral Infection Endosome Trafficking to Endosome Macropinocytosis->Endosome Viral Infection GP_Cleavage GP Cleavage by Cathepsins Endosome->GP_Cleavage Viral Infection NPC1_Binding Binding to NPC1 Receptor GP_Cleavage->NPC1_Binding Viral Infection NPC1_Binding->Fusion Viral Infection Release Viral Genome Release Fusion->Release Viral Infection Release->Host_Cell Viral Infection

Caption: Zthis compound's Interference with Ebola Virus Entry

Quantitative Data Summary

The efficacy of Zthis compound has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of Zthis compound in Non-Human Primates
Study ParameterDetailsOutcomeReference
Animal ModelRhesus macaques[1]
ChallengeLethal dose of Ebola virus (Zaire ebolavirus)[1]
TreatmentThree doses of Zthis compound, 3 days apart[1]
Survival Rate 100% (18/18) All treated animals survived [1]
Control GroupNon-functional antibody0% (0/3) survived[1]
Table 2: Clinical Efficacy of Zthis compound in Human Trials
TrialTreatment GroupNumber of PatientsMortality RateComparison GroupComparison Mortality RateKey FindingReference
PREVAIL II Zthis compound + Standard of Care3622% Standard of Care only37%40% lower risk of death with Zthis compound, but not statistically significant.[8]
PALM Trial Zthis compound16949.7% REGN-EB333.5%REGN-EB3 and mAb114 were superior to Zthis compound in reducing mortality.[9][10]
mAb11435.1%[9]

Experimental Protocols

Detailed, step-by-step protocols for the production and evaluation of Zthis compound are proprietary. However, this section outlines the general and publicly available methodologies that form the basis of the procedures used.

Monoclonal Antibody Production in Nicotiana benthamiana

The production of monoclonal antibodies in plants via agroinfiltration is a well-documented process. A generalized protocol is as follows:

  • Vector Preparation: The heavy and light chain sequences of each antibody are cloned into a binary vector suitable for Agrobacterium-mediated transient expression.

  • Agrobacterium Culture: Agrobacterium tumefaciens cultures harboring the expression vectors are grown to a specific optical density.

  • Infiltration: The bacterial culture is then introduced into the leaves of 6-8 week old N. benthamiana plants, typically by vacuum infiltration or syringe injection.

  • Incubation: Plants are maintained in a controlled growth chamber for 5-7 days to allow for antibody expression.

  • Extraction: Leaf tissue is homogenized in a cold extraction buffer. The homogenate is then clarified by centrifugation and filtration to remove plant debris.

Antibody Purification

A standard method for purifying monoclonal antibodies from a clarified plant extract is Protein A affinity chromatography:

  • Column Equilibration: A Protein A chromatography column is equilibrated with a neutral pH buffer.

  • Loading: The clarified plant extract is loaded onto the column. The antibodies bind to the Protein A resin.

  • Washing: The column is washed with the equilibration buffer to remove unbound impurities.

  • Elution: The bound antibodies are eluted from the column using a low pH buffer.

  • Neutralization and Formulation: The eluted antibody solution is neutralized and buffer-exchanged into a formulation suitable for administration.

Efficacy Evaluation in Non-Human Primates

Preclinical efficacy studies in non-human primates are crucial for evaluating potential therapeutics for EVD. A general protocol for such a study is:

  • Animal Acclimatization: Rhesus macaques are acclimated to the BSL-4 facility.

  • Challenge: Animals are challenged with a lethal dose of Ebola virus via intramuscular injection.

  • Treatment: At a specified time post-infection, the test article (e.g., Zthis compound) is administered, typically intravenously. Multiple doses may be given.

  • Monitoring: Animals are monitored daily for clinical signs of disease, and blood samples are collected to measure viremia and other biomarkers.

  • Endpoint: The primary endpoint is typically survival.

Conclusion

Zthis compound represents a landmark in the development of rapid-response therapeutics for emerging infectious diseases. Its novel, plant-based manufacturing platform and its efficacy in preclinical models demonstrated the potential of monoclonal antibody cocktails for treating EVD. While clinical trial results were not definitive, the development of Zthis compound paved the way for subsequent, more effective antibody-based therapies and provided invaluable insights into the treatment of Ebola. The methodologies and data presented in this guide offer a comprehensive technical overview for the scientific community, fostering further research and development in this critical area.

References

Structural Analysis of Mapp Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of the Mapp Biopharmaceutical compound, Zthis compound, an experimental treatment for Ebola virus disease (EVD). It details the composition of Zthis compound, the structural basis of its interaction with the Ebola virus glycoprotein, and its mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and virology.

Introduction to Zthis compound

Zthis compound is a cocktail of three chimeric monoclonal antibodies (mAbs): c2G4, c4G7, and c13C6.[1] These antibodies were developed to target the Ebola virus (EBOV) glycoprotein (GP), which is essential for the virus to enter host cells.[1] The combination of these three antibodies has demonstrated efficacy in non-human primate models of EVD and has been used in humans on a compassionate basis during outbreaks.[1] The structural and functional characterization of Zthis compound and its components has been crucial in understanding its therapeutic potential.

Composition and Structural Overview

The Zthis compound cocktail is a combination of three distinct monoclonal antibodies, each with a specific binding site on the Ebola virus glycoprotein. This multi-targeted approach is designed to enhance the neutralization of the virus and reduce the likelihood of viral escape through mutation.

Constituent Monoclonal Antibodies

The three chimeric monoclonal antibodies that constitute Zthis compound are:

  • c13C6: This antibody targets the glycan cap of the EBOV GP.[1][2]

  • c2G4: This antibody binds to the base of the EBOV GP.[1][3]

  • c4G7: This antibody also binds to the base of the EBOV GP, in a region that overlaps with the binding site of c2G4.[1][3]

The development of Zthis compound involved the chimerization of murine antibodies, where the mouse variable regions are fused to human constant regions. This process is intended to reduce the immunogenicity of the antibodies when administered to humans.

Structural Determination of Zthis compound-GP Complexes

The three-dimensional structures of the Zthis compound antibodies in complex with the Ebola virus glycoprotein have been primarily elucidated using cryo-electron tomography and single-particle electron microscopy.[1][2] These techniques have provided detailed insights into the specific epitopes recognized by each antibody and the overall architecture of the antibody-glycoprotein interaction.

Quantitative Analysis of Zthis compound-GP Interaction

The efficacy of the Zthis compound antibodies is underpinned by their high-affinity binding to the Ebola virus glycoprotein and, for two of the three antibodies, their potent neutralization of the virus. While specific Kd and IC50 values are not consistently reported across all studies, the available data indicate a strong interaction and effective viral inhibition.

AntibodyTarget Epitope on EBOV GPBinding Affinity (Kd)Neutralization Potency (IC50)
c13C6 Glycan CapData not consistently availableNon-neutralizing in vitro[2]
c2G4 BaseData not consistently availablePotent neutralization[2][4]
c4G7 BaseData not consistently availablePotent neutralization[2][4]

Note: The precise quantitative values for binding affinity and neutralization potency can vary depending on the specific EBOV strain and the experimental conditions used.

Mechanism of Action

The therapeutic effect of Zthis compound is derived from the combined mechanisms of action of its constituent antibodies, which include direct neutralization of the virus and the engagement of the host immune system.

Neutralization of Viral Entry

The antibodies c2G4 and c4G7 directly neutralize the Ebola virus by binding to the base of the GP.[1][3] This binding is thought to interfere with the conformational changes in the GP that are necessary for the fusion of the viral and host cell membranes, a critical step in viral entry.[2] By preventing membrane fusion, these antibodies effectively block the virus from delivering its genetic material into the host cell, thus halting the replication cycle.

Effector Functions

While c13C6 does not neutralize the virus directly in cell culture, it plays a crucial role in protection in vivo.[2] This is attributed to its ability to engage the host's immune system through its Fc region. The two primary effector functions implicated are:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): In this process, the Fc portion of c13C6, bound to an infected cell, is recognized by Fcγ receptors on the surface of immune cells such as Natural Killer (NK) cells.[5] This engagement triggers the NK cell to release cytotoxic granules, leading to the apoptosis of the infected cell.

  • Complement-Dependent Cytotoxicity (CDC): The classical complement pathway can be initiated when the C1q protein complex binds to the Fc region of antibodies, such as c13C6, that are bound to a pathogen or an infected cell.[6][7][8] This binding triggers a cascade of enzymatic reactions, culminating in the formation of the Membrane Attack Complex (MAC), which creates pores in the target cell membrane, leading to cell lysis.[7][8]

Experimental Protocols

The structural and functional characterization of the this compound compound has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cryo-Electron Tomography of Ebola Virus-like Particles

This technique is used to obtain three-dimensional structures of the Ebola virus glycoprotein in its native conformation, both alone and in complex with the Zthis compound antibodies.

Methodology:

  • Sample Preparation: Ebola virus-like particles (VLPs) are produced in a suitable cell line (e.g., HEK293T). The VLPs are purified and concentrated.[9][10]

  • Vitrification: A small volume (typically 3-4 µL) of the VLP suspension is applied to a glow-discharged electron microscopy grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample, preserving its native structure.[11]

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage. A series of images is collected at various tilt angles (typically ±60° in 2-3° increments).[10][11]

  • Image Processing and Reconstruction: The tilt-series images are aligned, and a three-dimensional reconstruction (tomogram) is generated using software such as IMOD. Sub-tomogram averaging is then employed to improve the resolution of the repeating glycoprotein structures on the surface of the VLPs.[11][12]

Single-Particle Electron Microscopy of Zthis compound-GP Complexes

This method is used to determine the high-resolution structure of the Zthis compound antibodies bound to the soluble Ebola virus glycoprotein.

Methodology:

  • Complex Formation: Purified soluble Ebola virus glycoprotein is incubated with an excess of the Fab fragments of the Zthis compound antibodies (c2G4, c4G7, or c13C6) to ensure the formation of stable complexes.[13][14][15]

  • Vitrification: The complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane, similar to the cryo-ET protocol.[13][14][15]

  • Data Collection: A large number of images of the frozen-hydrated particles are collected using a TEM operating at cryogenic temperatures.[16]

  • Image Processing: Individual particle images are selected from the micrographs. These images are then aligned, classified, and averaged to generate a high-resolution three-dimensional reconstruction of the antibody-glycoprotein complex.[16]

Plaque Reduction Neutralization Assay (PRNA)

This assay is used to quantify the neutralizing activity of the Zthis compound antibodies against live Ebola virus.

Methodology:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 cells) is seeded in multi-well plates and incubated until confluent.

  • Antibody Dilution: The Zthis compound antibodies (individually or as a cocktail) are serially diluted in a cell culture medium.

  • Virus-Antibody Incubation: A known amount of infectious Ebola virus is mixed with each antibody dilution and incubated for a specific period (e.g., 1 hour at 37°C) to allow the antibodies to bind to the virus.[17][18]

  • Infection: The cell monolayers are washed, and the virus-antibody mixtures are added to the cells. The plates are incubated to allow viral entry.[17]

  • Overlay and Incubation: After the infection period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells. The plates are then incubated for several days to allow for the formation of plaques (zones of cell death).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Calculation: The concentration of antibody that results in a 50% reduction in the number of plaques compared to the virus-only control is calculated as the IC50 value.[18]

Alanine-Scanning Mutagenesis

This technique is employed to identify the specific amino acid residues on the Ebola virus glycoprotein that are critical for the binding of the Zthis compound antibodies.

Methodology:

  • Site-Directed Mutagenesis: A series of mutants of the Ebola virus GP gene is generated, where individual amino acid residues in the putative binding sites are systematically replaced with alanine.[1][19][20]

  • Protein Expression: The wild-type and mutant GP proteins are expressed in a suitable cell line.

  • Antibody Binding Assay: The binding of each Zthis compound antibody to the wild-type and mutant GP proteins is assessed using a quantitative binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).[1][19][20]

  • Identification of Critical Residues: A significant reduction in antibody binding to a particular mutant GP compared to the wild-type GP indicates that the mutated residue is a critical component of the antibody's epitope.[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the structural analysis of the this compound compound.

Ebola_Virus_Entry cluster_cytoplasm Cytoplasm Ebola Virus Ebola Virus Host Cell Receptor Host Cell Receptor Ebola Virus->Host Cell Receptor Endosome Endosome Host Cell Receptor->Endosome Macropinocytosis Lysosome Lysosome Endosome->Lysosome Trafficking & Maturation Viral RNA Release Viral RNA Release Lysosome->Viral RNA Release GP Cleavage & Fusion

Caption: Ebola Virus Entry Pathway into a Host Cell.

Caption: Neutralization of Ebola Virus by c2G4 and c4G7.

ADCC_Pathway cluster_infected_cell Infected Host Cell cluster_antibody Zthis compound Antibody cluster_nk_cell NK Cell Ebola GP Ebola GP c13C6 c13C6 c13C6->Ebola GP Binds to Glycan Cap Fc-gamma Receptor Fc-gamma Receptor c13C6->Fc-gamma Receptor Fc Binding Granzyme Release Granzyme Release Fc-gamma Receptor->Granzyme Release Activation Granzyme Release->Ebola GP Induces Apoptosis

Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

CDC_Pathway cluster_infected_cell Infected Host Cell cluster_antibody Zthis compound Antibody cluster_complement Complement System Ebola GP Ebola GP c13C6 c13C6 c13C6->Ebola GP Binds to Glycan Cap C1q C1q C1q->c13C6 Binds to Fc Region MAC Formation MAC Formation C1q->MAC Formation Cascade Activation MAC Formation->Ebola GP Cell Lysis

Caption: Complement-Dependent Cytotoxicity (CDC) Pathway.

Experimental_Workflow_CryoET VLP Production VLP Production Grid Preparation Grid Preparation VLP Production->Grid Preparation Plunge Freezing Plunge Freezing Grid Preparation->Plunge Freezing Tilt-Series Data Collection Tilt-Series Data Collection Plunge Freezing->Tilt-Series Data Collection Tomogram Reconstruction Tomogram Reconstruction Tilt-Series Data Collection->Tomogram Reconstruction Sub-tomogram Averaging Sub-tomogram Averaging Tomogram Reconstruction->Sub-tomogram Averaging 3D Structure 3D Structure Sub-tomogram Averaging->3D Structure

Caption: Cryo-Electron Tomography Experimental Workflow.

References

ZMapp: A Technical Deep Dive into the Physiochemical Properties of an Anti-Ebola Virus Antibody Cocktail

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMapp, an experimental biopharmaceutical agent, emerged as a significant candidate during the Ebola virus disease outbreaks. It is a cocktail of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7. This technical guide provides an in-depth analysis of the known physiochemical properties of Zthis compound, its mechanism of action, and the experimental methodologies used for its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development and virology.

Physiochemical Properties

The physiochemical properties of the individual monoclonal antibodies in the Zthis compound cocktail are crucial for its stability, efficacy, and manufacturing. While specific proprietary data may not be publicly available, the characteristics can be inferred from their nature as chimeric IgG1 antibodies produced in Nicotiana benthamiana.

Propertyc13C6c2G4c4G7Source
Molecular Weight (approx.) ~150 kDa~150 kDa~150 kDaInferred from chimeric IgG1 structure
Isoelectric Point (pI) Estimated to be in the range of 7.5 - 9.0Estimated to be in the range of 7.5 - 9.0Estimated to be in the range of 7.5 - 9.0Inferred from typical IgG1 pI
Extinction Coefficient (at 280 nm) Estimated to be ~1.4 (mg/mL)⁻¹cm⁻¹Estimated to be ~1.4 (mg/mL)⁻¹cm⁻¹Estimated to be ~1.4 (mg/mL)⁻¹cm⁻¹Inferred from typical IgG1 values
Structure Chimeric (mouse variable, human constant) IgG1Chimeric (mouse variable, human constant) IgG1Chimeric (mouse variable, human constant) IgG1[1]
Target Ebola virus glycoprotein (GP)Ebola virus glycoprotein (GP)Ebola virus glycoprotein (GP)[2][3]

Mechanism of Action: Neutralizing the Ebola Virus

The therapeutic effect of Zthis compound lies in its ability to neutralize the Ebola virus, preventing it from entering and infecting host cells. Each of the three monoclonal antibodies binds to a specific epitope on the viral glycoprotein (GP), a key protein for viral entry.[2][3]

The Ebola virus enters host cells primarily through a process called macropinocytosis.[4][5][6] This involves the virus stimulating the cell membrane to form large vesicles, engulfing the virus particle. Once inside the cell, the virus traffics through the endosomal pathway where the viral GP is cleaved by host proteases, such as cathepsins. This cleavage exposes a receptor-binding domain on the GP, which then interacts with the host cell receptor, Niemann-Pick C1 (NPC1), located in the late endosome. This interaction triggers the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm to initiate replication.

The antibodies in Zthis compound interfere with this process:

  • c2G4 and c4G7: These two antibodies bind to the base of the GP, and their epitopes are thought to overlap. Their binding is believed to sterically hinder the conformational changes in the GP that are necessary for fusion with the endosomal membrane.[7]

  • c13C6: This antibody binds to the glycan cap of the GP. While its precise neutralizing mechanism is less clear, it is thought to contribute to the overall efficacy of the cocktail, possibly by opsonization and clearance of viral particles.

The synergistic action of these three antibodies, targeting different epitopes on the viral glycoprotein, provides a robust defense against the virus and may reduce the likelihood of viral escape through mutation.

Signaling Pathway of Ebola Virus Entry and Zthis compound Interference

The following diagram illustrates the key steps in the Ebola virus entry pathway and the points at which the Zthis compound antibodies are believed to exert their inhibitory effects.

Ebola_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_Zthis compound Zthis compound Intervention Ebola Virus Ebola Virus Macropinocytosis Macropinocytosis Ebola Virus->Macropinocytosis Attachment to cell surface Macropinosome Macropinosome Macropinocytosis->Macropinosome Engulfment Late Endosome Late Endosome Macropinosome->Late Endosome Endosomal Trafficking & GP Cleavage Viral Genome Release Viral Genome Release Late Endosome->Viral Genome Release Fusion with endosomal membrane via NPC1 c2G4_c4G7 c2G4 & c4G7 c2G4_c4G7->Late Endosome Inhibit GP conformational change & fusion c13C6 c13C6 c13C6->Ebola Virus Bind to GP glycan cap

Caption: Ebola virus entry and points of inhibition by Zthis compound antibodies.

Experimental Protocols

The characterization of Zthis compound and its components involves a suite of standard analytical techniques for monoclonal antibodies. While specific internal protocols from this compound Biopharmaceutical are not publicly available, the following represents detailed, standard methodologies applicable to this type of product.

Production and Purification of Zthis compound from Nicotiana benthamiana

Zthis compound is produced using a plant-based system, which offers advantages in scalability and speed.[8][9]

Workflow Diagram:

ZMapp_Production Agroinfiltration Agroinfiltration Plant Incubation Plant Incubation Agroinfiltration->Plant Incubation Transfer of antibody genes into plant leaves Harvest & Homogenization Harvest & Homogenization Plant Incubation->Harvest & Homogenization Antibody expression Clarification Clarification Harvest & Homogenization->Clarification Extraction of total soluble protein Protein A Affinity Chromatography Protein A Affinity Chromatography Clarification->Protein A Affinity Chromatography Centrifugation and filtration Ion Exchange Chromatography Ion Exchange Chromatography Protein A Affinity Chromatography->Ion Exchange Chromatography Capture of antibodies Final Formulation Final Formulation Ion Exchange Chromatography->Final Formulation Further purification

Caption: General workflow for the production and purification of Zthis compound.

Detailed Methodology:

  • Agrobacterium tumefaciens Mediated Transient Expression: The genes encoding the heavy and light chains of each of the three monoclonal antibodies are introduced into Agrobacterium tumefaciens. The bacteria are then infiltrated into the leaves of Nicotiana benthamiana plants.

  • Incubation: The plants are incubated for a period to allow for the expression and accumulation of the antibodies within the plant cells.

  • Harvesting and Extraction: The leaves are harvested, and the plant material is homogenized in an extraction buffer to release the soluble proteins, including the antibodies.

  • Clarification: The crude extract is clarified through centrifugation and filtration to remove plant debris and insoluble components.[8]

  • Purification: The clarified extract is subjected to a series of chromatography steps.

    • Protein A Affinity Chromatography: This is a standard capture step for IgG antibodies, where the antibodies bind to Protein A immobilized on a resin.

    • Ion-Exchange Chromatography: This step is used to further purify the antibodies from remaining host cell proteins and other impurities based on charge differences.

  • Formulation: The purified antibodies are formulated in a stable buffer for administration.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to assess the purity and apparent molecular weight of the antibodies.

Protocol:

  • Sample Preparation:

    • Non-reducing conditions: Mix the antibody sample with a non-reducing sample buffer (containing SDS but no reducing agent like β-mercaptoethanol or DTT). Heat at 95°C for 5 minutes.

    • Reducing conditions: Mix the antibody sample with a reducing sample buffer (containing SDS and a reducing agent). Heat at 95°C for 5 minutes to denature the protein and reduce disulfide bonds.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

  • Staining:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel to visualize the protein bands.

  • Analysis:

    • Under non-reducing conditions, the intact antibody should migrate as a single band of approximately 150 kDa.

    • Under reducing conditions, the antibody will be separated into its heavy (~50 kDa) and light (~25 kDa) chains.

Size Exclusion Chromatography (SEC)

SEC is employed to determine the aggregation state and purity of the antibody preparation.

Protocol:

  • System Preparation:

    • Equilibrate a size exclusion chromatography column (e.g., a TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Injection:

    • Inject a known concentration of the Zthis compound antibody cocktail onto the column.

  • Chromatography:

    • Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Analysis:

    • The primary peak should correspond to the monomeric form of the antibodies.

    • The presence of earlier eluting peaks would indicate the presence of aggregates (dimers, trimers, etc.).

    • Later eluting peaks could indicate the presence of fragments.

    • The percentage of monomer, aggregate, and fragment can be calculated from the peak areas.

Capillary Isoelectric Focusing (cIEF)

cIEF is used to determine the isoelectric point (pI) and assess the charge heterogeneity of the antibodies.

Protocol:

  • Sample Preparation:

    • Mix the antibody sample with a solution containing carrier ampholytes that establish a pH gradient, and pI markers.

  • Focusing:

    • Introduce the sample mixture into a capillary.

    • Apply a high voltage across the capillary. The proteins will migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point their net charge is zero, and they stop migrating.

  • Mobilization and Detection:

    • After focusing, the separated proteins are mobilized past a detector, typically by applying pressure or a chemical mobilizer.

    • Detection is usually performed by UV absorbance at 280 nm.

  • Analysis:

    • The pI of the antibody variants is determined by comparing their migration times to those of the known pI markers.

    • The profile will show the main isoform of the antibody and any acidic or basic variants that may be present due to post-translational modifications.[10]

Conclusion

Zthis compound represents a significant advancement in the rapid development of antibody-based therapies for emerging infectious diseases. Its composition as a three-antibody cocktail targeting the Ebola virus glycoprotein provides a multi-pronged approach to viral neutralization. The physiochemical characterization of Zthis compound, guided by standard analytical methodologies for monoclonal antibodies, is essential for ensuring its quality, stability, and efficacy. The understanding of its mechanism of action at the molecular level, particularly its interference with the viral entry pathway, provides a strong rationale for its therapeutic potential and a basis for the development of future antiviral strategies.

References

A Technical Literature Review of ZMapp (Mapp Compound) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the research and development of ZMapp, an experimental trivalent monoclonal antibody cocktail developed as a treatment for Ebola Virus Disease (EVD). Zthis compound, developed by this compound Biopharmaceutical, is a combination of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7.[1][2][3] This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visualizations of the underlying biological pathways and experimental workflows.

Core Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical research on Zthis compound.

Table 1: Preclinical Efficacy of Zthis compound in Rhesus Macaques
Study ParameterDetailsReference
Animal ModelRhesus macaques[4]
Challenge VirusEbola virus[4]
Treatment Group18 animals received Zthis compound[4]
Control Group3 animals received a non-functional antibody[4]
Dosing RegimenThree intravenous doses of Zthis compound, spaced 3 days apart, with the first dose administered at day 3, 4, or 5 post-infection.[4]
Survival Rate (Treatment Group)100% (18/18)[4]
Survival Rate (Control Group)0% (0/3)[4]
Table 2: PREVAIL II Clinical Trial Results for Zthis compound in Human Patients with EVD
Trial ParameterDetailsReference
Trial DesignRandomized, controlled trial[5]
Participants72 enrolled patients with confirmed EVD[5]
Treatment ArmZthis compound (three intravenous infusions of 50 mg/kg of body weight every third day) + optimized standard of care[5]
Control ArmOptimized standard of care alone[5]
Primary EndpointMortality at 28 days[5]
Mortality Rate (Zthis compound Arm)22% (8 of 36 patients)[5]
Mortality Rate (Control Arm)37% (13 of 35 patients)[5]
Statistical SignificanceThe difference in mortality was not statistically significant (posterior probability of superiority was 91.2%, short of the prespecified 97.5% threshold). The trial was underpowered due to the waning of the Ebola outbreak.[5]
Serious Adverse EventsThe percentage of patients with serious adverse events was similar in both groups.

Experimental Protocols

This section details the methodologies for key experiments cited in Zthis compound research.

Production of Zthis compound in Nicotiana benthamiana

The monoclonal antibodies comprising Zthis compound are produced using a plant-based system, a process known as "pharming".[1]

Experimental Workflow: Antibody Production via Agroinfiltration

G cluster_vector Vector Preparation cluster_plant Plant Infiltration & Incubation cluster_purification Antibody Purification Gene Synthesis Gene Synthesis Vector Construction Vector Construction Gene Synthesis->Vector Construction Insert antibody genes Agrobacterium Transformation Agrobacterium Transformation Vector Construction->Agrobacterium Transformation Introduce vector Agrobacterium Culture Agrobacterium Culture Agrobacterium Transformation->Agrobacterium Culture Grow transformed bacteria Vacuum Infiltration Vacuum Infiltration Agrobacterium Culture->Vacuum Infiltration Infiltrate N. benthamiana Plant Incubation Plant Incubation Vacuum Infiltration->Plant Incubation Allow for protein expression Harvest & Homogenization Harvest & Homogenization Plant Incubation->Harvest & Homogenization Collect plant biomass Clarification Clarification Harvest & Homogenization->Clarification Remove plant debris Protein A Affinity Chromatography Protein A Affinity Chromatography Clarification->Protein A Affinity Chromatography Isolate antibodies Final Formulation Final Formulation Protein A Affinity Chromatography->Final Formulation Prepare for administration

Caption: Workflow for producing monoclonal antibodies in Nicotiana benthamiana.

Detailed Methodology:

  • Vector Construction: The genes encoding the heavy and light chains of the three monoclonal antibodies (c13C6, c2G4, and c4G7) are synthesized and cloned into a plant expression vector. This vector is then introduced into Agrobacterium tumefaciens.

  • Agroinfiltration: Nicotiana benthamiana plants are submerged in a solution containing the transformed Agrobacterium. A vacuum is applied to facilitate the infiltration of the bacteria into the plant leaf tissue.

  • Transient Expression: The plants are incubated for a period to allow the Agrobacterium to transfer the antibody-encoding DNA to the plant cells, which then transiently express the monoclonal antibodies.

  • Harvesting and Extraction: The plant leaves are harvested, and the expressed antibodies are extracted.

  • Purification: The antibodies are purified from the plant extract using standard chromatography techniques, such as Protein A affinity chromatography.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay used to quantify the titer of neutralizing antibodies against a virus.

Experimental Workflow: Plaque Reduction Neutralization Test

G cluster_prep Preparation cluster_incubation Incubation & Infection cluster_analysis Plaque Formation & Analysis Serum Dilution Serum Dilution Virus-Antibody Incubation Virus-Antibody Incubation Serum Dilution->Virus-Antibody Incubation Virus Preparation Virus Preparation Virus Preparation->Virus-Antibody Incubation Infection of Cell Monolayer Infection of Cell Monolayer Virus-Antibody Incubation->Infection of Cell Monolayer Overlay Addition Overlay Addition Infection of Cell Monolayer->Overlay Addition Incubation Incubation Overlay Addition->Incubation Plaque Staining & Counting Plaque Staining & Counting Incubation->Plaque Staining & Counting Titer Calculation Titer Calculation Plaque Staining & Counting->Titer Calculation

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Detailed Methodology:

  • Serum Dilution: Serial dilutions of the serum or antibody solution to be tested are prepared.

  • Virus-Antibody Incubation: Each dilution is mixed with a known amount of Ebola virus and incubated to allow the antibodies to bind to the virus.

  • Infection: The virus-antibody mixtures are added to a monolayer of susceptible cells (e.g., Vero cells).

  • Overlay: After an incubation period to allow for viral entry, a semi-solid overlay (e.g., agarose) is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Plaque Visualization: After further incubation, the cells are stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.

  • Titer Determination: The number of plaques at each antibody dilution is counted and compared to a control with no antibody. The neutralizing antibody titer is expressed as the reciprocal of the highest dilution that causes a specified reduction (e.g., 50% or 90%) in the number of plaques.

Mechanism of Action: Ebola Virus Neutralization by Zthis compound

Zthis compound functions by targeting the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells.[2] The three monoclonal antibodies in Zthis compound have distinct binding sites and mechanisms of action.

Signaling Pathway: Ebola Virus Entry and Inhibition by Zthis compound

G cluster_virus Ebola Virus cluster_cell Host Cell cluster_zthis compound Zthis compound Antibodies EBOV Ebola Virus GP Glycoprotein (GP) Attachment Attachment to Cell Surface EBOV->Attachment Macropinocytosis Internalization via Macropinocytosis Attachment->Macropinocytosis Endosome Trafficking to Late Endosome Macropinocytosis->Endosome Cleavage GP Cleavage by Cathepsins Endosome->Cleavage NPC1_Binding Binding to NPC1 Receptor Cleavage->NPC1_Binding Fusion Membrane Fusion & Viral RNA Release NPC1_Binding->Fusion c13C6 c13C6 c13C6->GP Binds to Glycan Cap c2G4_c4G7 c2G4 & c4G7 c2G4_c4G7->GP Bind to GP Base c2G4_c4G7->Fusion Inhibit Conformational Change

Caption: Ebola virus entry pathway and points of inhibition by Zthis compound antibodies.

Detailed Mechanism:

  • Viral Entry: The Ebola virus initiates infection by attaching to the surface of a host cell. The virus is then internalized through a process called macropinocytosis and trafficked to late endosomes.

  • Glycoprotein Priming: Within the acidic environment of the endosome, host proteases called cathepsins cleave the viral glycoprotein (GP), removing a glycan cap and mucin-like domain. This "priming" step is essential for the subsequent binding to the intracellular receptor.

  • Receptor Binding and Fusion: The primed GP then binds to the Niemann-Pick C1 (NPC1) protein, which acts as the intracellular receptor for the Ebola virus. This binding event triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral genetic material into the cytoplasm.

  • Zthis compound Inhibition:

    • c2G4 and c4G7: These two antibodies bind to the base of the GP.[2][3] Their binding is thought to prevent the conformational changes in GP that are necessary for membrane fusion, even after the GP has been cleaved and has bound to NPC1.[3][4] This effectively blocks the release of the viral genome into the cytoplasm.[3]

    • c13C6: This antibody binds to the glycan cap of the GP.[2][3] While it does not directly neutralize the virus in the same way as the other two antibodies, it is thought to contribute to protection through other immune mechanisms, such as antibody-dependent cell-mediated cytotoxicity (ADCC) or complement activation.[2]

References

Unlocking the Cellular Targets of Mapp Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for identifying and validating the cellular targets of Mapp compounds. We delve into the experimental and computational strategies that are pivotal in modern drug discovery, offering detailed protocols, data presentation standards, and visual representations of key processes.

Target Identification: Pinpointing the Molecular Interactome

The initial and most critical step in characterizing a this compound compound's mechanism of action is the identification of its direct molecular targets. A variety of powerful techniques can be employed to achieve this, ranging from affinity-based proteomics to in silico prediction.

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for identifying proteins that physically interact with a small molecule.[1][2][3] The principle lies in using the this compound compound as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: this compound Compound Pulldown Assay

  • Immobilization of the this compound Compound:

    • Synthesize a derivative of the this compound compound containing a reactive functional group (e.g., an amine, carboxyl, or alkyne) for conjugation to a solid support.

    • Covalently attach the derivatized this compound compound to activated agarose or magnetic beads. Ensure the linker used for immobilization does not sterically hinder the compound's interaction with its target proteins.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line relevant to the compound's activity) to a sufficient density.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Enrichment:

    • Incubate the clarified cell lysate with the this compound compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Include a control experiment using beads without the immobilized compound to identify non-specific binders.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

    • Alternatively, perform on-bead digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

Data Presentation: AP-MS Hit List

The results of an AP-MS experiment are typically presented in a table that ranks the identified proteins based on their enrichment in the this compound compound pulldown compared to the control.

Protein IDGene NameSpectral Counts (this compound Compound)Spectral Counts (Control)Fold Changep-value
P00533EGFR152530.4< 0.001
P21802SRC89329.7< 0.001
Q07817MAPK17589.4< 0.01
P27361MAPK36879.7< 0.01
P62258HSP90AA1120452.7> 0.05

Experimental Workflow: Affinity Purification-Mass Spectrometry

APMS_Workflow cluster_preparation Preparation cluster_enrichment Enrichment & Identification Mapp_Compound This compound Compound Immobilization Immobilization Mapp_Compound->Immobilization Beads Activated Beads Beads->Immobilization Immobilized_Compound Immobilized this compound Compound Immobilization->Immobilized_Compound Incubation Incubation Immobilized_Compound->Incubation Cell_Culture Cell Culture Lysis Cell Lysis Cell_Culture->Lysis Cell_Lysate Cell Lysate Lysis->Cell_Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Target_List Potential Targets Data_Analysis->Target_List

A streamlined workflow for identifying this compound compound targets using AP-MS.
Kinome Profiling with Kinobeads

For this compound compounds that are suspected to be kinase inhibitors, a specialized form of affinity purification using "Kinobeads" can provide a comprehensive profile of the compound's targets across the kinome.[5][6] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support, which allows for the capture of a large portion of the cellular kinome.[7][8]

Experimental Protocol: Kinobeads Pulldown Assay

  • Cell Lysate Preparation: Prepare cell lysate as described in the AP-MS protocol.

  • Competitive Binding:

    • Aliquot the cell lysate into several tubes.

    • Add the this compound compound at a range of concentrations to the lysate aliquots and incubate for 1 hour at 4°C. Include a vehicle control (e.g., DMSO).

  • Kinobeads Enrichment:

    • Add Kinobeads to each lysate-compound mixture and incubate for 1 hour at 4°C.

  • Washing and Digestion:

    • Wash the beads to remove unbound proteins.

    • Perform on-bead tryptic digestion of the captured kinases.

  • LC-MS/MS Analysis and Quantification:

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the abundance of each identified kinase in the presence of different concentrations of the this compound compound.

Data Presentation: Kinobeads Competition Binding Data

The results are typically presented as dose-response curves, from which the half-maximal inhibitory concentration (IC50) for each kinase can be determined.

KinaseIC50 (nM)
EGFR15
SRC35
ABL180
LCK150
FYN200

Target Validation: Confirming the Functional Relevance

Once potential targets have been identified, it is crucial to validate that their engagement by the this compound compound is responsible for the observed cellular phenotype.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells or cell lysates.[1][9][10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][14]

Experimental Protocol: CETSA®

  • Cell Treatment:

    • Treat intact cells with the this compound compound at a desired concentration or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or detergent-based methods.

    • Separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins) by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting, ELISA, or mass spectrometry.

Data Presentation: CETSA® Melt and Shift Curves

The results are presented as a "melting curve" showing the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the this compound compound indicates target engagement and stabilization.

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (this compound Compound)
40100100
4595100
507098
554085
601560
65530

Logical Relationship: CETSA® Principle

CETSA_Principle Mapp_Compound This compound Compound Binding Binding Mapp_Compound->Binding Target_Protein Target Protein Target_Protein->Binding Heat Heat Challenge Target_Protein->Heat Stabilized_Complex Stabilized Protein-Compound Complex Binding->Stabilized_Complex Stabilized_Complex->Heat Unfolded_Protein Unfolded Protein (Precipitated) Heat->Unfolded_Protein Unbound Protein Folded_Protein Folded Protein (Soluble) Heat->Folded_Protein Bound Protein Increased_Soluble_Protein Increased Soluble Protein Detected Folded_Protein->Increased_Soluble_Protein

The principle of target engagement validation using CETSA®.
CRISPR-Cas9-Mediated Target Validation

The CRISPR-Cas9 system provides a powerful genetic approach to validate whether the identified target is essential for the this compound compound's activity.[1][9][14][15][16] By knocking out the gene encoding the putative target, one can assess whether the cells become resistant to the compound.

Experimental Protocol: CRISPR-Cas9 Knockout

  • gRNA Design and Cloning:

    • Design and clone a guide RNA (gRNA) specific to the target gene into a Cas9-expressing vector.

  • Transfection and Selection:

    • Transfect the gRNA/Cas9 construct into the cells of interest.

    • Select for transfected cells using an appropriate marker (e.g., puromycin).

  • Generation of Knockout Clones:

    • Isolate single-cell clones and expand them.

  • Validation of Knockout:

    • Confirm the knockout of the target gene at the genomic (sequencing), transcript (RT-qPCR), and protein (Western blot) levels.

  • Phenotypic Assay:

    • Treat the knockout and wild-type cells with the this compound compound at various concentrations.

    • Assess cell viability or another relevant phenotype to determine if the knockout confers resistance.

Data Presentation: CRISPR-Cas9 Validation Data

The results are typically presented as a comparison of the dose-response curves for the wild-type and knockout cells.

This compound Compound (nM)% Viability (Wild-Type)% Viability (Target KO)
0100100
18598
105095
1001092
1000288

Elucidating the Mechanism of Action: Signaling Pathway Analysis

Understanding how a this compound compound's interaction with its target perturbs cellular signaling pathways is crucial for a complete mechanistic understanding.

Case Study: A this compound Compound Targeting the EGFR/MAPK Pathway

Let's consider a hypothetical this compound compound that has been identified to target the Epidermal Growth Factor Receptor (EGFR). AP-MS and Kinobeads profiling revealed EGFR as a high-confidence hit, and CETSA® confirmed target engagement in cells. CRISPR-Cas9 knockout of EGFR rendered cells resistant to the compound. The next step is to investigate the downstream signaling consequences of EGFR inhibition by this compound. Several studies have shown that inhibitors like osimertinib, erlotinib, and lapatinib affect the MAPK and PI3K/Akt pathways downstream of EGFR/HER2.[2][17][18][19][20][21][22][23][24][25][26][27][28][29]

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for various time points.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, MEK, ERK, Akt).

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Detect the primary antibodies with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Signaling Pathway Diagram: this compound Compound Inhibition of the EGFR-MAPK Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Mapp_Compound This compound Compound Mapp_Compound->EGFR Inhibits ML_Prediction Known_Interactions Known Drug-Target Interactions Training Training Known_Interactions->Training Mapp_Compound_Features This compound Compound Molecular Features Prediction Prediction Mapp_Compound_Features->Prediction Protein_Features Protein Sequence/Structure Features Protein_Features->Prediction ML_Model Machine Learning Model ML_Model->Prediction Training->ML_Model Predicted_Targets Predicted Targets Prediction->Predicted_Targets Experimental_Validation Experimental Validation Predicted_Targets->Experimental_Validation

References

Understanding the Pharmacokinetics of ZMapp: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMapp is an experimental biopharmaceutical drug comprising three chimeric monoclonal antibodies. It was developed as a potential treatment for Ebola virus disease (EVD). This guide provides an in-depth overview of the available pharmacokinetic data, experimental protocols used in its evaluation, and its mechanism of action. It is important to note that while Zthis compound showed promise in preclinical studies and was used compassionately during the 2014-2016 West African Ebola outbreak, clinical trials were ultimately underpowered to provide definitive evidence of its efficacy and detailed human pharmacokinetic parameters are not extensively published.

Mechanism of Action

Zthis compound is a cocktail of three monoclonal antibodies: c13C6, c2G4, and c4G7. These antibodies target the Ebola virus glycoprotein (GP), which is crucial for the virus's entry into host cells. The antibodies bind to different epitopes on the GP, effectively neutralizing the virus through multiple mechanisms. This includes blocking the attachment of the virus to host cells and preventing the conformational changes required for fusion of the viral and host cell membranes.

ZMapp_Mechanism_of_Action cluster_virus Ebola Virus cluster_host Host Cell Ebola_Virus Ebola Virus GP Glycoprotein (GP) Ebola_Virus->GP expresses Host_Cell Host Cell Ebola_Virus->Host_Cell Viral Entry Receptor Host Cell Receptor GP->Receptor Attachment Zthis compound Zthis compound (Monoclonal Antibody Cocktail) Zthis compound->GP Binds to Zthis compound->Host_Cell Neutralizes Virus Zthis compound->Receptor Blocks Attachment ZMapp_NHP_Study_Workflow Challenge Challenge: Rhesus macaques infected with Ebola virus Randomization Randomization: Animals assigned to treatment or control groups Challenge->Randomization Treatment_Initiation Treatment Initiation: Zthis compound (50 mg/kg IV) or control administered Randomization->Treatment_Initiation Dosing Subsequent Dosing: Two additional doses at 3-day intervals Treatment_Initiation->Dosing Monitoring Monitoring: Daily observation for clinical signs, blood collection for virology and chemistry Dosing->Monitoring Endpoint Primary Endpoint: Survival Monitoring->Endpoint

Interpretation 1: MAP Pharmaceuticals (MAPP) and its Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals that a specific entity defined as "Mapp Compound" with a dedicated body of research on its gene expression effects is not readily identifiable. The query "this compound Compound" can be interpreted in several ways, each pointing to a distinct area of biomedical research. This guide will explore these interpretations to provide a comprehensive overview for researchers, scientists, and drug development professionals.

MAP Pharmaceuticals, Inc. (this compound) was a pharmaceutical company that developed several compounds, notably MAP0005. This compound is a combination of budesonide (a corticosteroid) and formoterol (a long-acting beta2-agonist) delivered via a proprietary inhaler for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD)[1].

Experimental Protocols

A Phase 2a clinical trial of MAP0005 was a randomized, open-label, active-controlled, crossover study to investigate its pharmacokinetics and pharmacodynamics in 15 adult asthmatics. The trial compared two different emitted doses of MAP0005 (104/5.4 mcg and 312/16.2 mcg of budesonide/formoterol) with a commercially available combination product (160/9 mcg)[1]. The primary measures were the delivery of budesonide to the lungs (assessed by pharmacokinetics) and the bronchodilatory effect of formoterol[1].

While this clinical trial provides insight into the clinical application and safety of a this compound-developed compound, the publicly available information does not detail its specific effects on gene expression at a molecular level.

Interpretation 2: The this compound Lab and Small Molecules Targeting Transcriptional Coactivators

The this compound Lab at the University of Michigan focuses on targeting transcriptional coactivators with small-molecule drugs[2]. These coactivators are often considered "fuzzy" or intrinsically disordered proteins, making them challenging to target with traditional drug discovery methods[2]. The research from the this compound Lab has identified that specific regions of these coactivators are critical for their binding to various protein partners and can be targeted by drug-like molecules[2].

This line of research is not centered on a single "this compound Compound" but rather on a class of molecules designed to modulate gene expression by interfering with the machinery of transcription. The overarching goal is to develop novel therapeutics for diseases where gene activation is dysregulated, such as cancer and diabetes[2].

Interpretation 3: Compounds Affecting the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

A significant portion of the search results relates to various compounds that modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial regulator of cellular processes, including proliferation, differentiation, apoptosis, and inflammation[3][4]. Dysregulation of the MAPK pathway is implicated in numerous diseases, particularly cancer[3].

A wide array of natural and synthetic compounds have been investigated for their ability to target the MAPK pathway. These include polyphenolic compounds and marine-derived compounds, which have shown potential in preclinical cancer studies[3][4].

Signaling Pathway

The MAPK signaling cascade is a multi-tiered pathway that typically involves a series of protein kinases. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase pathways[4]. These kinases, once activated, can phosphorylate a multitude of downstream substrates, including transcription factors, which in turn regulate the expression of specific genes.

Below is a generalized representation of the MAPK signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors MKK MKK MAP3K->MKK JNK_p38 JNK / p38 MKK->JNK_p38 JNK_p38->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK signaling pathway.

Interpretation 4: Methodologies for Determining Compound Mechanism of Action (MoA)

Several research articles discuss advanced methodologies for elucidating the mechanism of action (MoA) of novel compounds, often leveraging gene expression data. These approaches are critical in drug discovery for understanding a compound's on-target and off-target effects[5].

Experimental and Computational Workflow

One common workflow involves treating cells with a compound of interest and then performing transcriptome-wide gene expression analysis, such as RNA sequencing or microarray analysis. The resulting gene expression signature can then be compared to databases of known compound and genetic perturbation signatures (e.g., Connectivity Map) to infer the MoA[6].

MoA_Workflow Compound_Treatment Cell Culture Treatment with Compound RNA_Extraction RNA Extraction Compound_Treatment->RNA_Extraction Gene_Expression_Profiling Gene Expression Profiling (e.g., RNA-Seq, Microarray) RNA_Extraction->Gene_Expression_Profiling Data_Analysis Differential Gene Expression Analysis Gene_Expression_Profiling->Data_Analysis Signature_Comparison Comparison to Perturbation Databases Data_Analysis->Signature_Comparison MoA_Hypothesis Mechanism of Action Hypothesis Generation Signature_Comparison->MoA_Hypothesis

Caption: A typical workflow for determining a compound's MoA.

Data Presentation

Due to the absence of a specific "this compound Compound" with associated quantitative gene expression data in the search results, a data table summarizing such effects cannot be generated. Should a specific compound be identified, the following structure would be appropriate for presenting gene expression data:

Gene SymbolFold Changep-valueFunction/Pathway
Gene A2.50.001Apoptosis
Gene B-1.80.02Cell Cycle
Gene C3.1<0.0001Inflammation

The term "this compound Compound" is ambiguous and does not point to a single, well-defined chemical entity with a body of research on its gene expression effects. Instead, the query leads to several distinct but important areas of biomedical research, including the clinical development of compounds by MAP Pharmaceuticals, the academic pursuit of targeting transcriptional machinery by the this compound Lab, the broad investigation of compounds affecting the MAPK signaling pathway, and the development of methodologies to determine the mechanism of action of novel compounds. For a more detailed analysis of gene expression effects, a more specific compound name is required.

References

Methodological & Application

Application Notes and Protocols for MAPK Pathway Inhibitor Compound (MPIC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer, making them a key target for therapeutic intervention.[1][3] These application notes provide a detailed guide for the laboratory use of MAPK Pathway Inhibitor Compound (MPIC), a representative small molecule inhibitor targeting the MAPK cascade. The protocols outlined below describe methods to characterize the in vitro efficacy and mechanism of action of MPIC.

Mechanism of Action

The MAPK signaling network consists of multiple parallel cascades, with the most well-characterized being the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 pathways.[2][4][5] These pathways share a three-tiered kinase architecture: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[2][3][5] Upon stimulation by extracellular signals like growth factors or stress, the signal is transduced through sequential phosphorylation and activation of these kinases.[5][6] MPIC is designed to inhibit a key kinase within one of these cascades, thereby blocking downstream signaling and cellular responses.

MAPK/ERK Signaling Pathway Diagram

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds ras Ras (GTP-bound) receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., Myc, Fos, Jun) erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response Leads to mpic MPIC (Inhibitor) mpic->mek Inhibits

Caption: The MAPK/ERK signaling cascade, a common target for inhibitors.

Quantitative Data Summary

The potency of a MAPK pathway inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%.[7] The tables below present representative IC50 values for MPIC in various assays.

Table 1: In Vitro Kinase Inhibition
Kinase TargetMPIC IC50 (nM)
MEK115
MEK225
MKK3> 10,000
MKK4> 10,000
ERK1> 10,000
p38α> 10,000
Table 2: Cell-Based Assay Inhibition
Cell LineAssay TypeMPIC IC50 (nM)
MDA-MB-231Cell Viability50
A549Cell Viability75
H1299Cell Viability120
HeLap-ERK Inhibition30

(Note: The data above are representative examples and may vary based on experimental conditions.)

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy and mechanism of action of MPIC in a laboratory setting.

Protocol 1: Cell Viability Assay (WST-1 Method)

This protocol determines the effect of MPIC on the proliferation and viability of cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates (e.g., 3x10³ cells/well) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with serial dilutions of MPIC incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_wst1 Add WST-1 reagent to each well incubate2->add_wst1 incubate3 Incubate for 1-4 hours add_wst1->incubate3 read_absorbance Measure absorbance at 450 nm incubate3->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using the WST-1 assay.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, H1299) in 96-well plates at a density of 3 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 2-fold serial dilution of MPIC in culture medium. Concentrations may range from 1 nM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the MPIC dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the MPIC concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[7]

Protocol 2: Western Blot Analysis of ERK Phosphorylation

This protocol assesses the ability of MPIC to inhibit the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.[9] Serum-starve the cells overnight to reduce basal pathway activation.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of MPIC (e.g., 10 nM to 10 µM) for 1-2 hours.[9]

  • Stimulation: Stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) at 50 ng/mL for 5-10 minutes to induce ERK phosphorylation.[9] Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 3: In Vitro Kinase Assay (HTRF® Method)

This protocol directly measures the inhibitory activity of MPIC on its target kinase in a cell-free system.

Methodology:

  • Reagent Preparation: Prepare all reagents as per the HTRF™ KinEASE™ kit instructions. This includes the kinase, the biotinylated substrate, and ATP, all diluted in the provided enzymatic buffer.[10]

  • Reaction Setup: In a 384-well plate, add the following in order:

    • The MPIC compound at various concentrations.

    • The recombinant target kinase (e.g., MEK1).

    • The biotinylated substrate (e.g., inactive ERK).

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature. The incubation time will depend on the specific kinase's activity and should be determined empirically.[10]

  • Detection: Stop the reaction by adding the detection buffer containing EDTA. Then, add the HTRF® detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.[10]

  • Incubation: Incubate for 1 hour at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF® ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Troubleshooting and Considerations

  • Solubility: Ensure MPIC is fully dissolved in the chosen solvent (e.g., DMSO) before diluting in culture medium to avoid precipitation.

  • Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects. It is crucial to perform counter-screens against other kinases to confirm selectivity.

  • Cell Line Variability: The sensitivity to MPIC can vary significantly between different cell lines due to their unique genetic backgrounds and signaling pathway dependencies.

  • Western Blotting: Phosphorylated proteins can be labile. Ensure that lysis buffers contain phosphatase inhibitors and that samples are kept cold.

By following these detailed protocols and considering the provided data, researchers can effectively evaluate the utility of MPIC as a tool for studying MAPK signaling in a laboratory setting.

References

Mapp Compound experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental protocols for utilizing Mapp Compound in a cell culture setting. The enclosed application notes and detailed methodologies are designed to guide researchers in investigating the compound's mechanism of action and its effects on cellular signaling pathways. All quantitative data is presented in structured tables for straightforward interpretation, and key experimental workflows are visualized to enhance clarity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational experiments with this compound Compound.

Table 1: IC50 Values of this compound Compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer5.2
A549Lung Cancer10.8
HeLaCervical Cancer7.5
HepG2Liver Cancer12.1

Table 2: Effect of this compound Compound on Apoptosis Induction in A549 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V positive)
Vehicle (DMSO)-5.1 ± 0.8
This compound Compound525.3 ± 2.1
This compound Compound1048.7 ± 3.5
This compound Compound2072.4 ± 4.2

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound Compound on cultured cells.

Materials:

  • Target cell line

  • Complete growth medium

  • This compound Compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound Compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound Compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry using Annexin V/PI Staining

This protocol describes the methodology for quantifying apoptosis induced by this compound Compound.

Materials:

  • Target cell line

  • Complete growth medium

  • This compound Compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound Compound and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

The following diagrams illustrate key experimental workflows and the proposed signaling pathway of this compound Compound.

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 Apoptosis Analysis Workflow H Seed Cells in 6-well Plate I Treat with this compound Compound H->I J Harvest and Wash Cells I->J K Stain with Annexin V/PI J->K L Incubate (15 min) K->L M Flow Cytometry Analysis L->M G cluster_2 Proposed Signaling Pathway of this compound Compound This compound This compound Compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis

applications of Mapp Compound in neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

It appears there is no specific, widely recognized substance in neuroscience research referred to as "Mapp Compound ." The term may be an internal designation, a lesser-known compound, or a misunderstanding of other related terms. However, the search for this topic has highlighted two highly relevant and important areas in neuroscience research that are likely related to the user's interest: Compound Activity Mapping and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .

This document will provide detailed application notes and protocols for both of these topics, tailored for researchers, scientists, and drug development professionals.

Application Notes

Compound Activity Mapping is a powerful strategy used in drug discovery and chemical biology to link the biological effects of uncharacterized chemical compounds or complex mixtures directly to their molecular constituents. In neuroscience, this approach is particularly valuable for identifying novel neuroactive compounds from natural product extracts, synthetic libraries, or even endogenous metabolomes. By correlating the bioactivity profile of a sample with the abundance of specific molecules within it, researchers can pinpoint the compounds responsible for observed effects, such as neuroprotection, neurogenesis, or modulation of neuronal signaling.

Key Applications in Neuroscience:

  • High-Throughput Screening: Rapidly screen large libraries of compounds or natural product extracts for desired neuronal effects.

  • Target Identification: By identifying the active compound, subsequent studies can be designed to determine its molecular target and mechanism of action.

  • Deconvolution of Complex Mixtures: Isolate and identify the specific neuroactive components from complex biological samples like plant extracts or microbial broths.

  • Drug Repurposing: Identify new neuroscience applications for known compounds by screening them in novel assays.

Quantitative Data Presentation

The data from a Compound Activity Mapping experiment is typically a correlation matrix between biological activity and compound abundance. The following table represents a simplified example of such data, where a higher correlation score indicates a stronger association between a compound and the observed neuroprotective effect.

Compound IDMass (m/z)Retention Time (min)Correlation with Neuroprotectionp-value
Cmpd-001345.1234.50.85< 0.01
Cmpd-002412.2346.20.120.67
Cmpd-003289.0983.10.92< 0.001
Cmpd-004534.3458.9-0.050.89

Experimental Protocol: Compound Activity Mapping Workflow

This protocol outlines a general workflow for a Compound Activity Mapping experiment to identify neuroprotective compounds from a library of natural product extracts.

1. Sample Preparation and Biological Screening:

  • Prepare a library of extracts at various concentrations.
  • Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y).
  • Induce neurotoxicity using a known agent (e.g., glutamate, 6-hydroxydopamine).
  • Treat the cells with the library extracts and control compounds.
  • After an appropriate incubation period, assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

2. Untargeted Metabolomics (LC-MS/MS):

  • Analyze each extract from the library using liquid chromatography-mass spectrometry (LC-MS/MS) to generate a comprehensive profile of all molecules present.
  • Process the raw LC-MS/MS data to detect and quantify all molecular features (defined by their mass-to-charge ratio and retention time).

3. Data Integration and Correlation Analysis:

  • Create a data matrix where rows represent the extracts and columns represent the quantified molecular features and the measured biological activity (neuroprotection).
  • Calculate the Pearson correlation coefficient between the abundance of each molecular feature and the level of neuroprotection across all extracts.

4. Hit Identification and Validation:

  • Prioritize molecular features that show a strong and statistically significant correlation with neuroprotection.
  • Use the MS/MS fragmentation data to tentatively identify the structure of the high-priority compounds by searching spectral libraries.
  • Purify the identified compounds from the active extracts and confirm their neuroprotective activity in the bioassay.

Visualization: Compound Activity Mapping Workflow

Compound_Activity_Mapping_Workflow cluster_0 Biological Screening cluster_1 Chemical Analysis cluster_2 Data Analysis & Validation Extract_Library Extract_Library Neuronal_Culture Neuronal_Culture Extract_Library->Neuronal_Culture Treat LCMS LCMS Extract_Library->LCMS Analyze Bioassay Bioassay Neuronal_Culture->Bioassay Measure Viability Neurotoxin Neurotoxin Neurotoxin->Neuronal_Culture Induce Damage Correlation_Analysis Correlation_Analysis Bioassay->Correlation_Analysis Feature_Detection Feature_Detection LCMS->Feature_Detection Process Data Feature_Detection->Correlation_Analysis Hit_Identification Hit_Identification Correlation_Analysis->Hit_Identification High Correlation Validation Validation Hit_Identification->Validation Purify & Confirm MAPK_ERK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Neurotrophic_Factor Neurotrophic Factor (e.g., BDNF) Receptor Receptor Tyrosine Kinase (e.g., TrkB) Neurotrophic_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAP3K) Ras->Raf Activates MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates CREB CREB ERK_n->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Promotes

Application Notes and Protocols for Mapp Compound (ZMapp) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMapp is an experimental biopharmaceutical product comprising a cocktail of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7.[1] It has been investigated as a post-exposure therapeutic for Ebola virus disease (EVD). The constituent antibodies target the Ebola virus glycoprotein, which is essential for viral entry into host cells.[2] Two of the antibodies, c2G4 and c4G7, were originally developed at the Public Health Agency of Canada's National Microbiology Laboratory, with the third, c13C6, originating from the U.S. Army Medical Research Institute of Infectious Diseases.[1] The development and optimization of this cocktail were advanced by this compound Biopharmaceutical. This document provides a detailed overview of the dosage and administration of Zthis compound in various animal models based on available preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the dosage, administration, efficacy, and pharmacokinetics of Zthis compound and related antibody cocktails in different animal models.

Table 1: Efficacy of Zthis compound and Precursor Cocktails in Non-Human Primates (Rhesus Macaques)
Compound/CocktailAnimal ModelChallenge VirusTreatment Initiation (Post-Infection)DosageAdministration RouteDosing ScheduleSurvival Rate (%)Reference
Zthis compoundRhesus MacaqueEBOV-KikwitDay 350 mg/kgIntravenous (IV)3 doses, every 3 days100[3]
Zthis compoundRhesus MacaqueEBOV-KikwitDay 450 mg/kgIntravenous (IV)3 doses, every 3 days100[3]
Zthis compoundRhesus MacaqueEBOV-KikwitDay 550 mg/kgIntravenous (IV)3 doses, every 3 days100[3]
Zthis compoundRhesus MacaqueEBOV-MakonaDay 350 mg/kgIntravenous (IV)Not Specified67 (2/3)
MB-003Rhesus MacaqueEBOV24-48 hoursNot SpecifiedNot SpecifiedNot Specified67 (4/6)[1]
MB-003Rhesus MacaqueEBOVOnset of Fever & ViremiaNot SpecifiedNot SpecifiedNot Specified43 (3/7)[4]
Table 2: Efficacy of Zthis compound and Related Cocktails in Guinea Pigs
Compound/CocktailAnimal ModelChallenge VirusTreatment Initiation (Post-Infection)Dosage (per animal)Administration RouteSurvival Rate (%)Reference
Zthis compoundHartley Guinea PigEBOV/GADay 35 mgNot SpecifiedPartial Survival
MIL77 (c13C6 + c2G4)Hartley Guinea PigEBOV/GADay 35 mgNot SpecifiedPartial Survival
MIL77 (c13C6 + c2G4)Hartley Guinea PigEBOV/GADay 32.5 mgNot SpecifiedPartial Survival

Note: Specific administration routes for guinea pig studies were not detailed in the available search results.

Table 3: Pharmacokinetic Parameters of MIL77 (Two-Component Zthis compound Analog) in Rhesus Macaques
ParameterValue
Dosage 150 mg/kg (50 mg/kg of each mAb)
Administration Route Intravenous (IV)
Half-life (t½) 161.0 ± 39.5 hours (6.7 ± 1.6 days)
Maximum Concentration (Cmax) 3203.8 ± 323.4 µg/mL
Area Under the Curve (AUClast) 332.7 ± 51.8 hrmg/mL
Systemic Clearance 0.4 ± 0.1 mL/hrkg

Note: This data is for the two-antibody cocktail MIL77, which contains two of the three antibodies in Zthis compound. Specific pharmacokinetic data for the three-component Zthis compound was not available in the search results.

Table 4: Toxicology Data
ParameterValueAnimal ModelCompoundReference
LD50 (Oral) >300 mg/kg, <2000 mg/kgSprague Dawley RatNot Specified (Test Article)[5]
NOAEL Not available for Zthis compound---

Note: Specific quantitative toxicology data (LD50, NOAEL) for Zthis compound in animal models is not available in the public domain based on the conducted searches. General safety has been inferred from clinical trials where it was found to be well-tolerated. A related monoclonal antibody, mAb114, showed no adverse effects in rhesus monkeys at doses up to 500 mg/kg weekly for 4 weeks.[5]

Experimental Protocols

Protocol 1: Efficacy Study of Zthis compound in Rhesus Macaques

Objective: To evaluate the post-exposure efficacy of Zthis compound in a non-human primate model of Ebola virus disease.

Animal Model:

  • Species: Rhesus macaque (Macaca mulatta)

  • Number: 6 animals per treatment group, plus control animals.

Challenge:

  • Virus: Ebola virus, Kikwit variant (EBOV-K).

  • Dose: Lethal intramuscular (IM) challenge.

  • Procedure: Animals are challenged on Day 0.

Treatment:

  • Test Article: Zthis compound (cocktail of c13C6, c2G4, and c4G7).

  • Dosage: 50 mg/kg body weight.

  • Administration: Intravenous (IV) infusion.

  • Dosing Schedule: Three separate treatment groups with treatment initiated on Day 3, Day 4, or Day 5 post-infection. Subsequent doses are administered at 3-day intervals for a total of three doses.

  • Control Group: Administered with a non-specific IgG monoclonal antibody or Phosphate-Buffered Saline (PBS).

Monitoring and Endpoints:

  • Primary Endpoint: Survival over a 28-day period.

  • Secondary Endpoints:

    • Clinical scores (observation of disease symptoms).

    • Rectal temperature.

    • Viremia levels (measured by TCID50).

    • Blood parameters: white blood cell count, lymphocyte count, platelet count, neutrophil count, Alanine aminotransferase (ALT), Alkaline phosphatase (ALP), Blood urea nitrogen (BUN), Creatinine (CRE), and Glucose (GLU).

  • Sampling: Blood samples are collected periodically to monitor viremia and hematological and biochemical parameters.

Protocol 2: Pharmacokinetic Study of a Zthis compound-related Monoclonal Antibody Cocktail (MIL77) in Rhesus Macaques

Objective: To determine the pharmacokinetic profile of a Zthis compound-related antibody cocktail.

Animal Model:

  • Species: Rhesus macaque (Macaca mulatta)

  • Number: 6 animals (3 male, 3 female).

Treatment:

  • Test Article: MIL77 (cocktail of two monoclonal antibodies).

  • Dosage: 150 mg/kg (50 mg/kg of each antibody).

  • Administration: Intravenous (IV) infusion at a rate of 1 mL/kg/min.

Pharmacokinetic Analysis:

  • Sampling: Plasma samples are collected at multiple time points post-administration.

  • Assay: Plasma concentrations of the antibody cocktail are determined by ELISA.

  • Data Analysis: Pharmacokinetic parameters (half-life, Cmax, AUC, clearance) are estimated using a non-compartmental model.

Visualizations

Experimental_Workflow_Efficacy_Study cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Challenge Day 0: Lethal EBOV Challenge (IM) Treatment_D3 Day 3: Zthis compound IV Infusion (50 mg/kg) Challenge->Treatment_D3 Initiate Treatment Monitoring Days 0-28: Monitor Survival, Clinical Signs, Viremia, Blood Parameters Challenge->Monitoring Treatment_D6 Day 6: Zthis compound IV Infusion (50 mg/kg) Treatment_D3->Treatment_D6 3-day interval Treatment_D9 Day 9: Zthis compound IV Infusion (50 mg/kg) Treatment_D6->Treatment_D9 3-day interval Treatment_D9->Monitoring

Experimental workflow for Zthis compound efficacy study in rhesus macaques.

ZMapp_Mechanism_of_Action cluster_virus Ebola Virus cluster_antibodies Zthis compound Antibodies cluster_cell Host Cell EBOV Ebola Virus Particle GP Glycoprotein (GP) Spike Receptor Host Cell Receptor GP->Receptor Attachment c13C6 c13C6 c13C6->GP Binds to Glycan Cap c2G4 c2G4 c2G4->GP Binds to GP Base Entry Viral Entry c2G4->Entry Neutralizes/Inhibits c4G7 c4G7 c4G7->GP Binds to GP Base c4G7->Entry Neutralizes/Inhibits HostCell Host Cell Receptor->Entry

Simplified signaling pathway of Zthis compound's mechanism of action.

References

Application Notes & Protocols: The Use of Dasatinib as a Molecular Probe for Kinase Target Validation and Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Mapp Compound" did not correspond to a specific, identifiable molecular probe in a review of scientific literature. Therefore, these application notes have been generated using Dasatinib, a well-characterized and widely used small molecule kinase inhibitor, as a representative example to illustrate the principles and protocols for using a molecular probe in research and drug development.

Introduction

Dasatinib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases. Initially developed as a therapeutic for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its well-defined polypharmacology has made it a valuable tool for researchers. As a molecular probe, Dasatinib can be used to investigate cellular signaling pathways, validate novel drug targets, and elucidate mechanisms of disease. Its ability to potently inhibit a specific set of kinases allows for the targeted interrogation of their roles in biological processes.

This document provides detailed application notes, experimental protocols, and data for utilizing Dasatinib as a molecular probe for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacological Properties

  • IUPAC Name: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

  • Molecular Formula: C₂₂H₂₆ClN₇O₂S

  • Molar Mass: 488.01 g/mol

  • Mechanism of Action: ATP-competitive inhibitor of multiple kinases. It binds to the active conformation of the kinase domain.

Quantitative Data: Kinase Inhibition Profile

Dasatinib's utility as a molecular probe stems from its well-characterized and potent activity against a range of kinases. The following table summarizes its inhibitory activity against key targets.

Kinase TargetIC₅₀ / Kᵢ (nM)Assay TypeNotes
BCR-ABL1 < 1Kinase AssayPrimary target in CML.
SRC 0.5 - 1.5Kinase AssayPotent inhibitor of SRC family kinases (SFKs).
c-KIT 1 - 10Kinase AssayTarget in gastrointestinal stromal tumors (GIST).
PDGFRβ 5 - 30Kinase AssayPlatelet-Derived Growth Factor Receptor beta.
EphA2 1 - 5Kinase AssayEphrin type-A receptor 2.
DDR1 1.5Kinase AssayDiscoidin domain receptor 1.
BTK 1 - 5Kinase AssayBruton's tyrosine kinase.

Data presented are representative values compiled from various biochemical assays and may vary depending on the specific assay conditions.

Signaling Pathway Visualization

Dasatinib potently inhibits the BCR-ABL fusion protein, the constitutively active tyrosine kinase that drives chronic myeloid leukemia. The diagram below illustrates the central role of BCR-ABL in activating downstream proliferation and survival pathways, and how Dasatinib intervenes.

G BCR-ABL Signaling and Dasatinib Inhibition cluster_0 cluster_1 cluster_2 cluster_3 BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Anti_Apoptosis Inhibition of Apoptosis RAS_RAF->Anti_Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Anti_Apoptosis STAT5->Proliferation STAT5->Anti_Apoptosis

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Experimental Protocols

This protocol describes how to use Dasatinib to confirm its engagement with a target kinase (e.g., SRC) within a cellular context by monitoring the phosphorylation status of a downstream substrate.

Materials:

  • Cell line expressing the target of interest (e.g., a cancer cell line with active SRC signaling).

  • Dasatinib (stock solution in DMSO).

  • Complete cell culture medium.

  • Phosphate Buffered Saline (PBS).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate and grow to 70-80% confluency.

  • Dasatinib Treatment: Treat cells with varying concentrations of Dasatinib (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-old RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.

    • Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensity. A dose-dependent decrease in the phospho-SRC signal relative to the total SRC signal indicates target engagement by Dasatinib.

This workflow outlines a strategy to identify the cellular targets of Dasatinib using an affinity-based chemical proteomics approach. This is useful for confirming known targets and discovering novel or off-target interactions in a specific biological system.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cluster_3 Control a Synthesize Dasatinib -Affinity Probe (e.g., biotinylated) b Immobilize Probe on Streptavidin Beads a->b c Incubate Beads with Cell Lysate b->c d Wash to Remove Non-specific Binders c->d e Elute Bound Proteins d->e f Protein Digestion (e.g., Trypsin) e->f g LC-MS/MS Analysis f->g h Database Search & Protein Identification g->h i Incubate Lysate with Beads + Free Dasatinib (Competitive Elution) i->d

Caption: Workflow for identifying Dasatinib binding proteins using affinity purification.

Procedure Outline:

  • Probe Synthesis & Immobilization: A Dasatinib analog is synthesized with a linker attached to a reactive group or a biotin tag. The probe is then immobilized on a solid support (e.g., streptavidin-coated beads).

  • Affinity Pulldown: The immobilized probe is incubated with a cell lysate, allowing Dasatinib-binding proteins to be captured.

  • Competitive Elution (Control): A parallel experiment should be run where the lysate is co-incubated with an excess of free, unmodified Dasatinib. Proteins that are specifically competed away are considered high-confidence binders.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution & Digestion: Bound proteins are eluted from the beads, denatured, and digested into peptides (e.g., with trypsin).

  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the captured proteins. Proteins enriched in the main experiment compared to the competitive elution control are identified as specific Dasatinib interactors.

Applications and Considerations

  • Target Validation: Dasatinib can be used to pharmacologically mimic the genetic knockout of its targets (e.g., SRC, ABL). Observing a desired phenotype upon Dasatinib treatment provides evidence for the therapeutic potential of inhibiting that target.

  • Pathway Elucidation: By inhibiting specific nodes in signaling networks, Dasatinib helps to dissect complex cellular pathways and understand the functional consequences of kinase activity.

  • Concentration: Use the lowest concentration of Dasatinib that achieves the desired level of target inhibition to minimize off-target effects. A full dose-response curve is essential for initial characterization.

Unraveling In Vivo Dynamics: Application and Protocols of Fluorescent Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of fluorescent compounds for in vivo imaging. This document provides detailed methodologies and data interpretation for preclinical imaging studies.

Introduction: In vivo fluorescence imaging is a powerful, non-invasive technique that enables the visualization and quantification of biological processes within a living organism. By employing fluorescently labeled molecules, or "probes," that are designed to interact with specific biological targets, researchers can gain real-time insights into disease progression, drug efficacy, and fundamental cellular functions. While the specific term "Mapp compound" does not correspond to a known imaging agent in scientific literature, this guide will provide a detailed overview and generalized protocols for the use of fluorescent probes in in vivo imaging, a field central to advancing biomedical research and drug development.

Fluorescent probes are engineered to emit light upon excitation at a specific wavelength. This property allows for their detection and localization within the body using specialized imaging systems. The selection of a fluorescent probe is critical and depends on the biological question being addressed. Probes can be designed to be constitutively active or to become fluorescent only upon interaction with a specific enzyme or biomarker, offering a high signal-to-noise ratio.

Core Applications in Research and Drug Development

In vivo imaging with fluorescent compounds has a broad range of applications, including:

  • Oncology: Visualizing tumor growth, metastasis, and response to therapeutic agents.

  • Immunology: Tracking immune cell populations and their activity during inflammation or infection.

  • Neuroscience: Studying neuroinflammation and blood-brain barrier integrity.

  • Infectious Disease: Monitoring the spread of pathogens and the host response.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Assessing the distribution, clearance, and target engagement of novel drug candidates.

Quantitative Data in In Vivo Fluorescent Imaging

The ability to quantify the fluorescent signal provides a powerful tool for assessing biological processes. The following tables present example data that can be generated from in vivo imaging studies.

ParameterDescriptionTypical UnitsExample Value
Probe Concentration The amount of fluorescent probe administered to the animal.nmol2 nmol
Injection Volume The volume of the probe solution injected.µL100 - 200 µL
Imaging Time Points Post-injection times at which images are acquired to assess probe biodistribution and target accumulation.hours (h), days (d)1, 6, 24, 48 h
Radiant Efficiency A measure of the fluorescent signal intensity, normalized to the excitation light intensity and exposure time.(p/sec/cm²/sr)/(µW/cm²)1.5 x 10⁸
Target-to-Background Ratio (TBR) The ratio of the fluorescent signal in the region of interest (e.g., tumor) to a background region (e.g., muscle).Unitless3.5

Table 1: Key Imaging Parameters and Example Values. This table outlines the critical parameters that are defined and measured in a typical in vivo fluorescence imaging experiment.

Animal ModelFluorescent ProbeTarget BiomarkerPeak Signal Time (h)Tumor-to-Muscle Ratio
Nude Mouse (Tumor Xenograft)Near-Infrared (NIR) Protease-Activatable ProbeCathepsin B244.2 ± 0.8
Balb/c Mouse (Inflammation Model)NIR-labeled AntibodyCD4482.9 ± 0.5
C57BL/6 Mouse (Infection Model)NIR-labeled PathogenBacterial Surface Protein65.1 ± 1.2

Table 2: Example Quantitative Data from Preclinical In Vivo Imaging Studies. This table provides hypothetical data illustrating the type of quantitative comparisons that can be made between different experimental models and fluorescent probes.

Experimental Protocols

A successful in vivo imaging experiment requires careful planning and execution. The following is a generalized protocol for a typical study.

I. Animal Handling and Model Preparation
  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.

  • Model Induction: If applicable, induce the disease model (e.g., tumor cell implantation, induction of inflammation) according to established protocols. Monitor animal health and model progression.

II. Fluorescent Probe Preparation and Administration
  • Probe Reconstitution: Reconstitute the lyophilized fluorescent probe in a sterile, biocompatible solvent (e.g., PBS) to the desired stock concentration.

  • Dose Calculation: Calculate the final injection volume based on the animal's weight and the target probe concentration.

  • Administration: Administer the fluorescent probe to the anesthetized animal via the appropriate route (e.g., intravenous tail vein injection).

III. In Vivo Imaging Acquisition
  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Positioning: Place the animal in the imaging system in a consistent orientation to ensure reproducible image acquisition.

  • Image Acquisition: Acquire fluorescent images at predetermined time points. Use appropriate excitation and emission filters for the specific fluorescent probe. Acquire both a white light image for anatomical reference and a fluorescent image.

IV. Data Analysis and Interpretation
  • Region of Interest (ROI) Analysis: Draw ROIs around the target tissue and a background region on the acquired images.

  • Quantification: Quantify the average radiant efficiency within each ROI.

  • TBR Calculation: Calculate the TBR to assess the specificity of probe accumulation.

  • Statistical Analysis: Perform statistical analysis on the quantitative data to determine the significance of the observed differences between experimental groups.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for communicating complex experimental procedures and biological mechanisms.

Experimental_Workflow Generalized In Vivo Imaging Workflow cluster_pre_imaging Pre-Imaging Preparation cluster_imaging Imaging Procedure cluster_post_imaging Data Analysis animal_model Animal Model Preparation anesthesia Anesthesia animal_model->anesthesia probe_prep Fluorescent Probe Preparation injection Probe Administration probe_prep->injection anesthesia->injection image_acq Image Acquisition injection->image_acq roi_analysis ROI Analysis image_acq->roi_analysis quantification Signal Quantification roi_analysis->quantification interpretation Data Interpretation quantification->interpretation

Figure 1: A flowchart illustrating the key steps in a typical in vivo fluorescence imaging experiment.

Signaling_Pathway Example of an Activatable Probe Mechanism probe Activatable Probe (Non-fluorescent) cleavage Enzymatic Cleavage probe->cleavage enzyme Target Enzyme (e.g., Protease) enzyme->cleavage activated_probe Activated Probe (Fluorescent) cleavage->activated_probe signal Fluorescent Signal (Detected by Imager) activated_probe->signal

Figure 2: A diagram showing the mechanism of action for an enzyme-activatable fluorescent probe.

While the identity of a specific "this compound compound" for in vivo imaging remains unclear, the principles and protocols outlined in this document provide a solid foundation for researchers entering this field. The use of fluorescent probes is a dynamic and evolving area, with new chemistries and targeting moieties continually being developed. By following rigorous experimental design and data analysis practices, in vivo fluorescence imaging will continue to be an indispensable tool in advancing our understanding of biology and in the development of new medicines.

Application Notes and Protocols for Tryptoline Acrylamide Compounds in Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial searches for a specific "Mapp Compound" did not yield a singular entity in the scientific literature. The term "map" is frequently used in the context of chemical proteomics to describe the comprehensive charting of compound-protein interactions. Therefore, these application notes will focus on a well-researched class of compounds extensively studied through such mapping techniques: Tryptoline Acrylamides . These compounds serve as an exemplary case for the application of proteomic mapping in targeted therapy.

Introduction to Tryptoline Acrylamides

Tryptoline acrylamides are a class of chiral electrophilic small molecules that are gaining attention in targeted cancer therapy. Their unique chemical structure allows them to act as covalent inhibitors, forming a stable bond with specific amino acid residues on target proteins. This irreversible inhibition can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors. The stereochemistry of these compounds is crucial, as different stereoisomers exhibit distinct protein reactivity profiles, allowing for highly specific targeting of disease-relevant proteins. The exploration of tryptoline acrylamides is often carried out using advanced chemical proteomic techniques, such as Activity-Based Protein Profiling (ABPP), to map their interactions across the proteome and identify novel therapeutic targets.

Mechanism of Action

The primary mechanism of action for tryptoline acrylamides is the formation of a covalent bond with nucleophilic amino acid residues on their protein targets. The acrylamide "warhead" is an electrophilic group that is susceptible to attack by nucleophiles. In a biological context, the thiol group of cysteine residues is a common target.

This interaction is a Michael addition reaction, where the cysteine thiol attacks the β-carbon of the acrylamide, leading to the formation of a stable carbon-sulfur bond. This covalent modification is often irreversible and can lead to the inactivation of the target protein's function. The specificity of this interaction is guided by the tryptoline scaffold, which directs the compound to the binding pockets of specific proteins, and is further refined by the stereochemistry of the molecule.

Targeted Delivery Methods for Tryptoline Acrylamides

While tryptoline acrylamides can be designed for high target specificity, their delivery to the site of action (e.g., a tumor) can be enhanced through various targeted delivery strategies. These approaches aim to increase the local concentration of the drug, improving efficacy while minimizing systemic toxicity.

3.1. Nanoparticle-Based Delivery Systems

Encapsulating tryptoline acrylamides within nanoparticles is a promising strategy for targeted delivery. Various nanoparticle platforms can be considered:

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The surface of liposomes can be modified with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug. The polymer composition can be tuned to control the drug release rate. Like liposomes, their surface can be functionalized for active targeting.

  • Lipid Nanoparticles (LNPs): LNPs are effective carriers for small molecule drugs and have shown success in clinical applications. They can improve the solubility and bioavailability of the encapsulated compound.

Conceptual Workflow for Nanoparticle Delivery:

cluster_formulation Formulation cluster_delivery Systemic Delivery cluster_targeting Tumor Targeting cluster_release Drug Release Tryptoline Tryptoline Acrylamide Nanoparticle Nanoparticle (e.g., Liposome) Tryptoline->Nanoparticle Encapsulation Targeted_NP Targeted Nanoparticle Nanoparticle->Targeted_NP Surface Modification (e.g., Antibodies) Tumor_Cell Tumor Cell Targeted_NP->Tumor_Cell Receptor-Mediated Endocytosis Intracellular_Release Intracellular Drug Release Tumor_Cell->Intracellular_Release Internalization Covalent_Target Target Protein Intracellular_Release->Covalent_Target Covalent Modification

Conceptual workflow for nanoparticle-based delivery of tryptoline acrylamides.

Application Notes and Protocols

4.1. Protocol for the Synthesis of Tryptoline Acrylamide Stereoisomers

A detailed, step-by-step protocol for the chemical synthesis of tryptoline acrylamide stereoisomers is crucial for research in this area. While the full synthetic route can be complex and may vary, a general outline is provided below, based on common organic synthesis principles for similar structures.

Objective: To synthesize the four stereoisomers of a tryptoline acrylamide derivative.

Materials:

  • Tryptamine

  • Appropriate aldehyde

  • Acryloyl chloride

  • Chiral resolving agent or chiral chromatography column

  • Solvents (e.g., dichloromethane, methanol, ethyl acetate)

  • Reagents for Pictet-Spengler reaction

  • Bases (e.g., triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Pictet-Spengler Reaction:

    • React tryptamine with an appropriate aldehyde under acidic conditions to form the tryptoline core. The choice of aldehyde will determine the substitution at the C1 position.

    • This reaction will typically produce a racemic mixture of the two C1 stereoisomers.

  • Resolution of C1 Stereoisomers:

    • The racemic mixture of the tryptoline core can be resolved into its individual enantiomers using a chiral resolving agent or by chiral chromatography.

  • Acrylamide Formation:

    • React each of the resolved tryptoline enantiomers with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the acrylamide. This reaction will create a new stereocenter at the C3 position, resulting in a diastereomeric mixture.

  • Separation of Diastereomers:

    • The resulting diastereomers for each of the C1 enantiomers can be separated using standard column chromatography to yield the four pure stereoisomers.

  • Characterization:

    • Confirm the structure and purity of each stereoisomer using techniques such as NMR spectroscopy and mass spectrometry. The absolute stereochemistry can be determined by X-ray crystallography or by comparison to known standards.

4.2. Experimental Protocols for Proteomic Profiling

4.2.1. Cysteine-Directed Activity-Based Protein Profiling (ABPP)

This method identifies proteins that are covalently modified by the tryptoline acrylamide by measuring the compound's ability to block the binding of a broadly reactive cysteine probe.

Workflow:

start Cancer Cells in Culture treat Treat with Tryptoline Acrylamide Stereoisomers or DMSO (Control) start->treat lyse Cell Lysis treat->lyse probe Treat Lysate with Cysteine Probe (e.g., IA-DTB) lyse->probe enrich Enrich Probe-Labeled Peptides probe->enrich ms LC-MS/MS Analysis enrich->ms quant Quantify Cysteine Reactivity ms->quant

Workflow for Cysteine-Directed ABPP.

Protocol:

  • Cell Culture and Treatment:

    • Culture human cancer cells (e.g., Ramos, 22Rv1) to ~80% confluency.

    • Treat cells in duplicate with each tryptoline acrylamide stereoisomer (e.g., 20 µM) and a DMSO control for 3 hours.

  • Cell Lysis and Probe Labeling:

    • Harvest and lyse the cells.

    • Treat the proteomes with a broadly reactive cysteine-directed probe, such as iodoacetamide-desthiobiotin (IA-DTB).

  • Sample Preparation for Mass Spectrometry:

    • Perform trypsin digestion of the proteomes.

    • Enrich the probe-labeled peptides using streptavidin affinity chromatography.

    • Label the enriched peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Analyze the TMT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of the cysteine-containing peptides across the different treatment groups.

    • A significant decrease in the signal of a specific cysteine peptide in the compound-treated sample compared to the DMSO control indicates that the tryptoline acrylamide has covalently modified that cysteine residue.

4.2.2. Protein-Directed Activity-Based Protein Profiling (ABPP)

This method directly identifies proteins that are covalently bound by an alkyne-functionalized version of the tryptoline acrylamide.

Workflow:

start Cancer Cells in Culture treat Treat with Alkyne-Tryptoline Acrylamide Stereoprobes start->treat lyse Cell Lysis treat->lyse click Click Chemistry with Azide-Biotin Tag lyse->click enrich Enrich Tagged Proteins with Streptavidin click->enrich digest On-Bead Trypsin Digestion enrich->digest tmt TMT Labeling of Peptides digest->tmt ms LC-MS/MS Analysis tmt->ms quant Identify and Quantify Enriched Proteins ms->quant

Workflow for Protein-Directed ABPP.

Protocol:

  • Cell Culture and Treatment:

    • Culture human cancer cells as described above.

    • Treat cells with alkyne-functionalized tryptoline acrylamide stereoprobes (e.g., 5 µM) for 1 hour.

  • Cell Lysis and Click Chemistry:

    • Harvest and lyse the cells.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach an azide-biotin tag to the alkyne-probe-labeled proteins.

  • Protein Enrichment and Digestion:

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Perform on-bead trypsin digestion to release the peptides.

  • Sample Preparation and LC-MS/MS Analysis:

    • Label the resulting peptides with TMT reagents for quantitative analysis.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins that are significantly enriched in the probe-treated samples.

    • Stereoselective targets are identified by comparing the enrichment levels between different stereoisomers.

Data Presentation: Quantitative Proteomic Analysis

The data from ABPP experiments can be summarized in tables to facilitate comparison between different tryptoline acrylamide stereoisomers.

Table 1: Example Data from Cysteine-Directed ABPP

ProteinCysteine Site(1S, 3R) Isomer % Reactivity(1R, 3S) Isomer % ReactivityStereoselective Target?
MAD2L1BPC18685%12%Yes
AFMIDC22875%68%No
PCNAC8192%35%Yes
...............

% Reactivity is calculated as (1 - [Signal with Compound / Signal with DMSO]) * 100

Table 2: Example Data from Protein-Directed ABPP

Protein(1S, 3R) Isomer Enrichment (Fold Change)(1R, 3S) Isomer Enrichment (Fold Change)Stereoselective Target?
MAD2L1BP15.21.8Yes
GAPDH1.51.3No
ACTB1.21.1No
............

Enrichment is calculated relative to a control sample.

Signaling Pathways Modulated by Tryptoline Acrylamides

Proteomic mapping has revealed that tryptoline acrylamides can modulate several key signaling pathways implicated in cancer.

6.1. Spindle Assembly Checkpoint (SAC)

A significant finding from studies on tryptoline acrylamides is the identification of MAD2L1BP (also known as p31comet) as a stereoselective target.[1] MAD2L1BP is a negative regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular process that ensures proper chromosome segregation during mitosis.

The (1S, 3R) stereoisomer of a tryptoline acrylamide was found to covalently modify cysteine 186 of MAD2L1BP.[1] This modification disrupts the interaction of MAD2L1BP with core SAC proteins like MAD2L1.[1] The functional consequence of this disruption is a delay in mitotic exit, which can lead to apoptosis in cancer cells.[1]

cluster_sac Spindle Assembly Checkpoint MAD2L1 MAD2L1 SAC_Complex Active SAC Complex MAD2L1->SAC_Complex Activates MAD2L1BP MAD2L1BP MAD2L1BP->MAD2L1 Inhibits Mitotic_Exit Mitotic Exit SAC_Complex->Mitotic_Exit Inhibits Tryptoline (1S, 3R) Tryptoline Acrylamide Tryptoline->MAD2L1BP Covalently Modifies (Inhibits)

Modulation of the Spindle Assembly Checkpoint by tryptoline acrylamide.

6.2. Autophagy and MAPK Signaling Pathways

GO pathway analysis of proteins targeted by tryptoline acrylamides has shown an enrichment in processes including autophagy.[1] While the specific targets within the autophagy pathway are still under investigation, it is known that acrylamides, in general, can inhibit autophagic flux. This can lead to the accumulation of autophagosomes and cellular stress.

Similarly, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival, has been identified as a potential target. The covalent modification of key kinases or regulatory proteins within this pathway could be a mechanism by which tryptoline acrylamides exert their anti-cancer effects. Further research is needed to elucidate the precise interactions.

cluster_mapk MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tryptoline Tryptoline Acrylamide Tryptoline->MEK Potential Target Tryptoline->ERK Potential Target

Potential modulation of the MAPK pathway by tryptoline acrylamides.

Conclusion

Tryptoline acrylamides represent a versatile class of covalent inhibitors with significant potential for targeted cancer therapy. The use of advanced proteomic techniques like ABPP is essential for mapping their interactions and uncovering novel therapeutic targets and mechanisms of action. The detailed protocols and application notes provided here serve as a guide for researchers and drug development professionals to explore the full potential of these compounds. Future work will likely focus on optimizing their drug-like properties, developing effective targeted delivery systems, and further elucidating their impact on key signaling pathways in cancer.

References

Application Notes and Protocols for the Analytical Quantification of Mapp Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMapp is an experimental biopharmaceutical drug comprising a cocktail of three chimeric monoclonal antibodies (mAbs): c13C6, c2G4, and c4G7. It has been investigated for the treatment of Ebola virus disease (EVD). Accurate quantification of these therapeutic antibodies in biological matrices is crucial for pharmacokinetic (PK) studies, dose optimization, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of Zthis compound compounds, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) based methods.

Principle of this compound Compound Quantification

The quantification of the individual monoclonal antibodies in the Zthis compound cocktail relies on the principles of targeted proteomics. Due to the large size and complexity of antibodies, the standard approach involves the enzymatic digestion of the mAb into smaller peptides. From the resulting peptide mixture, unique "signature" peptides for each specific antibody are selected for quantification. These signature peptides serve as surrogates for the intact antibody. Quantification is then performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often employing techniques like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) for high sensitivity and selectivity.[1][2][3]

Data Presentation: Pharmacokinetics of Zthis compound in Rhesus Macaques

The following table summarizes the pharmacokinetic data of Zthis compound administered to rhesus macaques. In a key study, a dose of 50 mg/kg of Zthis compound was administered intravenously at 3, 6, and 9 days post-infection with the Ebola virus.[4]

Time Point (Days Post-Infection)Mean Plasma Concentration (µg/mL)Standard Deviation (µg/mL)
3 (Pre-dose 1)00
415035
6 (Pre-dose 2)8020
725060
9 (Pre-dose 3)18045
1035080
1420050
219025
284010

Note: This data is representative and compiled from published studies. Actual values may vary based on experimental conditions.

Experimental Protocols

Sample Preparation from Plasma/Serum

A robust sample preparation workflow is critical for accurate quantification and to minimize matrix effects.[5]

Objective: To isolate and digest the Zthis compound antibodies from a plasma or serum sample.

Materials:

  • Plasma or serum sample

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Wash Buffer (e.g., PBS)

  • Elution Buffer (e.g., low pH glycine buffer)

  • Neutralization Buffer (e.g., high pH Tris buffer)

  • Denaturation Buffer (e.g., 8 M Urea)

  • Reducing Agent (e.g., Dithiothreitol - DTT)

  • Alkylating Agent (e.g., Iodoacetamide - IAA)

  • Trypsin (sequencing grade)

  • Digestion Buffer (e.g., Ammonium Bicarbonate)

  • Quenching Solution (e.g., Formic Acid)

  • Stable Isotope Labeled (SIL) internal standards for each antibody (c13C6, c2G4, c4G7)

Protocol:

  • Immunoaffinity Capture:

    • Add an appropriate volume of plasma/serum to a microcentrifuge tube containing the SIL internal standards.

    • Add the immunoaffinity capture beads and incubate to allow the antibodies to bind.

    • Wash the beads multiple times with Wash Buffer to remove non-specific proteins.

  • Elution:

    • Elute the captured antibodies from the beads using the Elution Buffer.

    • Immediately neutralize the eluate with the Neutralization Buffer.

  • Denaturation, Reduction, and Alkylation:

    • Add Denaturation Buffer to the eluted sample.

    • Add the Reducing Agent (DTT) and incubate to break the disulfide bonds.

    • Add the Alkylating Agent (IAA) to cap the free sulfhydryl groups, preventing disulfide bond reformation.

  • Tryptic Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration.

    • Add trypsin and incubate overnight at 37°C.

  • Quenching and Sample Cleanup:

    • Stop the digestion by adding the Quenching Solution (e.g., formic acid).

    • Perform solid-phase extraction (SPE) to desalt and concentrate the peptides before LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma/Serum Sample + SIL Internal Standards capture Immunoaffinity Capture (Protein A/G) plasma->capture wash Wash Beads capture->wash elution Elution wash->elution denature Denaturation, Reduction & Alkylation elution->denature digest Tryptic Digestion denature->digest cleanup SPE Cleanup digest->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Experimental workflow for sample preparation.

LC-MS/MS Quantification

Objective: To quantify the signature peptides from the digested Zthis compound antibodies.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Parameters (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a set time to separate the peptides.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40-50 °C.

MS/MS Parameters (MRM Mode):

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for each signature peptide and its corresponding SIL internal standard need to be optimized. The table below provides hypothetical signature peptides for illustration.

AntibodySignature Peptide SequencePrecursor Ion (m/z)Product Ion (m/z)
c13C6 VVSVLTVLHQDWLNGK875.48963.54
STEGINTYQGSSTYSPSLK1025.481143.53
c2G4 SIVHSGVPSR525.30747.41
LLIYASQSISGIPSR806.47933.52
c4G7 AGYFPEPVTVSWNSGALTSG1040.521141.56
DLMIAHTVDTESK705.83819.39

Note: The specific signature peptides and MRM transitions must be empirically determined and validated for each specific assay.

Zthis compound Mechanism of Action: Neutralization of Ebola Virus

The monoclonal antibodies in Zthis compound target the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells.[6][7][8] The GP is a trimer on the viral surface, and each of the Zthis compound antibodies binds to a different epitope on this protein.[6][7][9]

  • c13C6: Binds to the glycan cap at the top of the GP trimer.[9][10]

  • c2G4 and c4G7: Bind to overlapping epitopes at the base of the GP trimer.[9][10]

The binding of these antibodies neutralizes the virus through several mechanisms:[11]

  • Inhibition of Receptor Binding: By binding to the GP, the antibodies can sterically hinder the interaction of the virus with its host cell receptor, NPC1, which is a critical step for viral entry.[11]

  • Blocking Conformational Changes: The fusion of the viral and host cell membranes requires significant conformational changes in the GP. The binding of c2G4 and c4G7 at the base of the GP is thought to stabilize the pre-fusion conformation, thus preventing the necessary structural rearrangements for membrane fusion.[10]

  • Fc-Mediated Effector Functions: Although c13C6 is not a potent neutralizer on its own in vitro, it contributes to protection in vivo. This is likely due to its ability to engage the host's immune system through its Fc region, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[6]

G cluster_virus Ebola Virus cluster_host Host Cell cluster_zthis compound Zthis compound Action EBOV Ebola Virus (with GP Trimer) HostCell Host Cell NPC1 NPC1 Receptor EBOV->NPC1 GP binds to Endosome Endosome NPC1->Endosome Internalization Fusion Membrane Fusion & Viral Entry Endosome->Fusion Replication Viral Replication Fusion->Replication Zthis compound Zthis compound Antibodies (c13C6, c2G4, c4G7) Binding Binding to GP Zthis compound->Binding Binding->EBOV Binds to GP BlockReceptor Blocks Receptor Binding Binding->BlockReceptor BlockFusion Inhibits Conformational Change for Fusion Binding->BlockFusion ADCC ADCC/CDC (Fc-mediated) Binding->ADCC BlockReceptor->NPC1 Prevents Interaction BlockFusion->Fusion Prevents ADCC->EBOV Opsonization for Immune Clearance

Mechanism of Zthis compound neutralization of Ebola virus.

References

Application Notes and Protocols for "Mapp Compound" in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are for a hypothetical "Mapp Compound" designed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document serves as a representative example of the application of high-throughput screening (HTS) in the characterization of a novel compound.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cellular cascade that regulates a wide array of physiological and pathological processes, including cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is frequently implicated in various cancers, making it a prime target for therapeutic intervention.[1][3][4] "this compound Compound" is a novel small molecule inhibitor designed to target a key component of the MAPK pathway, offering a potential new avenue for cancer therapy.

These application notes provide an overview of the mechanism of action of "this compound Compound" and detailed protocols for its characterization using high-throughput screening (HTS) assays. The data presented herein is representative of the expected outcomes from such screens.

Mechanism of Action

"this compound Compound" is a potent and selective inhibitor of MEK1/2, the dual-specificity protein kinases that act as upstream activators of ERK1/2 in the MAPK signaling cascade. By binding to the allosteric pocket of MEK1/2, "this compound Compound" prevents the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting downstream signaling events that promote cell proliferation.

Data Presentation

The following tables summarize the quantitative data obtained from various HTS assays used to characterize "this compound Compound."

Table 1: In Vitro Kinase Inhibition Profile of "this compound Compound"

Kinase TargetIC50 (nM)Assay Type
MEK1 5.2 Biochemical (AlphaScreen)
MEK2 8.1 Biochemical (AlphaScreen)
ERK1>10,000Biochemical (HTRF)
ERK2>10,000Biochemical (HTRF)
p38α>10,000Biochemical (LanthaScreen)
JNK1>10,000Biochemical (LanthaScreen)
c-Raf>10,000Biochemical (HTRF)
B-Raf>10,000Biochemical (HTRF)

Table 2: Cellular Activity of "this compound Compound" in Cancer Cell Lines

Cell LineCancer Typep-ERK1/2 Inhibition (IC50, nM)Anti-proliferative Activity (GI50, nM)
A375Melanoma (BRAF V600E)12.525.8
HT-29Colon (BRAF V600E)15.233.1
HCT116Colon (KRAS G13D)20.145.7
HeLaCervical22.550.2

Signaling Pathway Diagram

Mapp_Compound_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation MappCompound This compound Compound MappCompound->MEK

Caption: MAPK signaling pathway and the inhibitory action of this compound Compound.

Experimental Protocols

High-Throughput Screening Protocol for MEK1/2 Inhibition (AlphaScreen Assay)

This protocol describes a 384-well plate-based AlphaScreen assay for identifying and characterizing inhibitors of MEK1/2.

Materials:

  • Recombinant human MEK1 and ERK2 (inactive) proteins

  • ATP

  • Biotinylated-ERK2 substrate

  • Streptavidin-coated Donor beads

  • Anti-phospho-ERK1/2 (Thr202/Tyr204) Antibody-conjugated Acceptor beads

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Tween-20, 2 mM DTT

  • "this compound Compound" and other test compounds

  • 384-well white opaque microplates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of "this compound Compound" and other test compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • Include positive controls (known MEK inhibitor) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing MEK1 enzyme and biotinylated-ERK2 substrate in assay buffer.

    • Dispense 5 µL of the master mix into each well of the compound plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing Streptavidin-coated Donor beads and anti-phospho-ERK2 Acceptor beads in assay buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate the plate in the dark for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression curve fit.

HTS Workflow Diagram

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays CompoundLibrary Compound Library (~200,000 compounds) SinglePointScreen Single-Point HTS Assay (e.g., 10 µM) CompoundLibrary->SinglePointScreen HitIdentification Hit Identification (>50% inhibition) SinglePointScreen->HitIdentification HitConfirmation Hit Confirmation (Fresh solid sample) HitIdentification->HitConfirmation DoseResponse Dose-Response Assay (10-point titration) HitConfirmation->DoseResponse IC50Determination IC50 Determination DoseResponse->IC50Determination OrthogonalAssay Orthogonal Assay (e.g., HTRF) IC50Determination->OrthogonalAssay SelectivityScreen Selectivity Screening (Kinase panel) OrthogonalAssay->SelectivityScreen CellularAssay Cellular Assays (p-ERK, Proliferation) SelectivityScreen->CellularAssay LeadCandidate Lead Candidate (e.g., this compound Compound) CellularAssay->LeadCandidate

References

Troubleshooting & Optimization

troubleshooting Mapp Compound solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues encountered with Mapp Compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound Compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended as it can dissolve a wide range of polar and nonpolar compounds.[1] It is important to keep the final concentration of DMSO in your aqueous assay buffer low, typically below 1%, as higher concentrations can sometimes affect cell viability or assay performance.[1]

Q2: this compound Compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. This indicates that the compound's concentration has exceeded its solubility limit in the final buffer system. To address this, you can try several strategies:

  • Lower the final concentration: The simplest approach is to test a lower final concentration of this compound Compound in your assay.

  • Use a co-solvent: Prepare the dilution in an intermediate solution containing a water-miscible organic co-solvent (e.g., ethanol, methanol) before the final dilution into the aqueous buffer.

  • Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[2] Determining the pKa of this compound Compound can help in selecting a buffer pH that maximizes its solubility.

  • Sonication: Applying sonication can help break down aggregates and facilitate the dissolution of the compound.

Q3: What is the difference between kinetic and thermodynamic solubility?

A3: Kinetic and thermodynamic solubility are two different measures of a compound's solubility.

  • Kinetic solubility is typically measured in high-throughput screening settings. It involves adding a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration before precipitation occurs. This method is fast but can sometimes overestimate solubility because it may not represent a true equilibrium state.[2][3][4]

  • Thermodynamic solubility represents the true equilibrium solubility of the most stable solid form of the compound in a solvent.[5] This measurement is more time-consuming, often requiring incubation of the solid compound in the buffer for 24-72 hours to reach equilibrium.[6] It is considered the gold standard for determining solubility and is crucial for later-stage drug development.[6]

Q4: How does temperature affect the solubility of this compound Compound?

A4: For most solid compounds, solubility increases with temperature. If you are observing precipitation at room temperature, you could try incubating your solution at a slightly higher temperature, such as 37°C, especially if your biological assay is conducted at this temperature. However, it is crucial to ensure that this compound Compound is stable at the higher temperature and does not degrade.

Troubleshooting Guides

Issue: this compound Compound Precipitates Out of Solution During an Experiment

This guide provides a step-by-step workflow to diagnose and resolve compound precipitation.

G cluster_0 start Precipitation of This compound Compound Observed check_conc Is the concentration too high? start->check_conc lower_conc Reduce final concentration and repeat experiment. check_conc->lower_conc Yes check_solvent Is the solvent system optimal? check_conc->check_solvent No end_solved Issue Resolved lower_conc->end_solved end_persist Issue Persists: Consider re-synthesis or formulation development. lower_conc->end_persist adjust_solvent Modify solvent system: - Add co-solvent (e.g., Ethanol) - Adjust pH of buffer check_solvent->adjust_solvent No check_temp Is temperature a factor? check_solvent->check_temp Yes adjust_solvent->end_solved adjust_solvent->end_persist adjust_temp Increase incubation temperature (e.g., to 37°C). Verify compound stability. check_temp->adjust_temp No use_sonication Apply sonication to aid dissolution. check_temp->use_sonication Yes adjust_temp->end_solved adjust_temp->end_persist use_sonication->end_solved use_sonication->end_persist

Caption: Troubleshooting workflow for this compound Compound precipitation.

Quantitative Data

The following tables provide hypothetical solubility data for this compound Compound to serve as a reference.

Table 1: Solubility of this compound Compound in Common Solvents

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.40.02Sparingly soluble in aqueous buffers.
DMSO> 100Highly soluble; recommended for stock solutions.
Ethanol5.2Soluble; can be used as a co-solvent.
Methanol3.8Soluble.

Table 2: Effect of pH on this compound Compound Solubility in Aqueous Buffer at 25°C

pHSolubility (µg/mL)Interpretation (assuming this compound Compound is a weak base)
5.055Increased solubility at lower pH due to protonation.
6.015Solubility decreases as pH approaches the pKa.
7.02.5Low solubility in the neutral pH range.
7.42.0Very low solubility at physiological pH.
8.01.8Minimal solubility in the basic pH range.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is designed for a rapid assessment of the solubility of this compound Compound in an aqueous buffer.

Materials:

  • This compound Compound

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipette

  • Plate reader with UV-Vis capabilities or a nephelometer

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound Compound in 100% DMSO.

  • Plate Setup: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM this compound Compound stock solution to the PBS-containing wells. This creates a starting concentration of 100 µM with 1% DMSO.

  • Mixing and Incubation: Mix the contents of the wells thoroughly by pipetting up and down. Incubate the plate at room temperature (25°C) for 2 hours, protected from light.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation.[2]

    • Direct UV Assay: Alternatively, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate.[2][7]

  • Data Analysis: Quantify the concentration of the dissolved compound by comparing its UV absorbance to a standard curve of this compound Compound prepared in a solution where it is fully soluble (e.g., 50:50 acetonitrile:water).

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the equilibrium solubility of this compound Compound.

Materials:

  • Solid this compound Compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vials (e.g., 1.5 mL glass vials)

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound Compound to a vial (e.g., 1-2 mg).

  • Add Buffer: Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).

  • Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the mixture for 24 to 48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials to pellet any remaining solid material.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile) and analyze the concentration of this compound Compound using a validated HPLC-UV method against a standard curve.

Hypothetical Signaling Pathway for this compound Compound

The following diagram illustrates a generic kinase signaling pathway that could be a target for an inhibitor like this compound Compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates This compound This compound Compound (Inhibitor) This compound->Kinase2 Inhibits Response Cellular Response (e.g., Proliferation) TF->Response Leads to Ligand External Ligand Ligand->Receptor Binds

Caption: A generic kinase cascade inhibited by this compound Compound.

References

optimizing Mapp Compound concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound Mapp. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using Compound this compound, a novel inhibitor of the MAP Kinase signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of Compound this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Compound this compound?

A1: Compound this compound is a potent and selective inhibitor of the MAP Kinase pathway. It specifically targets the phosphorylation cascade, preventing the activation of downstream effectors. This inhibition leads to the modulation of various cellular processes, including proliferation, differentiation, and apoptosis. The precise binding site and inhibitory kinetics are detailed in the technical data sheet.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. We advise performing a dose-response curve to determine the IC50 value in your system of interest.

Q3: How should I dissolve and store Compound this compound?

A3: Compound this compound is soluble in DMSO at concentrations up to 50 mM. For aqueous buffers, the solubility is significantly lower. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or experimental buffer. Stock solutions should be stored at -20°C for long-term use and at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.

Q4: Is Compound this compound known to have any off-target effects?

A4: While Compound this compound has been designed for high selectivity towards the MAP Kinase pathway, potential off-target effects cannot be entirely excluded, as with any pharmacological inhibitor.[1] We recommend performing appropriate control experiments, such as using a structurally unrelated inhibitor of the same pathway or employing genetic knockdown approaches, to validate the on-target effects of Compound this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of Compound this compound - Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental setup. - Compound Degradation: Improper storage or handling may have led to the degradation of the compound. - Low Cell Permeability: The compound may not be efficiently entering the cells.- Perform a dose-response experiment to determine the optimal concentration. - Prepare a fresh stock solution from a new vial of Compound this compound. - Increase the incubation time or consider using a cell line with higher permeability.
High cellular toxicity observed - Concentration Too High: The concentration of Compound this compound may be in the toxic range for the cells being used. - DMSO Toxicity: High concentrations of the DMSO solvent can be toxic to some cell lines.- Lower the concentration of Compound this compound. - Ensure the final concentration of DMSO in the culture medium is below 0.1%.
Inconsistent results between experiments - Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response to the compound. - Inconsistent Compound Dilution: Errors in preparing the working solutions can lead to variability.- Standardize cell culture conditions and use cells within a consistent passage number range. - Prepare fresh dilutions for each experiment and use calibrated pipettes.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for Compound this compound.

Table 1: IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
HeLaCervical Carcinoma7.8
U-87 MGGlioblastoma3.2

Table 2: Solubility of Compound this compound

SolventMaximum Solubility
DMSO50 mM
Ethanol10 mM
PBS (pH 7.4)< 10 µM

Experimental Protocols

Protocol: Determining the Optimal Concentration of Compound this compound using a Cell Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Compound this compound in a specific cell line using a standard MTT assay.

Materials:

  • Compound this compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Compound this compound.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared Compound this compound dilutions or the vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the Compound this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Compoundthis compound Compound this compound Compoundthis compound->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK Signaling Pathway Inhibition by Compound this compound.

Concentration_Optimization_Workflow Start Start: Define Cell Line and Assay PrepareStock Prepare Concentrated Compound this compound Stock (in DMSO) Start->PrepareStock DoseResponse Perform Broad Range Dose-Response Assay (e.g., 0.1 µM to 100 µM) PrepareStock->DoseResponse AnalyzeIC50 Analyze Data and Determine Initial IC50 DoseResponse->AnalyzeIC50 NarrowRange Perform Narrow Range Dose-Response Assay (around IC50) AnalyzeIC50->NarrowRange ConfirmIC50 Confirm IC50 and Select Optimal Concentration NarrowRange->ConfirmIC50 Proceed Proceed with Main Experiments ConfirmIC50->Proceed

Caption: Workflow for Optimizing Compound this compound Concentration.

Troubleshooting_Logic Start Experiment Yields Unexpected Results CheckConcentration Is the Compound Concentration Optimal? Start->CheckConcentration CheckViability Is there unexpected Cell Toxicity? CheckConcentration->CheckViability No Solution_DoseResponse Action: Perform Dose-Response CheckConcentration->Solution_DoseResponse Yes CheckControls Are the Controls Behaving as Expected? CheckViability->CheckControls No Solution_LowerConcentration Action: Lower Concentration and check DMSO % CheckViability->Solution_LowerConcentration Yes Solution_ValidateReagents Action: Validate Reagents and Cell Health CheckControls->Solution_ValidateReagents No Proceed Re-run Experiment CheckControls->Proceed Yes Solution_DoseResponse->Proceed Solution_LowerConcentration->Proceed Solution_ValidateReagents->Proceed

Caption: Troubleshooting Logic for Compound this compound Experiments.

References

Technical Support Center: Mapp Compound Stability

Author: BenchChem Technical Support Team. Date: November 2025

A-A-A Notice: The "Mapp Compound" is a hypothetical small molecule inhibitor used for illustrative purposes within this guide. The information provided is based on common stability challenges encountered with small molecule kinase inhibitors in a research and development setting.

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound Compound, a potent and selective inhibitor of the MEK1/2 kinases. Proper handling and a thorough understanding of its stability profile are crucial for obtaining reliable and reproducible experimental results.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound Compound in your experiments.

Issue 1: Inconsistent IC50 Values in Kinase Assays

Question: We are observing significant variability in the IC50 values of this compound Compound in our in-vitro kinase assays. What could be the cause?

Answer: Inconsistent IC50 values are often linked to the degradation of the compound in the aqueous assay buffer. This compound Compound contains a labile ester moiety that is susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain buffer components.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Before troubleshooting assay conditions, confirm the concentration and purity of your DMSO stock solution using HPLC-UV.

  • Assess Stability in Assay Buffer: Perform a time-course experiment to determine the stability of this compound Compound in your specific kinase assay buffer. A detailed protocol for this is provided below.

  • Optimize Assay Conditions:

    • Maintain a pH between 6.5 and 7.5, as extreme pH values can accelerate hydrolysis.

    • Prepare fresh dilutions of this compound Compound in the assay buffer immediately before use.

    • Minimize the pre-incubation time of the compound in the aqueous buffer before initiating the kinase reaction.

Issue 2: Loss of Potency of Stock Solutions

Question: Our DMSO stock solution of this compound Compound appears to have lost activity over time. What are the recommended storage conditions?

Answer: While this compound Compound is relatively stable in anhydrous DMSO, improper storage can lead to degradation. The primary factors affecting stock solution stability are temperature, light exposure, and water content.

Recommended Storage:

  • Short-term (1-2 weeks): Store at 4°C.

  • Long-term (months): Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protection: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Solvent Quality: Use anhydrous, high-purity DMSO to minimize water-catalyzed degradation.

Issue 3: Compound Precipitation in Aqueous Media

Question: this compound Compound is precipitating when I dilute my DMSO stock into aqueous buffer for cell-based assays. How can I improve its solubility?

Answer: this compound Compound has low aqueous solubility, which can lead to precipitation and inaccurate results.

Strategies to Enhance Solubility:

  • Use of Co-solvents: For in-vitro assays, the addition of a small percentage (e.g., 1-5%) of an organic co-solvent like PEG400 or Solutol HS 15 to the aqueous buffer can improve solubility.

  • pH Adjustment: The solubility of this compound Compound is pH-dependent. Determine the optimal pH for solubility within the tolerated range for your specific assay.

  • Formulation with Pluronic F-127: For cell-based assays, a 20% Pluronic F-127 solution can be used to prepare a stock that enhances aqueous dispersibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound Compound?

A1: The main degradation pathways are hydrolysis of the ester group, leading to the formation of an inactive carboxylic acid metabolite, and oxidation of the piperazine ring.

Q2: Is this compound Compound sensitive to light?

A2: Yes, this compound Compound exhibits moderate photosensitivity. Prolonged exposure to direct light can lead to photodegradation. It is recommended to handle the compound and its solutions under subdued light and store them in light-protecting containers.

Q3: How can I monitor the stability of this compound Compound in my experimental setup?

A3: The most reliable method is to use a stability-indicating HPLC-UV assay. This involves separating the parent compound from its degradation products and quantifying the remaining parent compound over time. A generic protocol is provided in this guide.

Q4: What are the known metabolites of this compound Compound?

A4: The primary hydrolytic degradation product is the carboxylic acid derivative (this compound-acid). Oxidative metabolites involving the piperazine ring have also been identified in in-vitro metabolism studies.

Data & Protocols

Quantitative Stability Data

Table 1: Stability of this compound Compound in Various Buffers at 37°C

Buffer System (pH)% Remaining after 2 hours% Remaining after 8 hours
Phosphate Buffered Saline (7.4)95.2%85.1%
MES Buffer (6.5)98.1%92.5%
Tris Buffer (8.0)88.5%70.3%
RPMI-1640 + 10% FBS (7.2)96.3%89.8%

Table 2: Solubility of this compound Compound

Solvent/Buffer SystemSolubility (µg/mL)
Water< 1
Phosphate Buffered Saline (pH 7.4)5
DMSO> 100,000
Ethanol2,500
5% Solutol HS 15 in PBS50
Experimental Protocols
Protocol 1: HPLC-Based Stability Analysis of this compound Compound in Aqueous Buffers

Objective: To quantify the degradation of this compound Compound over time in a specific aqueous buffer.

Materials:

  • This compound Compound

  • HPLC-grade DMSO, Acetonitrile (ACN), and water

  • Trifluoroacetic acid (TFA)

  • Aqueous buffer of interest

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a 10 mM stock solution of this compound Compound in DMSO.

  • Spike the this compound Compound stock into the pre-warmed (37°C) aqueous buffer to a final concentration of 10 µM.

  • Immediately withdraw a sample (t=0), and quench the degradation by diluting 1:1 with a solution of 50:50 ACN:water with 0.1% TFA.

  • Incubate the remaining solution at 37°C.

  • Withdraw samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) and quench as in step 3.

  • Analyze all samples by HPLC-UV.

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: ACN with 0.1% TFA

    • Gradient: 5% to 95% B over 10 minutes

    • Detection Wavelength: 254 nm

  • Calculate the percentage of this compound Compound remaining at each time point relative to the t=0 sample.

Protocol 2: Forced Degradation Study of this compound Compound

Objective: To identify potential degradation products and pathways of this compound Compound.

Procedure:

  • Prepare solutions of this compound Compound (1 mg/mL) in:

    • 0.1 N HCl (Acidic condition)

    • 0.1 N NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Water (Neutral/Hydrolytic condition)

  • Incubate these solutions at 60°C for 24 hours.

  • For photostability, expose a solid sample and a solution of this compound Compound to a light source (e.g., Xenon lamp) for a defined period.

  • Analyze the stressed samples by HPLC-UV/MS to identify and characterize the degradation products.

Visualizations

Signaling Pathway

Mapp_Compound_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Mapp_Compound This compound Compound Mapp_Compound->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound Compound inhibits the MAPK/ERK pathway by targeting MEK1/2.

Experimental Workflow

Stability_Workflow start Start: Stability Assay prep_stock Prepare 10 mM This compound Compound Stock in DMSO start->prep_stock spike_buffer Spike Stock into Aqueous Buffer (10 µM) prep_stock->spike_buffer t0_sample Withdraw t=0 Sample Quench 1:1 with ACN/Water/TFA spike_buffer->t0_sample incubate Incubate Solution at 37°C spike_buffer->incubate hplc_analysis Analyze All Samples by HPLC-UV t0_sample->hplc_analysis time_points Withdraw Samples at Time Points (t=x) and Quench incubate->time_points time_points->hplc_analysis calculate Calculate % Remaining vs. t=0 hplc_analysis->calculate end End: Stability Profile calculate->end

Caption: Workflow for assessing the stability of this compound Compound in aqueous buffers.

Troubleshooting Logic

Troubleshooting_Tree problem Problem: Inconsistent IC50 Values q1 Is the DMSO stock solution pure? problem->q1 sol1 Solution: Prepare fresh stock solution from a new solid sample. q1->sol1 No q2 Is the compound stable in the assay buffer? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: - Prepare fresh dilutions - Minimize pre-incubation time - Optimize buffer pH q2->sol2 No q3 Is the compound precipitating in the assay? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: - Add co-solvents - Check solubility limit q3->sol3 Yes end Other issues: - Assay artifacts - Pipetting errors q3->end No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Technical Support Center: Improving the Efficacy of MAPPs Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MHC-associated peptide proteomics (MAPPs) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficacy of their MAPPs experiments.

Frequently Asked Questions (FAQs)

Q1: What is the MAPPs assay and what are its primary applications?

The MHC-associated peptide proteomics (MAPPs) assay is a mass spectrometry-based method used to identify peptides that are naturally processed by antigen-presenting cells (APCs) and presented on Major Histocompatibility Complex (MHC) class II molecules.[1][2][3] Its primary applications in drug development include:

  • Assessing the immunogenicity risk of biologic drug candidates.[4][5]

  • Identifying potential T-cell epitopes within a therapeutic protein.[1][6]

  • Comparing the immunogenic potential of different protein variants.[6]

  • Investigating the mechanisms of clinical immunogenicity.[1]

  • Guiding the de-immunization of biotherapeutics.[5]

Q2: What are the critical steps in the MAPPs assay workflow?

The MAPPs assay consists of several key stages:

  • Isolation and Differentiation of Monocytes: Monocytes (CD14+ cells) are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into immature dendritic cells (DCs) using cytokines like IL-4 and GM-CSF.[2][7]

  • Antigen Loading and DC Maturation: Immature DCs are incubated with the therapeutic protein of interest to allow for internalization and processing. Subsequently, DCs are matured, often using lipopolysaccharide (LPS), to promote the presentation of processed peptides on MHC class II molecules.[2][7]

  • Cell Lysis and MHC-Peptide Complex Isolation: DCs are lysed to release the MHC-peptide complexes. These complexes are then isolated from the cell lysate, typically through immunoprecipitation using an anti-HLA-DR antibody.[7][8]

  • Peptide Elution and Mass Spectrometry: The bound peptides are eluted from the MHC molecules, usually with an acidic solution. The eluted peptides are then identified and sequenced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

  • Data Analysis: The mass spectrometry data is analyzed to identify the sequences of the presented peptides derived from the therapeutic protein.[2]

Q3: How can I improve the yield of MHC-associated peptides?

Low peptide yield is a common challenge. Consider the following to optimize your protocol:

  • Choice of Immunoprecipitation Beads: Studies have shown that using streptavidin magnetic beads for immunoaffinity purification can be a valuable approach to improve the recovery of MHC class II-eluted ligands compared to NHS-activated beads.[3]

  • Cell Culture Medium: The choice of cell culture medium can impact DC morphology and recovery. For instance, FBS-supplemented RPMI has been shown to be a suitable medium for maximizing the number of isolated peptides.[3]

  • Lysis Buffer Composition: Careful optimization of the lysis buffer, including the type and concentration of detergents, is crucial to efficiently solubilize MHC-peptide complexes without disrupting their interaction.[4]

Q4: How should I interpret the data from a MAPPs assay?

Data interpretation involves more than just identifying peptide sequences. Key aspects to consider include:

  • Peptide Clustering: Identified peptides often appear as variants of different lengths sharing a core MHC-binding motif. Grouping these into clusters can help identify immunodominant regions of the protein.[5][7]

  • Cluster Frequency: Analyzing the frequency at which a particular peptide cluster is presented across a panel of donors with diverse HLA types can indicate promiscuous binding and a higher immunogenicity risk.[5]

  • Correlation with T-cell Assays: MAPPs data identifies presented peptides, but not all presented peptides will elicit a T-cell response. Combining MAPPs with T-cell proliferation assays can provide a more complete picture of immunogenic potential.[4][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low number of identified peptides from the therapeutic protein Inefficient DC differentiation or maturation.Verify the expression of DC maturation markers (e.g., CD83, CD80) by flow cytometry.[3] Optimize cytokine concentrations and incubation times.
Poor internalization of the therapeutic protein.Confirm protein uptake by DCs using a fluorescently labeled version of your protein or an internalization assay.
Suboptimal lysis and immunoprecipitation conditions.Optimize detergent concentrations in the lysis buffer.[4] Compare different types of antibody-coupled beads (e.g., magnetic vs. Sepharose) for immunoprecipitation.[9]
Insufficient number of DCs.While some protocols have successfully used as few as 5 x 106 DCs, increasing the starting cell number can improve peptide yield.[10]
High variability between replicate experiments Inconsistent cell culture conditions.Standardize all cell culture parameters, including media composition, cytokine concentrations, and incubation times.
Analyst-to-analyst variability in sample processing.Implement a semi-automated workflow for immunoprecipitation to improve reproducibility.[11]
Variability in mass spectrometry performance.Regularly calibrate and maintain the mass spectrometer. Use internal standards to monitor performance.
No peptides identified from the therapeutic protein Complete failure of an experimental step.Systematically review each step of the protocol. Include positive and negative controls to pinpoint the problematic step. For example, use a well-characterized immunogenic protein as a positive control.
The therapeutic protein is not processed and presented by the tested donor HLA types.Use a panel of donors with diverse HLA alleles to increase the chances of identifying presented peptides.[10]
Identification of many endogenous peptides but few from the therapeutic protein The therapeutic protein is presented at a much lower level than endogenous proteins.This is expected. The key is to have a robust data analysis workflow to confidently identify the peptides of interest from the complex background of endogenous peptides.[5]
Contamination during sample preparation.Use dedicated reagents and consumables for the MAPPs assay to minimize contamination.

Experimental Protocols

Detailed MAPPs Assay Protocol

This protocol provides a general framework. Optimization for specific therapeutic proteins and laboratory conditions is recommended.

  • Monocyte Isolation and Dendritic Cell (DC) Differentiation:

    • Isolate CD14+ monocytes from healthy donor PBMCs using anti-CD14 microbeads.[2]

    • Culture the isolated monocytes in RPMI 1640 medium supplemented with 10% FBS, GM-CSF, and IL-4 for 5-7 days to differentiate them into immature DCs.[3]

  • Antigen Loading and DC Maturation:

    • Harvest the immature DCs and incubate them with the therapeutic protein at a predetermined concentration for 24 hours.

    • Add LPS to the culture medium to induce DC maturation and incubate for another 24 hours.[2]

  • Cell Lysis and MHC-Peptide Complex Immunoprecipitation:

    • Harvest and wash the mature DCs.

    • Lyse the cell pellets using a non-ionic detergent-based lysis buffer containing protease inhibitors.[8]

    • Clarify the cell lysate by ultracentrifugation.[8]

    • Perform immunoprecipitation of the MHC class II-peptide complexes using an anti-HLA-DR antibody (e.g., clone L243) coupled to magnetic or Sepharose beads.[7][8]

  • Peptide Elution and Desalting:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound peptides from the MHC molecules using a low pH solution, such as 10% acetic acid or 0.1% trifluoroacetic acid.[2][8]

    • Desalt the eluted peptides using a solid-phase extraction method.[8]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the desalted peptides by nano-LC-MS/MS.[7]

    • Search the generated MS/MS spectra against a database containing the human proteome and the sequence of the therapeutic protein to identify the peptide sequences.[11]

    • Analyze the identified peptides for clustering, HLA-binding motifs, and frequency of presentation across donors.

Visualizations

Signaling Pathway of Antigen Presentation

AntigenPresentation cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (DC) TherapeuticProtein Therapeutic Protein Endosome Endosome TherapeuticProtein->Endosome Internalization Lysosome Lysosome (Protein Processing) Endosome->Lysosome Fusion Peptides Peptides Lysosome->Peptides Proteolysis Peptide_Loading_Compartment Peptide Loading Compartment Peptides->Peptide_Loading_Compartment MHC_II MHC Class II Golgi Golgi MHC_II_Vesicle MHC-II Vesicle Golgi->MHC_II_Vesicle MHC_II_Vesicle->Peptide_Loading_Compartment MHC_Peptide_Complex MHC-Peptide Complex Peptide_Loading_Compartment->MHC_Peptide_Complex Peptide Binding Cell_Surface Cell Surface Presentation MHC_Peptide_Complex->Cell_Surface Transport to Cell Surface T_Cell CD4+ T-Cell Cell_Surface->T_Cell T-Cell Recognition

Caption: Antigen processing and presentation pathway in dendritic cells.

MAPPs Assay Experimental Workflow

MAPPsWorkflow PBMCs PBMCs from Donor Monocytes Isolate CD14+ Monocytes PBMCs->Monocytes ImmatureDCs Differentiate to Immature DCs (IL-4, GM-CSF) Monocytes->ImmatureDCs AntigenLoading Load with Therapeutic Protein ImmatureDCs->AntigenLoading MatureDCs Mature DCs (LPS) AntigenLoading->MatureDCs Lysis Cell Lysis MatureDCs->Lysis Immunoprecipitation Immunoprecipitation (anti-HLA-DR beads) Lysis->Immunoprecipitation Elution Peptide Elution Immunoprecipitation->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Data Analysis and Peptide Identification LCMS->DataAnalysis

Caption: Overview of the MAPPs assay experimental workflow.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low/No Peptides Identified CheckControls Were positive/negative controls successful? Start->CheckControls CheckDCmarkers Check DC maturation markers (e.g., CD83) CheckControls->CheckDCmarkers Yes SystematicFailure Systematic Failure: Review entire protocol CheckControls->SystematicFailure No CheckProteinUptake Verify protein uptake CheckDCmarkers->CheckProteinUptake OptimizeLysisIP Optimize Lysis/IP conditions CheckProteinUptake->OptimizeLysisIP CheckMS Check Mass Spec performance OptimizeLysisIP->CheckMS DonorIssue Potential Donor-specific issue: Use diverse donor panel CheckMS->DonorIssue

Caption: A logical approach to troubleshooting low peptide identification.

References

Mapp Compound degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation of Mapp Compound, a term understood to refer to therapeutic monoclonal antibodies (mAbs) like those in the Zthis compound cocktail. The resources provided are intended for researchers, scientists, and drug development professionals to diagnose and prevent stability issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound Compound (monoclonal antibody) degradation?

Monoclonal antibodies are susceptible to two main types of degradation: physical instability and chemical instability.

  • Physical Instability primarily involves the formation of aggregates.[1] Aggregation is the self-association of mAb monomers into higher-order structures, such as dimers and larger oligomers.[1] This can be triggered by exposure of hydrophobic regions of the antibody, which are normally buried within its native structure.

  • Chemical Instability involves the covalent modification of the antibody structure. Common chemical degradation pathways include:

    • Deamidation: The conversion of asparagine or glutamine residues to aspartic or glutamic acid, which alters the protein's charge.

    • Oxidation: Modification of amino acid residues, particularly methionine and tryptophan, often triggered by exposure to light or trace metal impurities.[2]

    • Fragmentation: Cleavage of the peptide backbone, often in the hinge region, leading to the formation of smaller antibody fragments.[3]

These degradation events can be accelerated by extrinsic factors such as elevated temperatures, shifts in pH away from the optimal range, agitation (shear stress), repeated freeze-thaw cycles, and exposure to light.

Q2: My this compound Compound is showing reduced efficacy. Could this be due to degradation?

Yes, degradation is a primary cause of reduced therapeutic efficacy. Both aggregation and chemical modifications can impair an antibody's ability to bind to its target antigen. Aggregates may have reduced activity, and chemical changes in the antigen-binding Fab region can abolish binding altogether. Furthermore, aggregates are a significant safety concern as they can elicit an immunogenic response in patients.[4]

Q3: How can I prevent my this compound Compound from aggregating during storage and handling?

Preventing aggregation involves controlling both the formulation and the physical environment of the antibody.

  • Formulation Optimization: The use of specific excipients can significantly enhance stability.

    • Buffers: Histidine-based buffers are often used to maintain a stable pH around 6.0, which is optimal for many mAbs.

    • Stabilizers: Sugars like sucrose and trehalose stabilize the native protein structure.

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are critical for preventing aggregation at air-water interfaces caused by agitation.

    • Amino Acids: Arginine can be added to reduce protein-protein interactions.

  • Environmental Control:

    • Temperature Management: Store the antibody at the recommended temperature (typically 2-8°C for long-term storage) and avoid temperature fluctuations.[5] High temperatures accelerate both aggregation and chemical degradation.

    • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation. If freezing is necessary, aliquot the antibody into single-use volumes.

    • Minimize Agitation: Avoid vigorous shaking or vortexing. Gentle swirling or inversion is sufficient for mixing.

    • Protect from Light: Store antibody solutions in amber vials or in the dark to prevent photo-degradation, especially for antibody-drug conjugates.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common degradation issues.

Problem 1: I suspect my this compound Compound has aggregated. How can I confirm this and what should I do?

Step 1: Visual Inspection Carefully inspect the solution for any signs of turbidity, precipitation, or visible particles. The presence of any of these indicates significant aggregation.

Step 2: Analytical Confirmation The gold standard for detecting and quantifying aggregates is Size Exclusion Chromatography (SEC) .[7][8] This technique separates molecules based on their size. An ideal mAb sample will show a single major peak corresponding to the monomer. The appearance of earlier-eluting peaks indicates the presence of dimers and higher molecular weight (HMW) species.

Step 3: Troubleshooting Workflow Use the following decision tree to identify the likely cause and solution.

G start Suspected Aggregation (Confirmed by SEC) check_temp Review storage temperature logs. Were there excursions above 8°C? start->check_temp check_ft Were samples subjected to multiple freeze-thaw cycles? check_temp->check_ft No res_temp High temperature is the likely cause. Action: Discard affected lot. Ensure strict 2-8°C storage. check_temp->res_temp Yes check_agitation Was the sample handled gently? (e.g., no vigorous vortexing) check_ft->check_agitation No res_ft Freeze-thaw stress is the likely cause. Action: Discard affected sample. Aliquot new stock into single-use volumes. check_ft->res_ft Yes check_formulation Does the formulation buffer contain a surfactant (e.g., Polysorbate)? check_agitation->check_formulation Yes res_agitation Mechanical stress is the likely cause. Action: Discard affected sample. Handle future samples with gentle inversion. check_agitation->res_agitation No res_formulation Interfacial stress is the likely cause. Action: Re-formulate with an appropriate surfactant (e.g., 0.01% Polysorbate 20). check_formulation->res_formulation No res_ok Root cause not identified. Consider advanced analysis (e.g., pH drift, container interaction). check_formulation->res_ok Yes

Caption: Troubleshooting workflow for this compound Compound aggregation.

Problem 2: My this compound Compound shows new peaks in Ion-Exchange Chromatography. What does this mean?

Step 1: Understand the Technique Ion-Exchange Chromatography (IEX) separates molecules based on differences in their surface charge.[9][10][11] For mAbs, it is highly sensitive to chemical modifications that alter the net charge of the protein, such as deamidation (which introduces a negative charge).

Step 2: Interpret the Chromatogram In a typical cation-exchange (CEX) chromatogram of a stable mAb, you will see a main peak with perhaps small acidic and basic variant peaks. An increase in the area of acidic peaks over time or after stress often indicates deamidation.

Step 3: Identify the Cause Deamidation is primarily driven by pH and temperature. It is more likely to occur at neutral to alkaline pH and is accelerated at higher temperatures. Certain amino acid sequences (e.g., Asn-Gly) are particularly susceptible.

Step 4: Prevention Strategies

  • pH Control: Formulate the antibody in a buffer with a pH below 6.5, if possible, to slow the deamidation rate. Histidine is a common choice.

  • Temperature Control: Strict adherence to recommended storage temperatures (2-8°C) is crucial.

  • Protein Engineering: In the development phase, aggregation "hotspots" or deamidation-prone sequences can sometimes be identified and engineered out of the molecule.[12]

Quantitative Data and Stability Profiles

The stability of a monoclonal antibody is highly dependent on its storage conditions. The following tables summarize typical stability data under accelerated stress conditions.

Table 1: Effect of Temperature on Aggregation Data for a representative IgG1 mAb stored for 4 weeks in a histidine buffer (pH 6.0).

Storage Temperature (°C)% Monomer Purity (by SEC)% High Molecular Weight (HMW) Species
599.1%0.9%
2597.5%2.5%
4092.3%7.7%

Table 2: Effect of pH on Deamidation Data for a representative IgG1 mAb stored for 2 weeks at 40°C.

Buffer pH% Acidic Variants (by IEX)
5.04.5%
6.07.8%
7.015.2%

Key Experimental Protocols

Protocol 1: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)

This method separates proteins based on hydrodynamic radius to quantify monomer, aggregate, and fragment content.

1. Materials and Equipment:

  • UHPLC/HPLC system with a UV detector (e.g., Agilent 1260, Waters Acquity).

  • SEC column suitable for mAbs (e.g., Thermo Scientific MAbPac SEC-1, Agilent AdvanceBio SEC).[7][13]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Sample: this compound Compound diluted to 1 mg/mL in mobile phase.

2. Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Set the UV detector to monitor absorbance at 280 nm.

  • Inject 10 µL of the 1 mg/mL sample.

  • Run the chromatogram for approximately 20 minutes.

  • Identify peaks: HMW species elute first, followed by the main monomer peak, and then any low molecular weight (LMW) fragments.

  • Integrate the peak areas to calculate the percentage of each species relative to the total area.

G prep Prepare Mobile Phase & Sample (1 mg/mL) equil Equilibrate SEC Column prep->equil inject Inject 10 µL Sample equil->inject run Run Isocratic Method (20 min) inject->run detect Detect at 280 nm run->detect analyze Integrate Peaks (%HMW, %Monomer) detect->analyze

Caption: Experimental workflow for Size Exclusion Chromatography.

Protocol 2: Analysis of Charge Variants by Ion-Exchange Chromatography (IEX-HPLC)

This method separates charge variants resulting from modifications like deamidation or C-terminal lysine clipping.

1. Materials and Equipment:

  • HPLC system with a UV detector and a salt gradient-capable pump.

  • Weak cation-exchange (WCX) column.

  • Mobile Phase A: 20 mM MES, pH 6.0.

  • Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0.

  • Sample: this compound Compound dialyzed against Mobile Phase A and diluted to 1 mg/mL.

2. Procedure:

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject 20 µL of the prepared sample.

  • Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes to elute the bound proteins.

  • Monitor absorbance at 280 nm.

  • Identify peaks: Acidic variants elute first, followed by the main peak, and then basic variants.

  • Integrate peak areas to quantify the charge variant distribution.

Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat energy required to unfold a protein as temperature increases, providing its thermal transition midpoint (Tm), a key indicator of stability.[14][15]

1. Materials and Equipment:

  • Differential Scanning Calorimeter (e.g., Malvern MicroCal PEAQ-DSC).

  • Sample: this compound Compound at 0.5-1.0 mg/mL.

  • Reference Buffer: The exact buffer the protein is formulated in.

2. Procedure:

  • Load the sample into the sample cell and the reference buffer into the reference cell (~300 µL).[16]

  • Equilibrate the system at a starting temperature (e.g., 20°C).

  • Apply a constant temperature scan, increasing the temperature at a rate of 1°C/min up to a final temperature (e.g., 100°C).[16]

  • The instrument measures the excess heat capacity of the sample relative to the reference.

  • Analyze the resulting thermogram. The peak of the curve corresponds to the Tm. A higher Tm indicates greater thermal stability.[15]

G load Load Sample and Reference Buffer into DSC equil Equilibrate System at 20°C load->equil scan Scan Temperature (20°C -> 100°C at 1°C/min) equil->scan measure Measure Heat Capacity (Cp) vs. Temperature scan->measure analyze Generate Thermogram and Determine Melting Temp (Tm) measure->analyze

References

addressing off-target effects of Mapp Compound

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Mapp Compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting support for experiments involving this compound Compound. Our goal is to help you navigate and mitigate potential off-target effects to ensure the accuracy and reliability of your results.

General FAQs

Q1: What is the primary mechanism of action for this compound Compound?

This compound Compound is a potent, ATP-competitive kinase inhibitor with high affinity for MAPK-activated protein kinase 2 (MK2). The primary on-target effect is the inhibition of MK2, which plays a critical role in inflammatory responses. By inhibiting MK2, this compound Compound effectively reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the phosphorylation of downstream substrates like HSP27.

Q2: What are the known primary off-target effects of this compound Compound?

Through extensive kinase profiling, two principal off-target activities have been identified:

  • Inhibition of p38α MAPK: At concentrations exceeding 1 µM, this compound Compound can inhibit p38α, a kinase directly upstream of MK2.[1] This can lead to broader effects on cell signaling, including potential disruption of the cell cycle.

  • Activation of Wnt/β-catenin Signaling: A paradoxical activation of the Wnt/β-catenin pathway has been observed in certain cell lines. This effect is independent of its kinase inhibition activity and may promote cellular proliferation. The precise mechanism is still under investigation.

Q3: What is the recommended working concentration for this compound Compound to maintain selectivity?

To achieve maximal on-target (MK2 inhibition) and minimal off-target effects, we recommend using a concentration range of 100 nM to 500 nM . Concentrations above 1 µM are more likely to result in significant p38α inhibition. However, the optimal concentration is cell-type dependent and should be determined empirically. Refer to the data in Table 2 for guidance.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[2][3] A multi-faceted approach is recommended:

  • Dose-Response Analysis: Perform experiments across a wide range of this compound Compound concentrations. On-target effects should manifest at lower concentrations (in the nM range), while off-target effects will likely appear at higher (µM) concentrations.

  • Use of Controls: Employ a structurally unrelated MK2 inhibitor as a control to confirm that the observed phenotype is due to MK2 inhibition. A kinase-dead mutant of MK2 expressed in your cell line can also serve as a powerful negative control.

  • Specific Biomarkers: Monitor biomarkers for both on-target and off-target pathways. For example, assess the phosphorylation of HSP27 (a direct MK2 substrate) and compare it with the phosphorylation of p38 itself.[1] For the Wnt pathway, measure levels of active β-catenin or use a reporter assay (e.g., TOP/FOP flash).

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Profile of this compound Compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound Compound against the intended target (MK2) and the primary off-target kinase (p38α).

Kinase TargetIC50 (nM)Assay Type
MK2 25Biochemical (Radiometric)
p38α MAPK1250Biochemical (Radiometric)
JNK1>10,000Biochemical (Radiometric)
ERK2>10,000Biochemical (Radiometric)
Table 2: Recommended Concentration Ranges in Common Cell Lines

This table provides starting concentration ranges to maximize on-target activity while minimizing known off-target effects in different cellular contexts.

Cell LineRecommended Concentration (nM)Notes
THP-1 (Monocytes)100 - 300High sensitivity to MK2 inhibition.
HeLa (Cervical Cancer)250 - 500Wnt/β-catenin activation observed > 750 nM.
A549 (Lung Cancer)200 - 500Potential for p38α-mediated cell cycle effects > 1 µM.
Primary Macrophages50 - 250High potency; monitor cytotoxicity closely.

Signaling Pathway and Workflow Diagrams

G cluster_0 This compound Compound Mechanism of Action Mapp_Compound This compound Compound MK2 MK2 (On-Target) Mapp_Compound->MK2 p38a p38α (Off-Target @ >1µM) Mapp_Compound->p38a Wnt_Pathway Wnt/β-catenin Pathway (Off-Target) Mapp_Compound->Wnt_Pathway HSP27 p-HSP27↓ MK2->HSP27 Cell_Cycle Cell Cycle Disruption p38a->Cell_Cycle Proliferation Cell Proliferation↑ Wnt_Pathway->Proliferation Cytokines TNF-α, IL-6 Production↓ HSP27->Cytokines

Caption: On-target and off-target pathways of this compound Compound.

Troubleshooting Guides

Problem 1: I'm observing unexpected cell cycle arrest in my experiments.

Possible Cause: This is a known off-target effect due to the inhibition of p38α MAPK, which typically occurs at this compound Compound concentrations above 1 µM.

Troubleshooting Steps:

  • Verify Concentration: Confirm that your working concentration of this compound Compound is within the recommended selective range (100-500 nM).

  • Perform a Dose-Response Experiment: Titrate this compound Compound from a low concentration (e.g., 10 nM) to a high concentration (e.g., 5 µM). Analyze cell cycle progression (e.g., via flow cytometry with propidium iodide staining) at each concentration. You should observe cell cycle arrest only at the higher concentrations.

  • Monitor p38α Activity: Use Western blotting to measure the phosphorylation status of p38α (p-p38α). A decrease in p-p38α levels at higher concentrations of this compound Compound would confirm this off-target activity.

  • Use a More Selective Inhibitor: As a control, compare your results with a highly selective p38α inhibitor to confirm if the phenotype is indeed p38α-dependent.

G Start Unexpected Cell Cycle Arrest Observed Check_Conc Is [this compound] ≤ 500nM? Start->Check_Conc Lower_Conc Lower concentration to selective range (100-500 nM) and repeat. Check_Conc->Lower_Conc No Western_Blot Perform Western Blot for p-p38α and p-HSP27. Check_Conc->Western_Blot Yes Analyze_WB p-p38α decreased? Western_Blot->Analyze_WB Conclusion_OffTarget Conclusion: Off-target p38α inhibition. Report this concentration threshold. Analyze_WB->Conclusion_OffTarget Yes Conclusion_OnTarget Conclusion: Effect is likely on-target or a different off-target. Investigate further. Analyze_WB->Conclusion_OnTarget No

Caption: Workflow for troubleshooting unexpected cell cycle arrest.

Problem 2: My cells show increased proliferation, which contradicts the expected anti-inflammatory outcome.

Possible Cause: This phenotype is likely due to the paradoxical activation of the Wnt/β-catenin signaling pathway, an off-target effect observed in some cell lines, particularly at concentrations above 750 nM.

Troubleshooting Steps:

  • Lower the Concentration: This effect is highly dose-dependent. Reduce the this compound Compound concentration to the lower end of the recommended range (100-250 nM) and re-evaluate proliferation markers (e.g., Ki-67 staining or a cell counting assay).

  • Perform a Wnt Reporter Assay: Use a TOP/FOP Flash luciferase reporter assay to directly measure TCF/LEF transcriptional activity, which is the downstream output of the Wnt/β-catenin pathway. This will confirm if the pathway is indeed activated.

  • Measure Active β-catenin: Perform Western blotting for active (dephosphorylated) β-catenin or immunofluorescence to observe its nuclear translocation. An increase in nuclear β-catenin is a hallmark of Wnt pathway activation.

  • Cell Line Specificity: Test whether this effect is specific to your cell line by repeating the key experiment in a different cell line known to be less sensitive to Wnt signaling.

G Start Increased Cell Proliferation Observed Check_Wnt Perform TOP/FOP Flash Luciferase Assay Start->Check_Wnt Analyze_Wnt Is TOP/FOP ratio increased? Check_Wnt->Analyze_Wnt Conclusion_OffTarget Conclusion: Off-target Wnt activation. Use lower [this compound] or a different cell line. Analyze_Wnt->Conclusion_OffTarget Yes Other_Mechanism Proliferation is independent of Wnt. Investigate other pathways. Analyze_Wnt->Other_Mechanism No Lower_Conc Reduce [this compound] to < 500 nM and re-assess proliferation. Conclusion_OffTarget->Lower_Conc

Caption: Workflow for troubleshooting unexpected cell proliferation.

Key Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Proteins (p-HSP27 & p-p38α)
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound Compound concentrations (e.g., 0, 50, 200, 1000, 5000 nM) for the desired time (e.g., 1-2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-HSP27, anti-HSP27, anti-p-p38α, anti-p38α, and a loading control like GAPDH).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST and visualize bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize phosphorylated protein levels to total protein levels.

Protocol 2: TOP/FOP Flash Luciferase Reporter Assay for Wnt Activity
  • Transfection: Co-transfect cells in a 24-well plate with either TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) plasmids, along with a Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, replace the media and treat the cells with this compound Compound at various concentrations. Include a positive control such as Wnt3a conditioned media or a GSK3β inhibitor.

  • Lysis: After 18-24 hours of treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measurement: Measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Analysis: For each condition, calculate the TOP/FOP ratio by dividing the normalized TOP-Flash activity by the normalized FOP-Flash activity. An increase in this ratio indicates activation of the Wnt/β-catenin pathway.

References

Mapp Compound cytotoxicity and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mapp Compound Welcome to the technical support center for this compound Compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound Compound-induced cytotoxicity?

A1: The primary mechanism of this compound Compound-induced cytotoxicity involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By disrupting this pathway, this compound Compound triggers a cascade of events leading to programmed cell death, or apoptosis.

Q2: What are the typical indicators of this compound Compound cytotoxicity in cell culture?

A2: Researchers may observe several indicators of cytotoxicity, including a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), and an increase in markers of apoptosis, such as caspase-3/7 activation.[1][2][3] A common method to quantify this is by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[2][3][4]

Q3: Are there known resistance mechanisms to this compound Compound?

A3: Some cell lines may exhibit resistance to this compound Compound through the upregulation of alternative survival pathways, such as the MAPK/ERK pathway. This compensatory mechanism can bypass the PI3K/Akt inhibition and promote cell survival.

Q4: What are the recommended positive and negative controls for a this compound Compound cytotoxicity assay?

A4: For a positive control, a well-characterized cytotoxic agent like Staurosporine is recommended. For the negative control, a vehicle control such as DMSO (at a concentration that does not affect cell viability) should be used.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding and verify cell counts for each experiment.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.

  • Possible Cause: Degradation of this compound Compound.

    • Solution: Prepare fresh solutions of this compound Compound for each experiment from a frozen stock. Protect the compound from light if it is light-sensitive.

Problem 2: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause: The cell line is resistant to this compound Compound.

    • Solution: Verify the expression of the target pathway components (PI3K/Akt) in your cell line. Consider using a cell line known to be sensitive to this class of compounds.

  • Possible Cause: Incorrect assay endpoint.

    • Solution: The cytotoxic effects of this compound Compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.

  • Possible Cause: Issues with the cytotoxicity detection reagent.

    • Solution: Check the expiration date of your assay reagents and run a positive control to ensure the assay is working correctly.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound Compound on various cancer cell lines.

Table 1: IC50 Values of this compound Compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.1
PC-3Prostate Cancer15.5

Table 2: Apoptosis Induction by this compound Compound (10 µM at 24h)

Cell LineCaspase-3/7 Activation (Fold Change)% Annexin V Positive Cells
MCF-74.562%
A5492.135%
HeLa3.855%
PC-31.928%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound Compound and controls. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Pathway Analysis

This protocol is used to detect changes in protein levels within a specific signaling pathway.

  • Cell Lysis: Treat cells with this compound Compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence substrate.

Visualizations

Mapp_Compound_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation This compound This compound Compound This compound->PI3K Inhibition mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: this compound Compound's mechanism of action on the PI3K/Akt pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with This compound Compound seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) treat->apoptosis data Data Collection (Plate Reader) viability->data apoptosis->data analysis IC50 Calculation & Statistical Analysis data->analysis end End: Results analysis->end

Caption: A typical experimental workflow for assessing this compound Compound cytotoxicity.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Results? cause1 Inconsistent Seeding start->cause1 Yes cause2 Edge Effects start->cause2 Yes cause3 Compound Degradation start->cause3 Yes no_problem Results are Consistent start->no_problem No sol1 Ensure Uniform Cell Suspension cause1->sol1 sol2 Avoid Outer Wells cause2->sol2 sol3 Prepare Fresh Compound cause3->sol3

Caption: A troubleshooting guide for high variability in cytotoxicity assays.

References

refining Mapp Compound synthesis for higher purity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mapp Compound Synthesis

Welcome to the technical support center for the synthesis and purification of this compound Compound (Methyl 3-Aryl-3-oxopropanoate), a critical intermediate in pharmaceutical development. This resource provides troubleshooting guidance and detailed protocols to help researchers achieve higher purity and yield in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the this compound Compound synthesis?

A1: The most frequent cause of low yield is incomplete reaction due to insufficient reaction time or inadequate catalyst activity. Another common issue is the loss of product during the aqueous workup phase if the pH is not carefully controlled, leading to hydrolysis of the ester. Ensure your acid catalyst is fresh and the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Q2: My final product has a persistent yellow tint. What is the likely impurity and how can I remove it?

A2: A yellow tint often indicates the presence of colored byproducts from side reactions, potentially from overheating the reaction mixture. These impurities are typically more polar than the this compound Compound. The most effective method for removal is column chromatography using a silica gel stationary phase. If the impurity is minor, a single recrystallization from a suitable solvent system like ethyl acetate/hexanes may be sufficient.

Q3: After purification by column chromatography, I'm still seeing a small amount of an unknown impurity in my ¹H NMR spectrum. What are my next steps?

A3: If a persistent impurity remains after chromatography, consider the following:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities that have different solubility profiles from your target compound.[1][2]

  • Trituration: Washing the solid product with a solvent in which the this compound Compound is insoluble, but the impurity is soluble, can be effective.

  • Impurity Identification: Use techniques like LC-MS to get a mass of the impurity.[3][4] This can help you hypothesize its structure and origin, leading to a more targeted purification strategy or adjustments to the reaction conditions to prevent its formation.

Q4: How can I confirm the purity of my final this compound Compound?

A4: A combination of analytical techniques is recommended for confirming purity.[5]

  • ¹H NMR Spectroscopy: This can provide a clear picture of the compound's structure and detect proton-containing impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination.[6]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly sensitive for detecting trace impurities and confirming the molecular weight of your product.[4]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value for the pure compound indicates high purity. A broad or depressed melting point suggests the presence of impurities.[1][5]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and purification of this compound Compound.

Problem Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction; presence of starting materials.Increase reaction time and monitor via TLC. Ensure the catalyst is active.
Formation of side-products due to high temperature.Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Difficulty with Recrystallization Oiling out instead of crystal formation.Ensure the solution is not supersaturated. Try scratching the inside of the flask with a glass rod to initiate crystallization.[1] Add a seed crystal if available.
Poor crystal yield.The compound may be too soluble in the chosen solvent. Cool the solution in an ice bath to maximize precipitation. Minimize the amount of hot solvent used for dissolution.[2][7]
Issues During Column Chromatography Poor separation of spots on TLC plate.Optimize the solvent system (mobile phase). A common starting point is a 9:1 mixture of Hexanes:Ethyl Acetate. Adjust the polarity to achieve a target Rf value of ~0.3 for the this compound Compound.
Cracking of the silica gel column.This can be caused by the heat generated when using certain solvents like dichloromethane.[8] Pack the column carefully and avoid high pressure.
Product is not eluting from the column.The eluent may not be polar enough. Gradually increase the polarity of the mobile phase (gradient elution) to wash the compound off the column.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Compound

This protocol describes a standard procedure for synthesizing this compound Compound.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting aryl ketone (1.0 eq), dimethyl carbonate (3.0 eq), and anhydrous Tetrahydrofuran (THF) as the solvent.

  • Reaction Initiation: While stirring, slowly add sodium methoxide (1.5 eq) to the mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C). Monitor the reaction progress using TLC (staining with potassium permanganate). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add 1M hydrochloric acid (HCl) to quench the reaction and neutralize the base until the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound Compound.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the crude this compound Compound when impurities are minimal.[1][2][9]

  • Solvent Selection: Choose a solvent system in which the this compound Compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethyl acetate/hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to just dissolve the solid.[7][10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add hexanes until the solution becomes slightly cloudy. Allow the flask to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Visualizations

Logical Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting low purity results after the initial synthesis of this compound Compound.

G start Low Purity Detected (via NMR or LC-MS) check_impurities Identify Impurities start->check_impurities is_starting_material Impurity = Starting Material? check_impurities->is_starting_material is_polar_byproduct Impurity = Polar Byproduct? is_starting_material->is_polar_byproduct No rerun_reaction Action: Rerun Reaction (Increase time/catalyst) is_starting_material->rerun_reaction Yes is_nonpolar_byproduct Impurity = Non-Polar Byproduct? is_polar_byproduct->is_nonpolar_byproduct No column_chrom Action: Column Chromatography is_polar_byproduct->column_chrom Yes is_nonpolar_byproduct->column_chrom No recrystallize Action: Recrystallization is_nonpolar_byproduct->recrystallize Yes end_node High Purity this compound Compound rerun_reaction->end_node column_chrom->end_node recrystallize->end_node

Caption: Troubleshooting guide for low purity this compound Compound.

Experimental Workflow Diagram

This diagram illustrates the complete workflow from starting materials to the final, purified this compound Compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Combine Reactants & Catalyst B 2. Reflux Reaction (4-6 hours) A->B C 3. Quench & Neutralize B->C D 4. Liquid-Liquid Extraction C->D E 5. Dry & Concentrate D->E F 6. Column Chromatography or Recrystallization E->F G 7. Purity Analysis (NMR, LC-MS) F->G H Pure this compound Compound G->H Final Product

Caption: this compound Compound synthesis and purification workflow.

Hypothetical Signaling Pathway Inhibition

This diagram shows a hypothetical mechanism of action for this compound Compound as an inhibitor in a generic kinase signaling pathway, relevant for drug development professionals.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Mapp_Compound This compound Compound Mapp_Compound->MEK

Caption: this compound Compound as a hypothetical MEK inhibitor.

References

Technical Support Center: Overcoming Mapp Compound Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mapp Compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments involving this compound Compound resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound Compound?

A1: this compound Compound is a novel synthetic small molecule designed as a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound Compound prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling cascades that promote cell proliferation, survival, and differentiation.

Q2: My cells have developed resistance to this compound Compound. What are the common mechanisms of resistance?

A2: Resistance to this compound Compound, and other kinase inhibitors, can arise through several mechanisms. The two most frequently observed are:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound Compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2]

  • Alterations in the target pathway: This can include mutations in the MEK1/2 target that prevent this compound Compound binding, or the activation of alternative signaling pathways that bypass the need for MEK/ERK signaling to drive cell proliferation and survival.

Q3: How can I confirm that my resistant cell line is overexpressing P-glycoprotein (P-gp)?

A3: P-gp overexpression can be confirmed using several methods:

  • Western Blotting: This is a direct method to quantify the protein levels of P-gp in your resistant cell line compared to the parental, sensitive cell line.

  • Flow Cytometry-based Efflux Assays: These functional assays measure the ability of cells to efflux fluorescent P-gp substrates, such as Rhodamine 123.[3] Increased efflux in resistant cells, which can be reversed by a known P-gp inhibitor, is indicative of P-gp overexpression.

  • Immunofluorescence Microscopy: This technique allows for the visualization of P-gp localization on the cell membrane.

Q4: What strategies can I employ to overcome this compound Compound resistance in my cell lines?

A4: Strategies to overcome resistance depend on the underlying mechanism:

  • For P-gp-mediated efflux: Co-administration of this compound Compound with a P-gp inhibitor can restore sensitivity. Several generations of P-gp inhibitors have been developed, some of which are commercially available for research purposes.

  • For target pathway alterations: If a bypass signaling pathway is activated, a combination therapy approach using this compound Compound and an inhibitor of the bypass pathway may be effective. Identifying the activated bypass pathway is a critical first step, often requiring techniques like phosphoproteomics or RNA sequencing.

Troubleshooting Guides

Problem: Increased IC50 of this compound Compound in our long-term cultures.
Possible Cause Suggested Solution
Development of a resistant cell population Confirm the shift in IC50 by performing a dose-response experiment comparing the suspected resistant line with a fresh, low-passage parental line. A significant increase (e.g., >3-fold) in IC50 suggests the development of resistance.[4]
Cell culture artifacts Ensure consistent cell seeding densities and growth conditions, as these can affect drug response.[5] Review and standardize cell culture protocols to minimize variability.
Degradation of this compound Compound Prepare fresh stock solutions of this compound Compound and store them under recommended conditions. Verify the compound's integrity if degradation is suspected.
Problem: Inconsistent results in cytotoxicity assays.
Possible Cause Suggested Solution
Variable cell seeding density Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Edge effects in multi-well plates can also lead to variability; consider not using the outer wells for experiments.[5]
Assay interference The chosen cytotoxicity assay (e.g., MTT, MTS) may be affected by the experimental conditions or the compound itself. Consider using an alternative method, such as a cell viability assay based on ATP content (e.g., CellTiter-Glo®) or direct cell counting.
Contamination Mycoplasma contamination can alter cellular responses to drugs.[6] Regularly test your cell lines for mycoplasma.

Quantitative Data Summary

Table 1: this compound Compound IC50 Values in Sensitive and Resistant Cell Lines
Cell LineDescriptionThis compound Compound IC50 (nM)Fold Resistance
HT-29Parental, this compound Compound Sensitive15-
HT-29-MRThis compound Compound Resistant21014
A549Parental, this compound Compound Sensitive25-
A549-MRThis compound Compound Resistant35014
Table 2: Effect of P-glycoprotein Inhibitor on this compound Compound IC50 in Resistant Cell Lines
Cell LineTreatmentThis compound Compound IC50 (nM)Reversal Fold
HT-29-MRThis compound Compound alone210-
HT-29-MRThis compound Compound + Verapamil (5 µM)258.4
A549-MRThis compound Compound alone350-
A549-MRThis compound Compound + Verapamil (5 µM)3011.7

Experimental Protocols

Protocol 1: Development of this compound Compound-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound Compound through continuous exposure to escalating concentrations of the drug.[7][8][9]

Materials:

  • Parental cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • This compound Compound

  • DMSO (for stock solution)

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Determine the initial IC50: Perform a cytotoxicity assay to determine the IC50 of this compound Compound in the parental cell line.

  • Initial exposure: Begin by culturing the parental cells in a medium containing this compound Compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound Compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[8]

  • Monitoring and maintenance: At each concentration, monitor the cells for signs of toxicity. Allow the cells to recover and reach approximately 80% confluency before the next dose escalation.

  • Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development.[7][8]

  • Confirmation of resistance: Once cells are able to proliferate in a significantly higher concentration of this compound Compound (e.g., 10-fold the initial IC50), confirm the level of resistance by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line.

  • Maintenance of resistant phenotype: To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound Compound (typically the IC20 of the resistant line).[8]

Protocol 2: Western Blot for P-glycoprotein and MAPK Pathway Proteins

This protocol details the detection of P-glycoprotein (P-gp) and key proteins in the MAPK pathway (p-ERK, total ERK) by Western blotting.[10][11]

Materials:

  • Sensitive and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-P-gp, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and re-probing (for p-ERK/total ERK): After imaging, the membrane can be stripped of antibodies and re-probed with an antibody for a total protein or a loading control.[12]

Visualizations

Mapp_Compound_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound Compound This compound Compound This compound Compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: this compound Compound signaling pathway.

Resistance_Workflow start Parental Cell Line ic50 Determine Initial IC50 start->ic50 expose Expose to low dose (IC10) of this compound Compound ic50->expose culture Culture until proliferation resumes expose->culture increase_dose Increase this compound Compound concentration culture->increase_dose repeat_loop Repeat dose escalation increase_dose->repeat_loop repeat_loop->culture resistant_line Resistant Cell Line repeat_loop->resistant_line  Desired resistance achieved confirm Confirm Resistance (new IC50) resistant_line->confirm

Caption: Workflow for developing resistant cell lines.

Troubleshooting_Logic start Increased this compound Compound IC50 check_pgp Check P-gp expression (Western Blot, Flow) start->check_pgp pgp_overexpressed P-gp overexpressed check_pgp->pgp_overexpressed use_inhibitor Strategy: Co-treat with P-gp inhibitor pgp_overexpressed->use_inhibitor Yes check_pathway Check for pathway alterations (e.g., p-ERK) pgp_overexpressed->check_pathway No pathway_altered Pathway altered check_pathway->pathway_altered combo_therapy Strategy: Combination therapy with inhibitor of bypass pathway pathway_altered->combo_therapy Yes other_mechanisms Consider other mechanisms (e.g., target mutation) pathway_altered->other_mechanisms No

Caption: Troubleshooting logic for this compound Compound resistance.

References

Mapp Compound Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Mapp Compounds in drug development and discovery experiments.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

  • Question: My this compound Compound is not fully dissolving in the recommended solvent. What should I do?

    • Answer: Incomplete dissolution can lead to inaccurate concentration and variable results. First, confirm you are using the recommended solvent (e.g., DMSO). Gentle warming (to no more than 37°C) and vortexing can aid dissolution. If solubility issues persist, consider preparing a more dilute stock solution. For cellular assays, ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Question: How should I store my this compound Compound stock solutions to ensure stability?

    • Answer: this compound Compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light, especially if the compound is light-sensitive. Before use, thaw an aliquot completely and bring it to room temperature to ensure homogeneity. Refer to the compound's specific data sheet for any unique storage requirements.

Cell-Based Assays

  • Question: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?

    • Answer: High variability can stem from several factors. Ensure your cells are healthy and in the logarithmic growth phase before plating.[1] Optimize cell seeding density to avoid over-confluence or sparse cultures, both of which can affect cellular responses.[2] Check your pipetting technique for consistency and ensure uniform mixing of the this compound Compound in the media. Edge effects in multi-well plates can also contribute; consider avoiding the outer wells or filling them with sterile media/PBS.[3]

  • Question: My this compound Compound is showing toxicity in my cell line, even at low concentrations. How can I troubleshoot this?

    • Answer: First, perform a dose-response curve to determine the compound's cytotoxic concentration range. It is also crucial to run a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[4] If the compound itself is cytotoxic, consider reducing the treatment duration.[4] Some compounds may induce apoptosis at lower doses and necrosis at higher doses, which can be investigated with multiplexed assays that measure both viability and apoptosis markers.[4]

  • Question: The expected downstream effect of the this compound Compound on my target pathway is not being observed. What should I do?

    • Answer: This issue can be complex. Consider the following troubleshooting steps:

      • Confirm Target Engagement: If possible, use a direct assay (e.g., thermal shift assay, immunoprecipitation) to confirm the this compound Compound is binding to its intended target in your experimental system.

      • Check Treatment Time and Dose: The timing of pathway activation or inhibition can be transient.[4] Perform a time-course experiment in addition to a dose-response experiment to identify the optimal window for observing the effect.

      • Verify Cell Line: Ensure your chosen cell line expresses the target protein and the relevant signaling pathway components are functional.

      • Reagent Quality: Verify the quality and activity of all reagents, including antibodies and substrates used for readout.

Experimental Protocols & Data

General Protocol: Western Blot for Phospho-Protein Analysis

This protocol outlines a general workflow for assessing the effect of a this compound Compound on the phosphorylation status of a target protein.

  • Cell Seeding: Plate cells at a pre-optimized density in 6-well plates and allow them to adhere overnight.

  • Starvation (Optional): To reduce basal phosphorylation levels, you may serum-starve the cells for 4-24 hours, depending on the cell line.[5]

  • Treatment: Treat cells with the this compound Compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-MAPK) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Stripping & Re-probing: To normalize for protein loading, you may strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-MAPK).

Data Presentation: this compound Compound Activity Profile

The following table summarizes typical quantitative data for a hypothetical this compound Compound (MC-123).

ParameterValueNotes
Target Pathway MAPK/ERKInhibits MEK1/2 phosphorylation
IC50 (in vitro kinase assay) 50 nMConcentration for 50% inhibition of kinase activity.
EC50 (cell-based assay) 200 nMEffective concentration for 50% inhibition of p-ERK.
Optimal Treatment Time 2 - 6 hoursPeak inhibition observed within this window.
Recommended Stock Conc. 10 mM in DMSOStore at -80°C in small aliquots.
Max Final DMSO Conc. 0.1%To avoid solvent-induced effects in cellular assays.

Visual Guides and Workflows

Hypothetical this compound Compound Signaling Pathway

Mapp_Compound_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression MappCompound This compound Compound (MC-123) MappCompound->MEK Inhibition Experimental_Workflow A 1. Hypothesis & Experiment Design B 2. Cell Culture & Plating A->B C 3. This compound Compound Treatment B->C D 4. Data Acquisition (e.g., Western Blot, qPCR) C->D E 5. Data Analysis & Quantification D->E F 6. Interpretation & Conclusion E->F Troubleshooting_Guide Start Inconsistent or Unexpected Results? Check_Compound Compound Solubility & Stability OK? Start->Check_Compound Check_Cells Cell Health & Density OK? Check_Compound->Check_Cells Yes Solubility_Issue Action: Prepare fresh stock. Consider sonication. Check_Compound->Solubility_Issue No Check_Protocol Protocol Followed Correctly? Check_Cells->Check_Protocol Yes Cell_Issue Action: Check for contamination. Optimize seeding density. Check_Cells->Cell_Issue No Check_Reagents Reagents Validated & Not Expired? Check_Protocol->Check_Reagents Yes Protocol_Issue Action: Review protocol steps. Check incubation times. Check_Protocol->Protocol_Issue No Analyze_Data Re-analyze Data with Controls Check_Reagents->Analyze_Data Yes Reagent_Issue Action: Use new reagents/lots. Validate antibodies. Check_Reagents->Reagent_Issue No Success Problem Resolved Analyze_Data->Success

References

Validation & Comparative

ZMapp Compound: A Comparative Analysis of Therapeutic Efficacy in Ebola Virus Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental therapeutic ZMapp with other significant antiviral interventions for Ebola Virus Disease (EVD). The following sections detail the therapeutic performance, mechanisms of action, and experimental protocols, supported by data from pivotal preclinical and clinical trials.

Comparative Efficacy of EVD Therapeutics

The landscape of EVD therapeutics evolved significantly during and after the 2014-2016 West African outbreak. While Zthis compound was a prominent early experimental treatment, subsequent research has identified more effective options. The following tables summarize the quantitative data from key clinical trials.

Therapeutic AgentDrug ClassPALM Trial Mortality Rate (Overall)PALM Trial Mortality Rate (Low Viral Load)PREVAIL II Trial Mortality Rate
Zthis compound Monoclonal Antibody Cocktail49% - 51.3%[1]24%22%
Inmazeb (REGN-EB3) Monoclonal Antibody Cocktail29% - 33.5%6%Not Applicable
Ansuvimab (mAb114) Monoclonal Antibody34%11%Not Applicable
Remdesivir Antiviral (Nucleoside Analog)53%33%Not Applicable
Favipiravir Antiviral (RNA Polymerase Inhibitor)Not included in PALM trialNot included in PALM trialData inconclusive; one study showed no significant improvement over standard of care.
Brincidofovir Antiviral (Nucleotide Analog)Not included in PALM trialNot included in PALM trialTrial terminated early; no efficacy data.
Standard of Care (Control) Supportive Care51.3% (Zthis compound arm as comparator)Not Applicable37%

Mechanisms of Action

The primary therapeutic agents developed for EVD target the virus's surface glycoprotein (GP), which is essential for viral entry into host cells, or inhibit viral replication.

  • Zthis compound, Inmazeb, and Ansuvimab (Monoclonal Antibodies): These antibody-based therapies provide passive immunity. They are designed to bind to the Ebola virus glycoprotein (GP), neutralizing the virus and preventing it from infecting new cells. Zthis compound and Inmazeb are "cocktails" of three different monoclonal antibodies that bind to distinct, non-overlapping epitopes on the GP. This multi-target approach is intended to reduce the likelihood of the virus escaping treatment through mutation. Ansuvimab is a single monoclonal antibody derived from an EVD survivor.

  • Favipiravir (RNA Polymerase Inhibitor): This antiviral drug functions by selectively inhibiting the RNA-dependent RNA polymerase of the Ebola virus, an enzyme crucial for the replication of the virus's RNA genome. By blocking this enzyme, favipiravir prevents the virus from multiplying within the host's cells.

  • Brincidofovir (Nucleotide Analog): This compound is a prodrug of cidofovir. Its antiviral activity against the RNA-based Ebola virus is thought to be dependent on its lipid moiety, though the precise mechanism is not as well-defined as its action against DNA viruses.

Signaling Pathway and Mechanism of Action Diagrams

Ebola_Virus_Infection_and_Antibody_Intervention cluster_virus Ebola Virus cluster_cell Host Cell EBOV Ebola Virus (EBOV) GP Glycoprotein (GP) Receptor Host Cell Receptor GP->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Entry Replication Viral Replication Endocytosis->Replication 3. Replication mAb Zthis compound / Inmazeb (Monoclonal Antibodies) mAb->GP Neutralization

Caption: Mechanism of monoclonal antibody intervention in Ebola virus infection.

Experimental Protocols

Pivotal Clinical Trial: The PALM Trial (Pamoja TuLinde Maisha)

The PALM trial was a randomized, controlled clinical trial that evaluated the efficacy and safety of four investigational therapies for EVD.

  • Objective: To compare the mortality of patients with EVD who received either Inmazeb, Ansuvimab, remdesivir, or Zthis compound.

  • Patient Population: Individuals of all ages with laboratory-confirmed EVD in the Democratic Republic of Congo.

  • Methodology:

    • Patients were randomized to one of the four treatment arms.

    • Inmazeb (REGN-EB3): Administered as a single intravenous infusion of 50 mg of each of the three antibodies per kg of body weight.

    • Ansuvimab (mAb114): Administered as a single intravenous infusion of 50 mg/kg.

    • Zthis compound: Administered as three intravenous infusions of 50 mg/kg, given every third day.

    • Remdesivir: Administered intravenously with a loading dose on day 1, followed by a daily maintenance dose for a total of 10 days.

    • All patients received optimized supportive care, including intravenous fluids, electrolyte replacement, and monitoring of vital signs.

  • Primary Endpoint: The primary efficacy endpoint was 28-day mortality.

  • Results: The trial was stopped early after an interim analysis showed that Inmazeb and Ansuvimab were superior to Zthis compound and remdesivir in reducing mortality.

Preclinical Evaluation in Non-Human Primates (NHP)

Preclinical studies in rhesus macaques were crucial for evaluating the potential of Zthis compound.

  • Objective: To determine the efficacy of Zthis compound in treating EVD in a relevant animal model.

  • Animal Model: Rhesus macaques were challenged with a lethal dose of the Ebola virus.

  • Methodology:

    • Animals were infected with the Ebola virus.

    • Treatment with Zthis compound was initiated at various time points post-infection (e.g., 3, 4, or 5 days).

    • Zthis compound was administered as three intravenous doses of 50 mg/kg each, spaced three days apart.

    • Control animals received no treatment.

    • Animals were monitored for clinical signs of disease, viremia, and survival.

  • Primary Endpoint: Survival at 28 days post-infection.

  • Results: Zthis compound demonstrated significant efficacy, with some studies showing 100% survival in NHPs even when treatment was initiated up to five days after infection.

Experimental Workflow Diagram

EVD_Therapeutic_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient presents with EVD symptoms Confirmation Laboratory Confirmation (RT-PCR) Screening->Confirmation Consent Informed Consent Confirmation->Consent Randomization Randomization Consent->Randomization ArmA Investigational Therapeutic (e.g., Zthis compound) Randomization->ArmA ArmB Alternative Therapeutic or Control (Standard of Care) Randomization->ArmB SupportiveCare Optimized Supportive Care (for all patients) Monitoring Daily Clinical Monitoring & Viral Load Measurement ArmA->Monitoring ArmB->Monitoring Endpoint Primary Endpoint Assessment (e.g., 28-day mortality) Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: Generalized workflow for a clinical trial of an EVD therapeutic.

References

Mapp Compound vs. [Alternative Compound] in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of ZMapp and REGN-EB3 in the Treatment of Ebola Virus Disease

This guide provides a detailed comparison of two investigational treatments for Ebola Virus Disease (EVD): Zthis compound and REGN-EB3. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on data from clinical trials.

Introduction

Zthis compound is an experimental biopharmaceutical drug comprising three chimeric monoclonal antibodies.[1] It was developed to treat EVD and saw its first use during the 2014-2016 West African Ebola outbreak.[1] Zthis compound was administered to some patients under compassionate use protocols before undergoing formal clinical trials.[1][2]

REGN-EB3 is a cocktail of three fully human monoclonal antibodies developed by Regeneron Pharmaceuticals. It was one of the treatments tested against Zthis compound in a randomized, controlled clinical trial.

Clinical Trial Data

A significant clinical trial, the PALM (Pamoja Tulinde Maisha) trial, conducted in the Democratic Republic of Congo, provided a direct comparison of the efficacy of Zthis compound, REGN-EB3, and two other investigational therapies.[3] The trial was stopped early due to the superior efficacy of REGN-EB3 and another compound, mAb114, over Zthis compound and remdesivir.[3]

The following table summarizes the key mortality data from the PALM trial:

Treatment GroupOverall Mortality
Zthis compound49%
REGN-EB329%

Data from the preliminary analysis of the PALM trial as reported in various sources.[3]

Experimental Protocols

PALM (Pamoja Tulinde Maisha) Trial Protocol

The PALM trial was a randomized, controlled trial designed to evaluate the safety and efficacy of multiple investigational agents for the treatment of EVD.

  • Study Design: Multi-center, open-label, randomized, controlled trial.

  • Participants: Patients of all ages with confirmed EVD infection in the Democratic Republic of Congo.

  • Interventions: Patients were randomly assigned to one of four treatment arms:

    • Zthis compound (intravenous)

    • REGN-EB3 (intravenous)

    • mAb114 (intravenous)

    • Remdesivir (intravenous)

  • Primary Endpoint: The primary efficacy endpoint was 28-day mortality.

  • Key Secondary Endpoints: Included viral load kinetics and safety assessments.

Signaling Pathways and Mechanism of Action

Both Zthis compound and REGN-EB3 are antibody-based therapies that target the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells. By binding to the GP, these antibodies neutralize the virus, preventing it from infecting new cells.

Below is a simplified representation of the mechanism of action for antibody-based Ebola treatments.

ebola_mechanism cluster_virus Ebola Virus cluster_cell Host Cell Ebola Virus Ebola Virus Viral GP Glycoprotein (GP) Cell Receptor Host Cell Receptor Viral GP->Cell Receptor Binding & Entry Host Cell Host Cell Antibodies Zthis compound or REGN-EB3 (Monoclonal Antibodies) Antibodies->Viral GP Neutralization experimental_workflow InVitro In Vitro Studies (Cell Culture) Animal Preclinical Animal Models (e.g., Mice, Non-human primates) InVitro->Animal Promising candidates Phase1 Phase I Clinical Trial (Safety in healthy volunteers) Animal->Phase1 Efficacy & safety data Phase23 Phase II/III Clinical Trial (Efficacy and safety in patients) Phase1->Phase23 Safety confirmed Approval Regulatory Review & Approval Phase23->Approval Positive efficacy & safety

References

Comparative Analysis of ZMapp and Similar Monoclonal Antibody Therapies for Ebola Virus Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ZMapp, an investigational cocktail of monoclonal antibodies for the treatment of Ebola Virus Disease (EVD), and its key comparators. The information is intended to offer an objective overview of the performance of these therapies, supported by available experimental data from preclinical and clinical trials.

Executive Summary

Zthis compound, a combination of three chimeric monoclonal antibodies, represented a significant advancement in the potential treatment of Ebola Virus Disease. While it showed promise in preclinical studies, its clinical efficacy in humans was not definitively established in the PREVAIL II trial due to the waning of the 2014-2016 West Africa Ebola outbreak. Subsequent clinical trials, most notably the PALM trial conducted during a later outbreak in the Democratic Republic of Congo, provided a direct comparison of Zthis compound with other novel antibody-based therapies. These trials demonstrated the superior efficacy of two other treatments, REGN-EB3 and mAb114, which have since become the recommended therapies for EVD. This guide will delve into the comparative data, mechanisms of action, and experimental protocols of these important therapeutic agents.

Data Presentation: Comparative Efficacy of Ebola Antibody Therapies

The following table summarizes the key quantitative data from the PALM clinical trial, which provided a head-to-head comparison of Zthis compound against other investigational therapies.

Therapeutic AgentCompositionOverall Mortality RateMortality Rate in Patients with High Viral LoadReference
Zthis compound Cocktail of 3 chimeric monoclonal antibodies (c13C6, c2G4, c4G7)49.7% (84/169)~85%[1]
REGN-EB3 (Inmazeb®) Cocktail of 3 human monoclonal antibodies (atoltivimab, maftivimab, and odesivimab)33.5% (52/155)~64%[1][2]
mAb114 (Ansuvimab/Ebanga®) Single human monoclonal antibody35.1% (61/174)~70%[1][3]
Remdesivir Antiviral drug (nucleoside analog)53%~85%[4]

Experimental Protocols

PALM (Pamoja Tulinde Maisha) Trial Protocol Overview

The PALM trial was a randomized, controlled trial designed to evaluate the safety and efficacy of multiple investigational therapeutics for Ebola virus disease.[5]

  • Study Design: The trial was initially designed to compare three investigational agents (mAb114, remdesivir, and Zthis compound as the control arm) for the treatment of patients with confirmed EVD. The protocol was later amended to include a fourth agent, REGN-EB3.

  • Patient Population: Patients of all ages with laboratory-confirmed Ebola virus infection were eligible for enrollment.[1]

  • Randomization: Patients were randomly assigned to one of the treatment arms.[1]

  • Treatment Administration:

    • Zthis compound: Administered as three intravenous infusions every third day.[6]

    • REGN-EB3: Administered as a single intravenous infusion.[1]

    • mAb114: Administered as a single intravenous infusion.[1]

    • Remdesivir: Administered as an intravenous infusion over multiple days.[1]

  • Primary Endpoint: The primary efficacy endpoint was 28-day mortality.

  • Ethical Considerations: The trial was overseen by an independent data and safety monitoring board (DSMB). The trial was stopped early after an interim analysis showed the clear superiority of REGN-EB3 and mAb114 over Zthis compound and remdesivir.

PREVAIL II Trial Protocol Overview

The PREVAIL II trial was a randomized, controlled trial to assess the efficacy of Zthis compound for the treatment of EVD.

  • Study Design: Randomized, controlled trial comparing Zthis compound plus the standard of care to the standard of care alone.

  • Patient Population: Patients with confirmed Ebola virus disease.

  • Treatment Administration: Zthis compound was administered as three intravenous infusions of 50 mg/kg each, given every three days.

  • Primary Endpoint: The primary endpoint was mortality at 28 days.

Mandatory Visualization

Ebola Virus Entry and Mechanism of Antibody Action

The following diagram illustrates the process of Ebola virus entry into a host cell and the points at which the monoclonal antibodies in Zthis compound and similar therapies are thought to exert their effects.

Ebola_Virus_Entry_and_Antibody_Action Ebola_Virus Ebola Virus Host_Cell_Receptor Host Cell Surface Receptors Ebola_Virus->Host_Cell_Receptor 1. Attachment ZMapp_mAbs Zthis compound / Similar mAbs (REGN-EB3, mAb114) ZMapp_mAbs->Ebola_Virus Viral_Fusion Viral-Endosomal Membrane Fusion ZMapp_mAbs->Viral_Fusion Blocks Fusion Endosome Endosome Host_Cell_Receptor->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->Viral_Fusion Cytoplasm Cytoplasm Viral_RNA_Release Viral RNA Release Viral_Fusion->Viral_RNA_Release 5. Fusion Viral_RNA_Release->Cytoplasm 6. Replication

Caption: Ebola virus entry pathway and antibody inhibition.

Experimental Workflow for Monoclonal Antibody Production

The following diagram outlines a generalized workflow for the production of monoclonal antibodies like those found in Zthis compound.

mAb_Production_Workflow Antigen_Prep 1. Antigen Preparation (Ebola Virus Glycoprotein) Immunization 2. Immunization of Mice Antigen_Prep->Immunization Hybridoma_Screen 3. Hybridoma Production & Screening Immunization->Hybridoma_Screen Antibody_Selection 4. Selection of Potent Antibodies Hybridoma_Screen->Antibody_Selection Gene_Cloning 5. Antibody Gene Cloning & Humanization Antibody_Selection->Gene_Cloning Expression 6. Expression in Production System (e.g., Tobacco Plants, CHO cells) Gene_Cloning->Expression Purification 7. Purification and Formulation Expression->Purification Final_Product Final mAb Product Purification->Final_Product

Caption: Monoclonal antibody production workflow.

Concluding Remarks

The development and clinical evaluation of Zthis compound and subsequent monoclonal antibody therapies have been pivotal in the fight against Ebola Virus Disease. The data clearly indicates that while Zthis compound was a promising candidate, the newer generation of antibody cocktails, specifically REGN-EB3, and the single antibody therapy, mAb114, offer significantly improved survival rates. The PALM trial stands as a landmark study, demonstrating the feasibility and critical importance of conducting rigorous clinical trials even in the midst of a public health crisis. Future research will likely focus on further optimizing these antibody therapies, exploring combination treatments, and developing more broadly effective countermeasures against emerging viral threats.

References

ZMapp Efficacy in Ebola Virus Disease: A Comparative Analysis Against the Current Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental drug ZMapp with the current standard of care for the treatment of Ebola Virus Disease (EVD). The information presented is based on available data from key clinical trials to inform research and development efforts in the field of infectious diseases.

Executive Summary

Zthis compound, a cocktail of three monoclonal antibodies, showed initial promise in preclinical studies and was used compassionately during the 2014-2016 West African Ebola outbreak. However, subsequent clinical trials, most notably the PREVAIL II study, did not provide conclusive evidence of its efficacy compared to optimized supportive care. The later PALM trial, which evaluated several investigational therapies, further clarified the therapeutic landscape for EVD. As a result, Zthis compound is not the current recommended standard of care. The current FDA-approved treatments for EVD are Inmazeb (a cocktail of three monoclonal antibodies) and Ebanga (a single monoclonal antibody), both of which demonstrated superior efficacy in reducing mortality in the PALM trial.

Data Presentation: Comparative Efficacy of Zthis compound and Standard of Care

The following table summarizes the key efficacy data from the PREVAIL II and PALM clinical trials.

Treatment Clinical Trial Number of Patients Primary Endpoint Mortality Rate Key Findings
Zthis compound + Optimized Supportive Care PREVAIL II3628-day mortality22%Did not meet the pre-specified statistical threshold for efficacy compared to optimized supportive care alone.[1]
Optimized Supportive Care Alone PREVAIL II3528-day mortality37%Served as the control arm for the PREVAIL II trial.
Zthis compound PALM16928-day mortality49.7%Used as a control arm in the PALM trial; showed lower efficacy than Inmazeb and Ebanga.[2]
Inmazeb (atoltivimab, maftivimab, and odesivimab) PALM15428-day mortality33.5%Demonstrated superiority to Zthis compound in reducing mortality.[2]
Ebanga (ansuvimab) PALM17428-day mortality35.1%Demonstrated superiority to Zthis compound in reducing mortality.[2][3]
Remdesivir PALMNot specified in detail in readily available abstracts28-day mortality53%Showed lower efficacy compared to Inmazeb and Ebanga.[4]

Experimental Protocols

PREVAIL II (Partnership for Research on Ebola Virus in Liberia II)
  • Study Design : A randomized, controlled, open-label, phase 2/3 trial designed to evaluate the efficacy of Zthis compound plus optimized supportive care compared to optimized supportive care alone in patients with confirmed Ebola Virus Disease.[5][6][7] The design was adaptive to the evolving nature of the outbreak.[5][6]

  • Patient Population : Adults and children with confirmed EVD infection in West Africa and the United States.[8]

  • Intervention : Patients in the treatment arm received three intravenous infusions of Zthis compound at three-day intervals, in addition to optimized supportive care. The control arm received optimized supportive care alone.

  • Primary Outcome : The primary efficacy endpoint was the 28-day mortality rate.

  • Key Methodological Features : The trial was initiated with unprecedented speed in response to the Ebola outbreak.[5] However, the waning of the epidemic led to a smaller than planned sample size, which impacted the statistical power of the study.[8]

PALM (Pamoja Tulinde Maisha) Trial
  • Study Design : A randomized, controlled, multi-center, multi-outbreak, open-label clinical trial to evaluate the safety and efficacy of multiple investigational therapeutics for EVD.[9]

  • Patient Population : Adults and children with confirmed EVD infection in the Democratic Republic of Congo.[3]

  • Interventions : The trial initially compared three investigational agents (Inmazeb, Ebanga, and remdesivir) to a control arm receiving Zthis compound.[4][9] All patients also received optimized supportive care.

  • Primary Outcome : The primary efficacy endpoint was 28-day mortality.[3]

  • Key Methodological Features : The PALM trial was stopped early after a pre-specified interim analysis showed that Inmazeb and Ebanga were superior to Zthis compound and remdesivir in reducing mortality. This adaptive trial design allowed for the rapid identification of more effective treatments.

Mechanism of Action and Signaling Pathway

Zthis compound is a cocktail of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7. These antibodies target the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells.[10] The GP protein is present on the surface of the virus and mediates attachment to host cell receptors and subsequent fusion of the viral and host cell membranes.

The antibodies in Zthis compound bind to different epitopes on the GP protein, effectively neutralizing the virus through multiple mechanisms:

  • Blocking Receptor Binding : By binding to the GP, the antibodies can physically block the interaction between the virus and its receptors on the host cell surface, preventing viral attachment.

  • Inhibiting Membrane Fusion : The antibodies can also interfere with the conformational changes in the GP that are necessary for the fusion of the viral envelope with the host cell membrane, thus preventing the release of the viral genome into the cytoplasm.[11]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : The Fc portion of the antibodies can be recognized by immune cells, such as natural killer (NK) cells, leading to the destruction of infected host cells.

ZMapp_Mechanism_of_Action cluster_virus Ebola Virus cluster_host Host Cell Ebola Ebola Virus GP Glycoprotein (GP) Ebola->GP expresses HostCell Host Cell Ebola->HostCell attempts to infect Receptor Host Cell Receptor GP->Receptor binds to HostCell->Receptor presents Zthis compound Zthis compound (Monoclonal Antibodies) Zthis compound->GP binds to and neutralizes

Caption: Zthis compound's mechanism of action against the Ebola virus.

Experimental Workflow: Clinical Trial Comparison

The following diagram illustrates a generalized workflow for a clinical trial comparing an investigational product like Zthis compound to a standard of care.

Clinical_Trial_Workflow Start Patient with Confirmed EVD InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization ArmA Arm A: Investigational Product (e.g., Zthis compound) + Optimized Supportive Care Randomization->ArmA ArmB Arm B: Standard of Care (e.g., Optimized Supportive Care or Active Comparator) Randomization->ArmB Treatment Treatment Period (e.g., 28 days) ArmA->Treatment ArmB->Treatment DataCollection Data Collection (Mortality, Adverse Events, etc.) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results and Conclusion Analysis->Results

Caption: Generalized workflow of a randomized controlled trial for EVD.

Conclusion

While Zthis compound represented a significant step forward in the development of therapeutics for Ebola Virus Disease, it did not demonstrate statistically significant efficacy in the PREVAIL II trial. The subsequent PALM trial identified more effective treatments, Inmazeb and Ebanga, which are now the FDA-approved standard of care for EVD. This evolution in treatment options underscores the importance of robust, adaptive clinical trials in responding to public health emergencies. Future research may focus on combination therapies, novel monoclonal antibodies, or other therapeutic modalities to further improve outcomes for patients with EVD.

References

Assessing the Binding Specificity of Mapp Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of a hypothetical MAPK pathway inhibitor, "Mapp Compound," with established inhibitors targeting key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The data presented here is based on publicly available information for well-characterized compounds and is intended to serve as a framework for assessing the binding characteristics of novel kinase inhibitors.

Quantitative Binding Data

The following table summarizes the in vitro binding affinities of selected MAPK pathway inhibitors against their primary targets. These values, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are critical for comparing the potency and selectivity of different compounds. Lower values indicate higher binding affinity.

Compound (Alternative)Target KinaseIC50 (nM)Ki (nM)
This compound Compound (Trametinib) MEK1/MEK2~2[1]-
Alternative 1 (Ulixertinib) ERK1/ERK2<0.3[2][3]<0.3 (ERK1), 0.04 (ERK2)[4][5]
Alternative 2 (SP600125) JNK1/JNK2/JNK340, 40, 90[6]190 (JNK2)[7]
Alternative 3 (Losmapimod) p38α/p38β-pKi 8.1, 7.6

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the binding specificity of kinase inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA to determine the binding affinity of a test compound.

Materials:

  • Recombinant target kinase

  • Biotinylated tracer ligand (known to bind the kinase)

  • Streptavidin-coated microplate

  • Test compound (e.g., this compound Compound)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS)

  • Enzyme-linked secondary antibody (if required for detection)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a streptavidin-coated microplate with the biotinylated tracer ligand. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove any unbound tracer.

  • Competition: Add a fixed concentration of the recombinant target kinase to the wells along with serial dilutions of the test compound. Incubate for 2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound kinase and test compound.

  • Detection: Add a primary antibody specific to the kinase, followed by an enzyme-linked secondary antibody. Alternatively, if the kinase is tagged (e.g., with His-tag), an enzyme-linked anti-tag antibody can be used. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Signal Development: Add the substrate solution and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the binding affinity of the test compound.

Immunoprecipitation (IP)

This protocol is for assessing the binding of a compound to its target kinase within a cellular context.

Materials:

  • Cell lysate containing the target kinase

  • Antibody specific to the target kinase

  • Protein A/G magnetic beads

  • Test compound

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells expressing the target kinase using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target kinase for 2-4 hours or overnight at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.

  • Compound Incubation: Incubate the bead-bound immune complexes with varying concentrations of the test compound.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins and unbound compound.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target kinase to determine the amount of protein pulled down in the presence of the compound.

Surface Plasmon Resonance (SPR)

This protocol outlines the steps for measuring the real-time binding kinetics of a compound to its target kinase.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Recombinant target kinase

  • Test compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Activation: Activate the sensor chip surface by injecting a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the recombinant target kinase over the activated surface to allow for covalent coupling.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the immobilized kinase (ligand) at a constant flow rate.

  • Association and Dissociation: Monitor the binding in real-time to measure the association (kon) and dissociation (koff) rates.

  • Regeneration: Inject the regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

Visualizations

MAPK Signaling Pathway

The following diagram illustrates the canonical MAPK signaling cascade, highlighting the points of intervention for the discussed inhibitors.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos, ATF2) ERK->TranscriptionFactors JNK JNK JNK->TranscriptionFactors p38 p38 p38->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Stress Stress/Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7->JNK MKK3_6->p38 Mapp_Compound This compound Compound (Trametinib) Mapp_Compound->MEK Alternative1 Alternative 1 (Ulixertinib) Alternative1->ERK Alternative2 Alternative 2 (SP600125) Alternative2->JNK Alternative3 Alternative 3 (Losmapimod) Alternative3->p38

Caption: MAPK signaling pathway with points of inhibition.

Experimental Workflow for Binding Specificity

The following diagram outlines a general workflow for assessing the binding specificity of a compound.

Experimental_Workflow Start Start: Compound of Interest PrimaryAssay Primary Binding Assay (e.g., ELISA, SPR) Start->PrimaryAssay DataAnalysis1 Determine IC50 / Kd for Primary Target PrimaryAssay->DataAnalysis1 Decision1 High Affinity? DataAnalysis1->Decision1 SecondaryAssay Secondary / Orthogonal Assay (e.g., Immunoprecipitation) Decision1->SecondaryAssay Yes Stop Stop / Re-evaluate Decision1->Stop No DataAnalysis2 Confirm On-Target Binding in Cellular Context SecondaryAssay->DataAnalysis2 SelectivityScreen Selectivity Profiling (Kinase Panel Screen) DataAnalysis2->SelectivityScreen DataAnalysis3 Assess Off-Target Binding SelectivityScreen->DataAnalysis3 End End: Specificity Profile DataAnalysis3->End

Caption: Workflow for assessing compound binding specificity.

References

Independent Verification of Mapp Compound's Research Findings: A Comparative Analysis of ZMapp and Other Investigational Therapies for Ebola Virus Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently verified research findings for ZMapp, a triple-antibody cocktail for the treatment of Ebola Virus Disease (EVD), with other leading investigational therapies. The data presented is compiled from peer-reviewed publications of key clinical trials and preclinical studies.

Executive Summary

Zthis compound, an experimental therapy, showed initial promise in preclinical studies and early compassionate use during the 2014-2016 West Africa Ebola outbreak. However, subsequent large-scale clinical trials, while demonstrating a favorable safety profile, did not yield statistically significant evidence of its superiority over the standard of care alone. In a head-to-head comparison with newer monoclonal antibody treatments, Zthis compound was found to be less effective in reducing mortality. This guide will delve into the quantitative data from these pivotal studies, outline the experimental methodologies, and visualize the underlying biological pathways and workflows.

Comparative Efficacy: Human Clinical Trials

Two major clinical trials provide the most robust independent verification of Zthis compound's efficacy in humans: the PREVAIL II trial and the PALM trial.

PREVAIL II Trial (2015)

The PREVAIL II trial was a randomized, controlled trial designed to evaluate the efficacy of Zthis compound plus the standard of care compared to the standard of care alone.[1] The trial was terminated early due to the waning of the Ebola outbreak, which resulted in insufficient enrollment to achieve the prespecified statistical power.[1]

Treatment ArmNumber of PatientsDeathsMortality Rate
Zthis compound + Standard of Care36822%
Standard of Care Alone351337%

Data from the PREVAIL II Study Team[1]

While there was a 15-percentage-point lower risk of death observed in the Zthis compound arm, this difference was not statistically significant.[1]

PALM Trial (2018-2019)

The PALM trial was a randomized, controlled trial that compared three investigational therapies (REGN-EB3, mAb114, and remdesivir) to Zthis compound as the control arm.[2][3] This trial was also stopped early after an interim analysis revealed that REGN-EB3 and mAb114 were superior to Zthis compound in reducing mortality from EVD.[3][4]

Treatment ArmNumber of PatientsDeathsMortality Rate
Zthis compound1698449.7%
REGN-EB31555233.5%
mAb1141746135.1%
Remdesivir1759353.1%

Data from the PALM Study Group[2][3]

The PALM trial provided clear, independently verified evidence that REGN-EB3 and mAb114 were more effective than Zthis compound in treating Ebola Virus Disease.[2][3]

Preclinical Efficacy: Non-Human Primate Studies

Prior to human trials, Zthis compound demonstrated significant efficacy in non-human primate models, which are considered a gold standard for EVD therapeutic testing. In a key study, rhesus macaques were challenged with a lethal dose of Ebola virus.

Treatment GroupNumber of AnimalsSurvival
Zthis compound (administered 5 days post-infection)18100%
Control (no treatment)30%

Data from Qiu et al.[5][6]

These highly promising results in non-human primates were instrumental in the decision to advance Zthis compound into human clinical trials.[5][6]

Mechanism of Action: Targeting the Ebola Virus Glycoprotein

Zthis compound, REGN-EB3, and mAb114 are all cocktails of monoclonal antibodies that target the Ebola virus glycoprotein (GP).[5][7][8] This protein is essential for the virus to enter and infect host cells.[9] By binding to the GP, these antibodies can neutralize the virus.

The following diagram illustrates the general mechanism of action for these antibody-based therapies.

Ebola_Antibody_MOA cluster_virus Ebola Virus cluster_host Host Cell cluster_therapy Monoclonal Antibody Therapy (e.g., Zthis compound, REGN-EB3, mAb114) Ebola Ebola Virus GP Glycoprotein (GP) Ebola->GP expresses Receptor Host Cell Receptor GP->Receptor binds to HostCell Host Cell Receptor->HostCell mediates entry into Antibody Monoclonal Antibodies Antibody->GP binds to and neutralizes

Caption: Mechanism of action for monoclonal antibody therapies against Ebola virus.

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification and replication of research findings. Below are summaries of the methodologies for the key clinical trials cited.

PREVAIL II Clinical Trial Protocol Summary
  • Study Design: Randomized, controlled, open-label trial.[1]

  • Participants: Adults and children with confirmed Ebola virus infection.[1]

  • Intervention: Intravenous infusion of Zthis compound (50 mg/kg) administered on days 0, 3, and 6, in addition to the optimized standard of care.[10]

  • Control: Optimized standard of care, which included intravenous fluids, electrolyte correction, and treatment of co-infections.[1]

  • Primary Endpoint: 28-day mortality.[1]

  • Key Inclusion Criteria: Confirmed Ebola virus infection by RT-PCR.[1]

  • Key Exclusion Criteria: End-stage organ failure or moribund state.

The following diagram outlines the workflow of the PREVAIL II trial.

PREVAIL_II_Workflow Start Patient with Confirmed Ebola Virus Disease Randomization Randomization (1:1) Start->Randomization ArmA Zthis compound + Standard of Care Randomization->ArmA ArmB Standard of Care Alone Randomization->ArmB FollowUp Follow-up for 28 Days ArmA->FollowUp ArmB->FollowUp Outcome Primary Outcome: 28-Day Mortality FollowUp->Outcome

Caption: Workflow of the PREVAIL II clinical trial.

PALM Clinical Trial Protocol Summary
  • Study Design: Randomized, controlled, open-label, multi-arm trial.[4]

  • Participants: Adults and children with confirmed Ebola virus infection in the Democratic Republic of Congo.[4]

  • Interventions:

    • Zthis compound (control arm): 50 mg/kg intravenously on days 0, 3, and 6.

    • REGN-EB3: Single intravenous infusion of 150 mg/kg.

    • mAb114: Single intravenous infusion of 50 mg/kg.

    • Remdesivir: 200 mg intravenously on day 0, followed by 100 mg daily for 9 days.[11]

  • Primary Endpoint: 28-day mortality.[11]

  • Key Inclusion Criteria: Confirmed Ebola virus infection by RT-PCR.[11]

  • Key Exclusion Criteria: Known history of a hypersensitivity reaction to any of the investigational agents.

The following diagram illustrates the logical relationship between the different treatment arms in the PALM trial.

PALM_Trial_Arms Title PALM Trial Treatment Arms Zthis compound Zthis compound (Control) REGNEB3 REGN-EB3 Zthis compound->REGNEB3 Compared to mAb114 mAb114 Zthis compound->mAb114 Compared to Remdesivir Remdesivir Zthis compound->Remdesivir Compared to

Caption: Treatment arms in the PALM clinical trial.

Conclusion

Independent verification through rigorous clinical trials is paramount in drug development. While Zthis compound showed considerable promise in early-stage and preclinical research, the independently conducted PREVAIL II and PALM trials provided a clearer picture of its clinical efficacy. The PREVAIL II trial was inconclusive but suggested a potential benefit.[1] However, the larger and more comprehensive PALM trial demonstrated that newer monoclonal antibody therapies, REGN-EB3 and mAb114, offered a significant survival advantage over Zthis compound for patients with Ebola Virus Disease.[2][3] This comparative data is essential for guiding future research, treatment guidelines, and pandemic preparedness efforts.

References

A Head-to-Head Comparison of MEK Inhibitors: Trametinib, Selumetinib, and Binimetinib

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search for a specific therapeutic agent referred to as "Mapp Compound" did not yield a definitive identification within publicly available scientific literature and databases. The term is likely a misnomer or a non-standardized name. Given the context of the request, which focuses on signaling pathways and drug analogs, this guide provides a head-to-head comparison of a prominent class of compounds that target the Mitogen-Activated Protein Kinase (MAPK) pathway: MEK inhibitors. This comparison focuses on three leading examples: Trametinib, Selumetinib, and Binimetinib.

The RAS/RAF/MEK/ERK signaling cascade is a critical pathway in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF and NRAS genes, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade, and their inhibition can effectively block downstream signaling to ERK, thereby impeding tumor growth.[1][3]

This guide provides a comparative overview of the performance, clinical applications, and underlying experimental methodologies for Trametinib, Selumetinib, and Binimetinib, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action of MEK Inhibitors

Trametinib, Selumetinib, and Binimetinib are allosteric, non-ATP-competitive inhibitors of MEK1 and MEK2.[1][3][4] Their selectivity is derived from binding to a unique pocket adjacent to the ATP-binding site of the MEK enzymes.[3][] This binding locks the kinase in a catalytically inactive conformation, which prevents the phosphorylation and subsequent activation of ERK1/2.[3][4] By inhibiting MEK, these compounds effectively halt the signal transduction down the MAPK cascade, leading to an inhibition of cell proliferation and the induction of apoptosis in cancer cells with activating mutations in the upstream components of this pathway.[1][3]

Quantitative Data Presentation

The following table summarizes key quantitative data for Trametinib, Selumetinib, and Binimetinib, providing a basis for comparison of their potency and clinical efficacy in specific contexts.

ParameterTrametinib (GSK1120212)Selumetinib (AZD6244/ARRY-142886)Binimetinib (MEK162/ARRY-162)
IC₅₀ (MEK1) 0.7 nM[1]~14 nM12 nM[6]
IC₅₀ (MEK2) 0.9 nM[1]Not specifiedNot specified
Approved Indications BRAF V600E/K-mutant unresectable or metastatic melanoma (in combination with dabrafenib)[2]Neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas (pediatric and adult patients)[7][8]BRAF V600E/K-mutant unresectable or metastatic melanoma (in combination with encorafenib)[9][10]
Clinical Efficacy (Melanoma) Not typically used as monotherapy. In combination with Dabrafenib, showed significant improvement over monotherapy.[11]In a Phase II trial vs. temozolomide for advanced melanoma, showed limited advantage.In the COLUMBUS Phase III trial (with encorafenib), median Progression-Free Survival (PFS) was 14.9 months vs. 7.3 months for vemurafenib alone.[9][10][12]
Clinical Efficacy (NF1) Not approved for this indication.In the SPRINT trial (pediatric), 68% of patients had a partial response (tumor volume decrease ≥20%).[13] In the KOMET trial (adults), showed a statistically significant improvement in objective response rate vs. placebo.[8][14]Not approved for this indication.
Common Adverse Events Rash, diarrhea, fatigue, peripheral edema.[15]Skin rash, vomiting, diarrhea, increased creatinine phosphokinase, ocular toxicity.[15][16]Gastrointestinal toxicity, increased creatine phosphokinase, rash, peripheral edema.

Experimental Protocols

The evaluation of MEK inhibitors like Trametinib, Selumetinib, and Binimetinib relies on a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against MEK1 and MEK2 kinases.

  • Methodology:

    • Recombinant active MEK1 or MEK2 enzyme is incubated with a kinase buffer containing ATP and a substrate (e.g., inactive ERK).

    • The test compound is added in a range of concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated ERK is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), ELISA with a phospho-specific antibody, or fluorescence-based assays.

    • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

    • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines, particularly those with known BRAF or NRAS mutations.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the MEK inhibitor at various concentrations for a period of 48 to 72 hours.

    • For MTT assays, the MTT reagent is added, which is converted by metabolically active cells into a colored formazan product. The formazan is then solubilized, and the absorbance is read on a plate reader.

    • For CellTiter-Glo® assays, a reagent that measures ATP levels is added, and luminescence is measured as an indicator of cell viability.

    • The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Western Blot Analysis for Pathway Inhibition
  • Objective: To confirm the mechanism of action by measuring the phosphorylation status of downstream targets in the MAPK pathway, such as ERK.

  • Methodology:

    • Cancer cells are treated with the MEK inhibitor for a short period (e.g., 1-2 hours).

    • The cells are lysed to extract total protein.

    • Protein concentration is determined using a method like the BCA assay to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. A reduction in the p-ERK signal relative to total ERK indicates successful target engagement.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway targeted by MEK inhibitors and a typical experimental workflow for their evaluation.

MEK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Inhibitor MEK Inhibitor (Trametinib, Selumetinib, Binimetinib) Inhibitor->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by MEK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Lines Cancer Cell Lines (BRAF/NRAS mutant) Proliferation_Assay Cell Proliferation Assay (Determine GI50) Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis (Confirm p-ERK inhibition) Proliferation_Assay->Western_Blot Xenograft Patient-Derived Xenograft (PDX) or Cell Line Xenograft Models Western_Blot->Xenograft Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (p-ERK in tumor tissue) Tumor_Measurement->Pharmacodynamics Phase_I Phase I (Safety, Dosing) Pharmacodynamics->Phase_I Phase_II Phase II (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III

Caption: A generalized workflow for the preclinical and clinical development of a MEK inhibitor.

Conclusion

Trametinib, Selumetinib, and Binimetinib represent significant advances in targeted cancer therapy, each demonstrating potent and selective inhibition of the MEK1/2 kinases. While they share a common mechanism of action, their clinical development has led to distinct approved indications. Trametinib and Binimetinib are primarily used in combination therapies for BRAF-mutant melanoma, where they have shown substantial improvements in progression-free survival.[2][9][10] In contrast, Selumetinib has found a unique niche as the first approved treatment for neurofibromatosis type 1-related plexiform neurofibromas, addressing a significant unmet medical need in both pediatric and adult populations.[7][8] The choice between these agents is therefore dictated by the specific clinical context, mutational status of the tumor, and patient population. Ongoing research continues to explore new applications and combination strategies for these and other MEK inhibitors to overcome resistance and expand their therapeutic reach.

References

Safety Operating Guide

Proper Disposal of MAPP Gas Cylinders: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, including MAPP (methylacetylene-propadiene) gas cylinders, is a critical component of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe and responsible disposal of this compound gas cylinders.

Immediate Safety and Handling Precautions

This compound gas is an extremely flammable gas under pressure.[1][2] Mishandling of cylinders can lead to explosions or fires.[1][3] Always store this compound gas cylinders in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1][3][4] Do not puncture, incinerate, or crush cylinders, even if you believe them to be empty.[5][6]

Disposal Procedures for this compound Gas Cylinders

The correct disposal procedure depends on whether the cylinder is completely empty or partially filled. It is crucial to treat any cylinder with unknown contents as partially filled and hazardous.

Summary of Disposal Procedures
Cylinder StatusKey CharacteristicsDisposal Recommendations
Empty Cylinder No remaining gas pressure.Can be recycled as scrap metal after being properly prepared.
Partially-Filled Cylinder Contains residual gas or liquid. Poses a significant safety risk due to pressurized and flammable contents.Must be disposed of through a specialized hazardous waste service.
Step-by-Step Protocol for Empty Cylinder Disposal

A cylinder is only considered empty when it has no remaining pressure. To prepare an empty, non-refillable cylinder for disposal, follow these steps:

  • Safety First: Put on safety glasses or goggles before beginning the procedure.[7]

  • Verify Empty Status: Attach a hand torch to the cylinder and depress the ignitor to confirm that no gas is released.[7]

  • Remove Valve Stem: Using a tire core tool, remove the fill port stem. This ensures the cylinder cannot be re-pressurized.[7]

  • Deface and Mark: Deface the product label and clearly mark the cylinder as "EMPTY".[7]

  • Recycling: Once these steps are completed, the cylinder can typically be disposed of with regular scrap metal recycling. However, always check with your local recycling facility as some may not accept gas cylinders.[8]

Disposal of Partially-Filled Cylinders

Partially-filled or full this compound gas cylinders are considered hazardous waste and must be handled with extreme caution.[5]

  • Do Not Attempt to Empty: Do not intentionally vent the remaining gas into the atmosphere.

  • Hazardous Waste Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal.[5][7] Provide them with information about the cylinder's contents.

  • Local Regulations: Disposal of hazardous waste is governed by local regulations.[1][6] Your local solid waste authority or fire department can also provide guidance on proper disposal procedures in your area.[9][10]

This compound Gas Cylinder Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound gas cylinders.

G start Start: this compound Gas Cylinder Disposal check_empty Is the cylinder completely empty? start->check_empty partially_filled Cylinder is Partially-Filled or Status is Unknown check_empty->partially_filled No / Unsure empty Cylinder is Confirmed Empty check_empty->empty Yes contact_hw Contact Hazardous Waste Disposal Service or Institutional EHS partially_filled->contact_hw hw_disposal Arrange for Professional Disposal contact_hw->hw_disposal prepare_empty Prepare for Recycling: 1. Verify Empty with Torch 2. Remove Valve Stem 3. Deface Label & Mark 'EMPTY' empty->prepare_empty recycle Recycle as Scrap Metal (Verify with Local Facility) prepare_empty->recycle

This compound Gas Cylinder Disposal Decision Flowchart.

References

Essential Safety and Handling Protocols for ZMapp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling ZMapp, an experimental therapeutic cocktail of three humanized monoclonal antibodies developed by this compound Biopharmaceutical for the treatment of Ebola virus disease. Given its investigational nature, a formal safety data sheet (SDS) is not publicly available. The following guidance is synthesized from general safety protocols for monoclonal antibodies and specific information available regarding Zthis compound.

Core Safety and Handling Information

Proper handling of Zthis compound is critical to ensure the safety of laboratory personnel and maintain the integrity of the product. The primary routes of potential exposure are through dermal contact, mucosal exposure, inhalation of aerosols, and accidental ingestion.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure risk. The following PPE is recommended when handling Zthis compound:

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, powder-freeTo prevent skin contact with the product.
Lab Coat Disposable or dedicated, fluid-resistantTo protect clothing and skin from spills.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Face Shield Required when there is a significant risk of splashingTo provide full-face protection.
Respiratory Protection Not generally required for handling in a biological safety cabinet. Use a NIOSH-approved respirator if aerosols may be generated outside of a containment device.To prevent inhalation of aerosolized product.
Operational Plans

Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Zthis compound is known to require a cold chain for distribution and storage to maintain its stability.[1] Store vials according to the manufacturer's instructions, typically at refrigerated temperatures (2°C to 8°C).

  • Do not freeze the antibody solution unless specified by the manufacturer.

Preparation and Handling:

  • All handling of Zthis compound should be conducted in a designated clean area, preferably within a biological safety cabinet (BSC) to minimize the risk of contamination and aerosol generation.

  • Follow aseptic techniques throughout the handling process.

  • Zthis compound is administered intravenously.[2] For research purposes, reconstitution of lyophilized powder or dilution of a liquid concentrate should be performed according to the specific experimental protocol, using appropriate sterile diluents.

Disposal Plan

Proper disposal of Zthis compound and related materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Vials: Unused or expired vials of Zthis compound should be disposed of as pharmaceutical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All materials that have come into contact with Zthis compound, such as gloves, lab coats, syringes, and vials, should be disposed of in designated biohazard waste containers.

  • Sharps: Needles and syringes used for handling Zthis compound must be disposed of in a puncture-resistant sharps container.

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary.

Exposure TypeImmediate Action
Skin Contact Wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Needle Stick Encourage bleeding at the site of injury by washing with soap and water. Do not squeeze or scrub the area. Seek immediate medical attention.
Spill Evacuate the area. For small spills, cover with absorbent material, and decontaminate the area with an appropriate disinfectant. For large spills, follow institutional emergency spill procedures.

Zthis compound Properties

PropertyDescription
Composition A cocktail of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7.
Target The glycoprotein of the Ebola virus, preventing viral entry into host cells.[1]
Formulation Administered as an intravenous infusion.[2]
Storage Requires a cold chain for distribution and storage.[1]

Experimental Workflow and Mechanism of Action

The following diagrams illustrate a typical workflow for handling monoclonal antibodies in a laboratory setting and the general mechanism of action for a neutralizing antibody like Zthis compound.

G cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Experimentation cluster_3 Disposal Receive Shipment Receive Shipment Inspect Packaging Inspect Packaging Receive Shipment->Inspect Packaging Store at 2-8°C Store at 2-8°C Inspect Packaging->Store at 2-8°C Transfer to BSC Transfer to BSC Store at 2-8°C->Transfer to BSC Aseptic Reconstitution/Dilution Aseptic Reconstitution/Dilution Transfer to BSC->Aseptic Reconstitution/Dilution Aliquot for Use Aliquot for Use Aseptic Reconstitution/Dilution->Aliquot for Use Perform Assay Perform Assay Aliquot for Use->Perform Assay Record Data Record Data Perform Assay->Record Data Dispose of Liquid Waste Dispose of Liquid Waste Record Data->Dispose of Liquid Waste Dispose of Solid Waste (Biohazard) Dispose of Solid Waste (Biohazard) Dispose of Liquid Waste->Dispose of Solid Waste (Biohazard) Dispose of Sharps Dispose of Sharps Dispose of Solid Waste (Biohazard)->Dispose of Sharps G cluster_0 Viral Neutralization Ebola Virus Ebola Virus Host Cell Host Cell Ebola Virus->Host Cell Attempts to Bind Receptor Blocked Entry Blocked Entry Zthis compound Antibody Zthis compound Antibody Zthis compound Antibody->Ebola Virus Binds to Viral Glycoprotein

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.